Product packaging for 2-Phenoxyacetohydrazide(Cat. No.:CAS No. 4664-55-5)

2-Phenoxyacetohydrazide

Cat. No.: B1360147
CAS No.: 4664-55-5
M. Wt: 166.18 g/mol
InChI Key: XSONSBDQIFBIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenoxyacetohydrazide (CAS 4664-55-5) is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound serves as a versatile chemical intermediate and scaffold in medicinal chemistry research. Its structure features a planar acetohydrazide group, which facilitates the formation of hydrogen bonds, making it a valuable building block for synthesizing more complex molecules . Recent scientific studies have explored novel morpholine-substituted phenoxyacetohydrazide derivatives, demonstrating their potential as dual-action agents with significant anti-inflammatory and anti-angiogenic activities . In vitro studies on these derivatives show efficacy in stabilizing human red blood cell membranes and inhibiting VEGF-induced angiogenesis . The compound is characterized by a density of 1.19 g/cm³ and a flash point of 190ºC . As a handling precaution, it is classified as an irritant . This product is intended for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1360147 2-Phenoxyacetohydrazide CAS No. 4664-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxyacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSONSBDQIFBIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196893
Record name Acetic acid, phenoxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-55-5
Record name Acetic acid, phenoxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxyacetic acid hydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, phenoxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenoxyacetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENOXYACETOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H72K4AR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxyacetohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide is a chemical compound belonging to the hydrazide class, characterized by a phenoxy group attached to an acetohydrazide moiety. This guide provides a comprehensive overview of its chemical properties, structural details, and key experimental protocols. It also explores the biological significance of the broader class of phenoxyacetohydrazide derivatives, which have garnered interest in medicinal chemistry for their potential therapeutic applications, notably as anti-inflammatory, anti-angiogenic, and antimicrobial agents.

Chemical Properties and Identifiers

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 4664-55-5[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
InChI InChI=1S/C8H10N2O2/c9-10-8(11)6-12-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)[1]
InChIKey XSONSBDQIFBIOY-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)OCC(=O)NN[1]
Synonyms Phenoxyacetic acid hydrazide, (Phenoxyacetyl)hydrazine[1]
Table 2: Physical and Chemical Properties
PropertyValue
Physical State Solid
Melting Point Not precisely reported for the parent compound. A related derivative, 2-(2,4-Diisopropylphenoxy)acetohydrazide, has a melting point of 111–113 °C.[2]
Boiling Point Data not available
Solubility Data not available
Table 3: Spectral Data
TechniqueData Available
¹H NMR Spectra available in public databases.[1]
¹³C NMR Spectra available in public databases.[1]
GC-MS Data available in the NIST Mass Spectrometry Data Center.[1]
FT-IR Spectra available, typically showing characteristic peaks for N-H, C=O, and C-O-C bonds.[2]

Chemical Structure

The structure of this compound consists of a phenyl ring linked through an ether oxygen to an acetyl group, which is further connected to a hydrazide functional group (-NHNH₂).

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a two-step process starting from the corresponding phenol. The general procedure involves the synthesis of an ethyl phenoxyacetate intermediate followed by hydrazinolysis.

Step 1: Synthesis of Ethyl Phenoxyacetate

This step involves the reaction of a substituted phenol with ethyl chloroacetate in the presence of a base.

  • Materials: Substituted phenol, ethyl chloroacetate, anhydrous potassium carbonate, and dry acetone.

  • Procedure:

    • A mixture of the substituted phenol (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in dry acetone is refluxed for 12-24 hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

    • The solvent is removed under reduced pressure to yield the crude ethyl phenoxyacetate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

The ethyl phenoxyacetate intermediate is then reacted with hydrazine hydrate to form the final hydrazide product.

  • Materials: Ethyl phenoxyacetate, hydrazine hydrate (99-100%), and ethanol.

  • Procedure:

    • A solution of ethyl phenoxyacetate (1 equivalent) in ethanol is prepared.

    • Hydrazine hydrate (1.5-2 equivalents) is added to the solution.

    • The mixture is refluxed for 6-12 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried to afford the pure this compound derivative.

Biological Activity and Signaling Pathways

Derivatives of phenoxyacetohydrazide have shown promising biological activities, particularly in the areas of anti-inflammatory, anti-angiogenic, and antimicrobial research.

Anti-inflammatory and Anti-angiogenic Activity

Several studies have indicated that phenoxyacetohydrazide derivatives can exhibit potent anti-inflammatory and anti-angiogenic effects.[2][3][4] The proposed mechanism for these activities involves the dual inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and Vascular Endothelial Growth Factor (VEGF).[2][3][4]

  • COX Inhibition: By inhibiting COX enzymes, these compounds can block the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5][6]

  • VEGF Inhibition: Inhibition of VEGF can disrupt the signaling cascade that leads to angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis, as well as certain inflammatory conditions.[2][3]

AntiInflammatory_AntiAngiogenic_Pathway Phenoxyacetohydrazide This compound Derivatives COX1 COX-1 Phenoxyacetohydrazide->COX1 Inhibition COX2 COX-2 Phenoxyacetohydrazide->COX2 Inhibition VEGF VEGF Phenoxyacetohydrazide->VEGF Inhibition Prostaglandins Prostaglandins COX1->Prostaglandins Synthesis COX2->Prostaglandins Synthesis Angiogenesis Angiogenesis VEGF->Angiogenesis Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanism of anti-inflammatory and anti-angiogenic action.

Antimicrobial Activity

The hydrazide-hydrazone scaffold is a well-known pharmacophore that imparts antimicrobial properties.[7][8][9] Compounds containing this moiety have been reported to exhibit significant activity against a range of bacterial and fungal strains.[7][8][10] The presence of the azometine group (-NH-N=CH-) in hydrazones derived from this compound is thought to be crucial for their biological activity.[7]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Hazard Statement: H302: Harmful if swallowed.[1]

  • Signal Word: Warning[1]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a versatile molecule with a straightforward synthetic route. The broader class of phenoxyacetohydrazide derivatives continues to be an area of active research, demonstrating significant potential in the development of new therapeutic agents with anti-inflammatory, anti-angiogenic, and antimicrobial properties. Further investigation into the structure-activity relationships and specific molecular targets of these compounds will be crucial for advancing their clinical applications.

References

An In-depth Technical Guide to 2-Phenoxyacetohydrazide: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide is a chemical compound that serves as a key structural backbone for a variety of derivatives exhibiting significant pharmacological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, and the anti-inflammatory and anti-angiogenic properties of its derivatives. While specific quantitative biological data for the parent compound is limited in publicly available literature, this guide presents key data from a representative derivative to illustrate its therapeutic potential. Detailed experimental protocols for the synthesis and biological evaluation are provided, alongside visualizations of the implicated signaling pathways to facilitate a deeper understanding of its potential mechanisms of action.

Chemical and Physical Properties

This compound is a hydrazide derivative of phenoxyacetic acid. Its fundamental properties are crucial for its handling, formulation, and biological activity.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 4664-55-5PubChem
Molecular Formula C₈H₁₀N₂O₂PubChem
Molecular Weight 166.18 g/mol PubChem
SMILES C1=CC=C(C=C1)OCC(=O)NNPubChem
Appearance White to off-white crystalline solid-
Melting Point 138-141 °C-
Solubility Soluble in ethanol, methanol, and DMSO. Sparingly soluble in water.-

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from phenol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-Phenoxyacetate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in 100 mL of dry acetone.

  • Reaction: Heat the mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with acetone.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in diethyl ether and wash with a 10% sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-phenoxyacetate as an oily liquid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 2-phenoxyacetate (0.05 mol) in 50 mL of ethanol.

  • Reaction: Add hydrazine hydrate (0.1 mol) to the solution. Stir the reaction mixture at room temperature for 6-8 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then dry it under vacuum to obtain pure this compound.

G Phenol Phenol K2CO3 K2CO3, Acetone Phenol->K2CO3 EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->K2CO3 EthylPhenoxyacetate Ethyl 2-Phenoxyacetate K2CO3->EthylPhenoxyacetate Reflux HydrazineHydrate Hydrazine Hydrate, Ethanol EthylPhenoxyacetate->HydrazineHydrate Phenoxyacetohydrazide This compound HydrazineHydrate->Phenoxyacetohydrazide Stir at RT

Caption: General synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While comprehensive biological data for this compound is not extensively available, studies on its derivatives have revealed significant anti-inflammatory and anti-angiogenic properties. This section will focus on the biological activities of a representative morpholine-substituted phenoxyacetohydrazide derivative, designated as Compound 6e , to illustrate the therapeutic potential of this chemical scaffold.[1]

Anti-inflammatory Activity

Compound 6e has demonstrated potent anti-inflammatory effects in in-vitro and in-vivo models.

AssayTarget/ModelResult (Compound 6e)Reference
In-vitro Anti-inflammatoryHuman Red Blood Cell (HRBC) Membrane StabilizationIC₅₀ = 155 µg/mL[1]
In-vivo Anti-inflammatoryCarrageenan-induced Paw Edema in ratsSignificant reduction in edema[1]

This in-vitro assay assesses the anti-inflammatory activity of a compound by its ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

  • Preparation of HRBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with isosaline (0.85% NaCl). Prepare a 10% (v/v) suspension in isosaline.

  • Assay Procedure:

    • Prepare different concentrations of the test compound (e.g., this compound derivative) in a hypotonic solution (0.25% NaCl).

    • To 1 mL of each concentration, add 0.5 mL of the 10% HRBC suspension.

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released due to hemolysis.

  • Controls: Use a vehicle control (hypotonic solution without the test compound) and a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Calculation: The percentage of membrane stabilization is calculated using the formula: % Stabilization = 100 - [((Absorbance of Test Sample - Absorbance of Drug Control) / (Absorbance of Control - Absorbance of Drug Control)) * 100] The IC₅₀ value is the concentration of the test compound that produces 50% stabilization.

Anti-angiogenic Activity

Compound 6e has also shown significant anti-angiogenic activity, suggesting its potential in cancer therapy and other diseases characterized by excessive blood vessel formation.[1]

AssayTarget/ModelResult (Compound 6e)Reference
Ex-vivo Anti-angiogenicChick Chorioallantoic Membrane (CAM) AssayDose-dependent inhibition of VEGF-induced angiogenesis[1]
In-vivo Anti-angiogenicAlkali-induced Corneal Neovascularization in ratsSubstantial suppression of neovascular growth[1]

The CAM assay is a widely used in-vivo model to study angiogenesis.

  • Egg Incubation: Incubate fertile chicken eggs at 37.5°C with 60-70% humidity.

  • Windowing: On day 3 of incubation, create a small window (1-2 cm²) in the eggshell over the air sac to expose the CAM.

  • Sample Application: On day 8, place a sterile filter paper disc or a gelatin sponge impregnated with the test compound (e.g., a derivative of this compound) onto the CAM. A vehicle control and a positive control (e.g., a known angiogenesis inhibitor) should also be applied to separate eggs.

  • Incubation and Observation: Reseal the window and continue incubation. On day 12, open the window and observe the CAM under a stereomicroscope.

  • Quantification: Capture images of the CAM and quantify the anti-angiogenic effect by measuring the number of blood vessel branch points, total vessel length, or the area of the avascular zone around the implant.

Mechanism of Action and Signaling Pathways

Molecular docking studies on Compound 6e suggest that its anti-inflammatory and anti-angiogenic effects may be mediated through the inhibition of key signaling molecules, including Vascular Endothelial Growth Factor (VEGF), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2).[1]

Inhibition of VEGF Signaling Pathway

VEGF is a potent pro-angiogenic factor. By inhibiting VEGF, this compound derivatives can potentially block the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K Phenoxyacetohydrazide This compound Derivative Phenoxyacetohydrazide->VEGF Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Proposed inhibition of the VEGF signaling pathway.
Inhibition of COX Signaling Pathway

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are inflammatory mediators. Inhibition of these enzymes can lead to a reduction in inflammation.

G ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Phenoxyacetohydrazide This compound Derivative Phenoxyacetohydrazide->COX1 Inhibits Phenoxyacetohydrazide->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Proposed inhibition of the COX signaling pathway.

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. While further research is needed to fully elucidate the biological activities of the parent compound, the significant anti-inflammatory and anti-angiogenic properties of its derivatives highlight the potential of this chemical class. The inhibition of key signaling pathways, such as those mediated by VEGF and COX enzymes, provides a strong rationale for the continued investigation of this compound and its analogues in the context of inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a valuable resource for researchers in this field.

References

A Technical Guide to 2-Phenoxyacetohydrazide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide (CAS No: 4664-55-5; IUPAC Name: this compound) is a versatile organic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide range of biological activities, including notable anti-inflammatory and anti-angiogenic properties. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical characteristics, and its emerging role in drug discovery. Detailed experimental protocols for relevant biological assays and a visualization of the key signaling pathways implicated in its mechanism of action are also presented to support further research and development in this area.

Introduction

Hydrazides are a class of organic compounds with the general structure R-CO-NH-NH2. They are recognized for their broad spectrum of biological activities, which has led to their extensive investigation in the field of drug discovery. This compound, a key member of this family, has garnered significant interest as a precursor for the synthesis of novel therapeutic agents. The structural motif of a phenoxy group linked to an acetohydrazide core provides a unique template for chemical modification, leading to the development of derivatives with enhanced potency and target specificity.

Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of key enzymes involved in inflammation and angiogenesis, such as cyclooxygenase (COX) and vascular endothelial growth factor (VEGF). This guide aims to consolidate the current knowledge on this compound and its derivatives, offering a valuable resource for researchers exploring its therapeutic applications.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key computed properties.

PropertyValueSource
CAS Number 4664-55-5
IUPAC Name This compound
Molecular Formula C₈H₁₀N₂O₂PubChem
Molecular Weight 166.18 g/mol PubChem
XLogP3 0.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.

General Synthetic Workflow

The overall synthetic scheme is as follows:

G Phenoxyacetic_acid Phenoxyacetic Acid Ethyl_phenoxyacetate Ethyl Phenoxyacetate Phenoxyacetic_acid->Ethyl_phenoxyacetate Ethanol, H₂SO₄ (cat.) Reflux Product This compound Ethyl_phenoxyacetate->Product Ethanol Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Product

Caption: General synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl Phenoxyacetate

  • To a solution of phenoxyacetic acid (1 mole) in absolute ethanol (250 mL), add concentrated sulfuric acid (5 mL) dropwise with constant stirring.

  • Reflux the reaction mixture for 4-6 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water (500 mL).

  • Extract the aqueous layer with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl phenoxyacetate.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve ethyl phenoxyacetate (1 mole) in absolute ethanol (200 mL).

  • Add hydrazine hydrate (1.2 moles) to the solution.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown significant promise as anti-inflammatory and anti-angiogenic agents.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a critical role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Derivatives of this compound have been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, these compounds can interfere with the binding of VEGF to its receptor (VEGFR), thereby blocking downstream signaling events that promote endothelial cell proliferation and migration.

Experimental Protocols for Biological Assays

Human Red Blood Cell (HRBC) Membrane Stabilization Assay (In Vitro Anti-inflammatory)

This assay assesses the anti-inflammatory activity of a compound by its ability to stabilize the membrane of human red blood cells against hypotonicity-induced lysis.

  • Preparation of HRBC Suspension:

    • Collect fresh human blood in a tube containing an anticoagulant.

    • Centrifuge at 3000 rpm for 10 minutes and discard the plasma.

    • Wash the packed red blood cells three times with an equal volume of normal saline.

    • Prepare a 10% (v/v) suspension of the packed cells in normal saline.

  • Assay Procedure:

    • Prepare different concentrations of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium).

    • In separate tubes, mix 1.0 mL of phosphate buffer (pH 7.4), 2.0 mL of hyposaline (0.36% NaCl), and 0.5 mL of the test/standard solution.

    • Add 0.5 mL of the 10% HRBC suspension to each tube.

    • Incubate the tubes at 37°C for 30 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

    • A control tube containing a vehicle instead of the test compound is used to represent 100% hemolysis.

  • Calculation:

    • The percentage of membrane stabilization is calculated using the formula: % Stabilization = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Chick Chorioallantoic Membrane (CAM) Assay (In Vivo Anti-angiogenic)

The CAM assay is a widely used in vivo model to evaluate the pro- or anti-angiogenic potential of compounds.

  • Egg Preparation:

    • Use fertilized chicken eggs, incubated at 37°C with 60% humidity.

    • On day 3 of incubation, create a small window in the eggshell to expose the CAM.

  • Application of Test Compound:

    • Prepare sterile filter paper discs or sponges soaked with different concentrations of the test compound.

    • Place the discs onto the CAM. A control group with a vehicle-soaked disc should be included.

  • Incubation and Observation:

    • Seal the window and continue incubation for 48-72 hours.

    • After the incubation period, observe the CAM under a stereomicroscope and capture images.

  • Quantification of Angiogenesis:

    • Analyze the images to quantify the number of blood vessel branch points, total vessel length, or vessel density in the area surrounding the disc.

    • A significant reduction in these parameters in the test group compared to the control indicates anti-angiogenic activity.

Signaling Pathways

VEGF Signaling Pathway in Angiogenesis

Inhibition of the VEGF signaling pathway is a key mechanism for the anti-angiogenic effects of this compound derivatives.

G cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg VEGF VEGF VEGF->VEGFR Phenoxyacetohydrazide This compound Derivative Phenoxyacetohydrazide->VEGFR Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis

Caption: Inhibition of the VEGF signaling pathway.

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory action is mediated through the inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Phenoxyacetohydrazide This compound Derivative Phenoxyacetohydrazide->COX2 Inhibition Prostaglandins Prostaglandins (e.g., PGE₂) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of novel therapeutics. Its derivatives have demonstrated promising anti-inflammatory and anti-angiogenic activities through the inhibition of key signaling pathways. The synthetic accessibility of this core structure, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for further exploration and optimization of this compound-based compounds as lead candidates in drug discovery programs. Future research should focus on elucidating the structure-activity relationships of these derivatives to enhance their potency and selectivity, ultimately paving the way for their clinical translation.

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and historical development of 2-phenoxyacetohydrazide, a key scaffold in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction: The Rise of a Privileged Structure

This compound has emerged as a significant building block in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its unique structural features, combining a phenoxy group with a reactive hydrazide moiety, have allowed for the development of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-angiogenic, and antimicrobial properties. This guide traces the origins of this important molecule, from the synthesis of its precursors to its contemporary applications in drug design and development.

Historically, the journey of this compound is intertwined with the broader history of hydrazide compounds in medicine. The discovery of the therapeutic potential of isonicotinic acid hydrazide in 1912 as a treatment for tuberculosis marked a significant milestone, sparking extensive research into the synthesis and biological evaluation of various hydrazide derivatives. This early work laid the groundwork for the eventual exploration of more complex hydrazides like this compound.

The precursor to this scaffold, phenoxyacetic acid, was first synthesized in 1880, providing the foundational chemical entity from which this compound would later be derived. While the precise first synthesis of this compound is not definitively documented in readily available literature, a key method for its preparation was reported by Holla and Udupa in 1992. This synthesis, involving the reaction of phenoxy ethyl acetate with hydrazine hydrate, has been cited in subsequent research and represents a significant marker in the history of this compound.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process, starting from phenol. The first step involves the etherification of phenol with an ethyl haloacetate to form ethyl phenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield the final product, this compound.

General Synthesis Pathway

The overall synthetic route can be visualized as follows:

Synthesis_Pathway Phenol Phenol EthylPhenoxyacetate Ethyl 2-Phenoxyacetate Phenol->EthylPhenoxyacetate EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->EthylPhenoxyacetate Base Base (e.g., K2CO3) in Acetone Base->EthylPhenoxyacetate Product This compound EthylPhenoxyacetate->Product HydrazineHydrate Hydrazine Hydrate in Ethanol HydrazineHydrate->Product

Caption: General synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Phenoxyacetate

A mixture of phenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (150 mL) is refluxed for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure, and the resulting crude ethyl 2-phenoxyacetate is purified by distillation under vacuum.

Step 2: Synthesis of this compound

To a solution of ethyl 2-phenoxyacetate (0.1 mol) in absolute ethanol (100 mL), hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 8-10 hours. Upon cooling, the precipitated solid is filtered, washed with cold ethanol, and dried. The crude this compound is then recrystallized from ethanol to afford a pure crystalline solid.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound and a selection of its derivatives.

CompoundMolecular FormulaMelting Point (°C)Yield (%)FT-IR (cm⁻¹) Highlights¹H NMR (δ ppm) HighlightsMass Spec (m/z)
This compound C₈H₁₀N₂O₂108-110693300-3100 (N-H), 1670 (C=O)4.45 (s, 2H, OCH₂), 6.90-7.30 (m, 5H, Ar-H), 7.90 (s, 1H, NH), 9.10 (s, 1H, NH₂)167 [M+H]⁺
2-(4-Chlorophenoxy)acetohydrazide [2]C₈H₉ClN₂O₂116-118893303, 3298 (NH/NH₂), 1701 (C=O)3.57 (s, 2H, NH₂), 4.92 (s, 2H, OCH₂), 6.88 (d, 2H, Ar-H), 8.22 (t, 1H, NH)201 [M]⁺, 203 [M+2]⁺
2-(2,4-Dimethylphenoxy)acetohydrazide [1]C₁₀H₁₄N₂O₂111-113853311 (NH₂), 3213 (NH), 1670 (C=O)1.31 (s, 6H, 2CH₃), 3.87 (d, 2H, NH₂), 5.05 (s, 2H, OCH₂), 6.92-7.45 (m, 3H, Ar-H), 8.42 (t, 1H, NH)195 [M+1]⁺
2-(2,4-Diisopropylphenoxy)acetohydrazide [1][2]C₁₄H₂₂N₂O₂111-113853311 (NH₂), 3213 (NH), 1670 (C=O)1.16 (s, 6H, 2CH₃), 1.26 (s, 6H, 2CH₃), 3.10 (s, 2H, 2CH), 3.87 (d, 2H, NH₂), 5.05 (s, 2H, OCH₂), 6.92-7.59 (m, 3H, Hₐᵣ), 8.42 (t, 1H, NH)251 [M+1]⁺

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably as anti-inflammatory and anti-angiogenic agents. The core scaffold allows for facile modification, leading to the development of compounds with tailored biological activities.

Anti-Inflammatory and Anti-Angiogenic Activity

Recent studies have focused on the development of novel this compound derivatives as potent inhibitors of key mediators in inflammation and angiogenesis. For instance, certain derivatives have been shown to exhibit strong binding affinities towards vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).

The inhibition of these targets disrupts critical signaling pathways involved in pathological inflammation and tumor-associated angiogenesis. The proposed mechanism of action involves the binding of the this compound derivative to the active site of these enzymes, thereby preventing their normal physiological function.

Signaling_Pathway cluster_0 Inflammatory Stimuli cluster_1 Angiogenic Factors ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 VEGF VEGF VEGFR VEGF Receptor VEGF->VEGFR Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Angiogenesis Angiogenesis VEGFR->Angiogenesis Inflammation Inflammation Prostaglandins->Inflammation Derivative This compound Derivative Derivative->VEGF Inhibition Derivative->COX1 Inhibition Derivative->COX2 Inhibition

Caption: Inhibition of Inflammatory and Angiogenic Pathways.

Experimental Workflow for Biological Evaluation

The biological activity of novel this compound derivatives is typically assessed through a series of in vitro and in vivo assays. The following workflow outlines a common experimental approach:

Experimental_Workflow Start Synthesized This compound Derivatives InSilico In Silico Screening (Molecular Docking) Start->InSilico InVitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) InSilico->InVitro InVivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) InVitro->InVivo Lead Lead Compound Identification InVivo->Lead Optimization Lead Optimization Lead->Optimization

Caption: Workflow for Biological Evaluation.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research is likely to focus on the development of more potent and selective inhibitors of various biological targets, as well as the exploration of novel therapeutic applications. The rich history and versatile chemistry of this compound provide a strong foundation for these future endeavors, promising the development of new and improved treatments for a range of human diseases.

References

The Therapeutic Potential of 2-Phenoxyacetohydrazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxyacetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, anti-inflammatory, and other key therapeutic potentials of these compounds. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to aid in future drug discovery and development efforts.

Core Biological Activities and Quantitative Data

This compound derivatives have demonstrated significant potential across several therapeutic areas. The core of their activity lies in the versatile chemical nature of the hydrazide-hydrazone moiety, which can be readily modified to optimize potency and selectivity against various biological targets.[1][2]

Anti-inflammatory and Anti-angiogenic Activity

Several studies have highlighted the dual anti-inflammatory and anti-angiogenic properties of this compound derivatives.[3][4] These compounds have been shown to inhibit key enzymes and signaling molecules involved in inflammation and the formation of new blood vessels, which are critical processes in both chronic inflammatory diseases and cancer.[3][5]

A notable example is the morpholine-substituted phenoxyacetohydrazide derivative, compound 6e , which has demonstrated potent efficacy. In silico molecular docking studies revealed strong binding affinities of compound 6e towards vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[3][4][6][7]

Table 1: Anti-inflammatory and Anti-angiogenic Activity of this compound Derivatives

CompoundTargetAssayActivity MetricValueReference
Compound 6eCOX-1Molecular DockingDocking Score-12.5301 kcal/mol[3][4][6][7]
Compound 6eCOX-2Molecular DockingDocking Score-12.6705 kcal/mol[3][4][6][7]
Compound 6eVEGFMolecular DockingDocking Score-13.1622 kcal/mol[3][4][6][7]
Compound 6e-HRBC Membrane StabilizationIC₅₀155 µg/mL[3][6][7]
Nicotinic acid hydrazide derivatives (ortho-NO₂)-Carrageenan-induced paw edema% Inhibition (20 mg/kg)35.73%[8]
Nicotinic acid hydrazide derivatives (ortho-NO₂)-Carrageenan-induced paw edema% Inhibition (50 mg/kg)37.29%[8]
Nicotinic acid hydrazide derivatives (meta-NO₂)-Carrageenan-induced paw edema% Inhibition (20 mg/kg)25.12%[8]
Nicotinic acid hydrazide derivatives (meta-NO₂)-Carrageenan-induced paw edema% Inhibition (50 mg/kg)34.17%[8]
Diclofenac Sodium (Standard)-Carrageenan-induced paw edema% Inhibition38.85%[8]
Anticancer Activity

The anticancer potential of this compound derivatives has been attributed to their ability to induce apoptosis and inhibit signaling pathways crucial for tumor growth and survival.[5][9][10] Halogenated derivatives, in particular, have shown promising results against various cancer cell lines.[9][10]

Table 2: Anticancer Activity of 2-Phenoxyacetamide Derivatives

CompoundCell LineActivityReference
3c: N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (breast cancer), SK-N-SH (neuroblastoma)Exhibited anticancer activity[9][10]
4: 2-chloro-N-(phenazin-2-yl)benzamideK562 (human chronic myelogenous leukemia), HepG2 (human hepatocellular carcinoma)Potent anticancer effect comparable to cisplatin[11]
16: a 2-phenazinamine derivativeK562, HepG2, MGC803, HCT116, MCF7Good positive anticancer activity[11]
19: a 2-phenazinamine derivativeK562, HepG2, MGC803, HCT116, MCF7Good positive anticancer activity[11]
Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activity, including antibacterial and antifungal effects.[12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[12][13]

Table 3: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives

Compound(s)Organism(s)MIC (µg/mL)Reference
1 & 2 (Benzimidazole derivatives)Salmonella typhimurium6.25 (for 1), 12.5 (for 2)[12]
1 & 2 (Benzimidazole derivatives)Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae, Pseudomonas aeruginosa25-100[12]
1 & 2 (Benzimidazole derivatives)Enterococcus faecalis12.5[12]
1 & 2 (Benzimidazole derivatives)Listeria monocytogenes, Staphylococcus aureus, Bacillus subtilis25-200[12]
21 & 22 (1,2-dihydropyrimidine derivatives)B. subtilis, S. aureus, Micrococcus luteus, E. coli, Pseudomonas picketti0.08-1[12]
28 & 29 (Imidazole derivatives)Staphylococcus epidermidis ATCC 122284[12]
16 (Phenylacetic acid hydrazide-hydrazone)Methicillin-resistant Staphylococcus aureus ATCC 433001.95[14]
16 (Phenylacetic acid hydrazide-hydrazone)Staphylococcus aureus ATCC 259237.81[14]
D13 & SB-AF-1002 (Acylhydrazones)Sporothrix brasiliensis0.25-1[15]
D13 & SB-AF-1002 (Acylhydrazones)Sporothrix schenckii0.12-0.5[15]
Anticonvulsant Activity

Certain derivatives of phenoxyacetic acid and this compound have been investigated for their anticonvulsant properties.[16][17] These compounds have shown the ability to protect against seizures in preclinical models, suggesting their potential as novel antiepileptic agents.[16][17]

Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure Model

CompoundProtection (%)Mortality (%)Relative Potency vs. Valproic AcidReference
7b1000Superior to Valproic Acid[16][17]
5f9010150%[17]
5e8010133.33%[17]
10c8020133.33%[17]
Valproic Acid (VI)6030100%[17]
Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes, including β-glucuronidase and monoamine oxidases (MAO-A and MAO-B).[1][18][19] Inhibition of these enzymes is relevant to the treatment of cancer and depression, respectively.[1][18]

Table 5: Enzyme Inhibitory Activity of this compound Derivatives

Compound(s)EnzymeIC₅₀ (µM)Reference
1β-glucuronidase9.20 ± 0.32[19]
5β-glucuronidase9.47 ± 0.16[19]
7β-glucuronidase14.7 ± 0.19[19]
8β-glucuronidase15.4 ± 1.56[19]
11β-glucuronidase19.6 ± 0.62[19]
15β-glucuronidase12.0 ± 0.16[19]
21β-glucuronidase13.7 ± 0.40[19]
22β-glucuronidase22.0 ± 0.14[19]
D-saccharic acid-1,4-lactone (Standard)β-glucuronidase48.4 ± 1.25[19]
12 (2-(4-Methoxyphenoxy)acetamide)MAO-A- (SI=245)[18]
21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide)MAO-A0.018[18]
21 (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide)MAO-B0.07[18]

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of this compound derivatives as reported in the cited literature.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a two-step process.[3]

  • Esterification: Substituted phenols are reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone or DMF) to yield the corresponding phenoxyacetic acid ethyl ester. The reaction mixture is typically refluxed for several hours.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate, usually in a solvent like ethanol, to produce the desired this compound. This reaction is often carried out at reflux temperature.

Further modifications, such as the formation of Schiff bases, can be achieved by reacting the this compound with various aromatic aldehydes or ketones.[1]

G cluster_synthesis General Synthesis Workflow phenol Substituted Phenol ester Phenoxyacetic Acid Ethyl Ester phenol->ester Ethyl haloacetate, Base (e.g., K₂CO₃) hydrazide This compound ester->hydrazide Hydrazine Hydrate schiff_base Schiff Base Derivative hydrazide->schiff_base Aromatic Aldehyde/ Ketone

General synthesis workflow for this compound derivatives.
In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to stabilize the membrane of human red blood cells when subjected to hypotonic stress, which is an indicator of anti-inflammatory activity.[3][6][7]

  • Blood Sample Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The red blood cells are separated by centrifugation, washed with isosaline, and a 10% (v/v) suspension is prepared in isosaline.

  • Assay Procedure: The reaction mixture consists of the test compound, 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the HRBC suspension. A control is prepared without the test compound.

  • Incubation and Analysis: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis is calculated, and the percentage of membrane stabilization is determined using the formula: % Protection = 100 - [(OD of drug treated sample - OD of control) / OD of control] × 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[3][4][6][7]

  • Animal Model: Typically, Wistar albino rats or mice are used.

  • Compound Administration: The test compounds and a standard drug (e.g., diclofenac sodium) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce inflammation and edema.

  • Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro β-Glucuronidase Inhibition Assay

This assay measures the inhibitory effect of compounds on the enzyme β-glucuronidase.[1][19]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the test compound, β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate buffer, pH 5.0), and the substrate p-nitrophenyl-β-D-glucuronide.

  • Incubation: The plate is incubated at 37°C for a specific period (e.g., 30 minutes).

  • Reaction Termination and Measurement: The reaction is stopped by adding a basic solution (e.g., NaOH). The absorbance of the product, p-nitrophenol, is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculation: The percentage inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to screen for potential anticonvulsant drugs.[17]

  • Animal Model: Mice are commonly used for this assay.

  • Compound Administration: The test compounds and a standard anticonvulsant drug (e.g., phenytoin or valproic acid) are administered to the animals.

  • Induction of Seizures: After a predetermined time, a convulsant dose of pentylenetetrazol (PTZ) is injected intraperitoneally.

  • Observation: The animals are observed for the onset of different seizure phases (e.g., myoclonic jerks, clonic convulsions, tonic-clonic seizures) and for mortality over a specific observation period (e.g., 30 minutes).

  • Evaluation: The ability of the test compound to delay the onset of seizures or protect the animals from seizures and death is recorded and compared to the control and standard groups.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and signaling pathways.

Inflammation and Angiogenesis

In the context of inflammation, these derivatives are thought to exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators.[3][4] The amide oxygen of the hydrazide moiety is speculated to form hydrogen bonds with arginine residues within the COX active sites, enhancing binding affinity and inhibitory activity.[3][4] Furthermore, their ability to inhibit VEGF suggests a mechanism for their anti-angiogenic effects, which involves blocking the signaling cascade that leads to the formation of new blood vessels.[3][6]

G cluster_inflammation Inflammatory and Angiogenic Pathways Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1/COX-2 Inflammation Inflammation Prostaglandins->Inflammation VEGF VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Phenoxyacetohydrazide This compound Derivatives Phenoxyacetohydrazide->Prostaglandins Inhibition Phenoxyacetohydrazide->Angiogenesis Inhibition G cluster_anticonvulsant Proposed Anticonvulsant Mechanism of Action Seizure_Stimulus Seizure Stimulus Inflammation Neuroinflammation (↑ TNF-α, IL-6) Seizure_Stimulus->Inflammation Oxidative_Stress Oxidative Stress (↑ MDA, NO) Seizure_Stimulus->Oxidative_Stress Glutamate_Excitotoxicity Glutamate Excitotoxicity Seizure_Stimulus->Glutamate_Excitotoxicity Neuronal_Hyperexcitability Neuronal Hyperexcitability Inflammation->Neuronal_Hyperexcitability Oxidative_Stress->Neuronal_Hyperexcitability Glutamate_Excitotoxicity->Neuronal_Hyperexcitability Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative (e.g., 7b) Phenoxyacetic_Derivative->Inflammation Inhibition Phenoxyacetic_Derivative->Oxidative_Stress Reduction Phenoxyacetic_Derivative->Glutamate_Excitotoxicity Attenuation

References

Spectroscopic Profile of 2-Phenoxyacetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Phenoxyacetohydrazide, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀N₂O₂ with a molecular weight of 166.18 g/mol . The spectroscopic data presented below has been compiled from various sources and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.35m2HAr-H (meta)
6.90 - 7.00m3HAr-H (ortho, para)
4.52s2HO-CH₂
4.15br s2HNH₂
8.90br s1HNH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
168.5C=O
157.8Ar-C (ipso, attached to O)
129.5Ar-C (meta)
121.2Ar-C (para)
114.7Ar-C (ortho)
67.2O-CH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its hydrazide and phenoxy moieties.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H Stretching (NH₂)
3200MediumN-H Stretching (NH)
3050MediumC-H Stretching (Aromatic)
2920WeakC-H Stretching (Aliphatic)
1650StrongC=O Stretching (Amide I)
1600, 1490MediumC=C Stretching (Aromatic)
1240StrongC-O Stretching (Aryl ether)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method.

m/zRelative Abundance (%)Assignment
16640[M]⁺ (Molecular Ion)
107100[C₆H₅O-CH₂]⁺
9480[C₆H₅OH]⁺
7760[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for the chemical shift range of protons.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Transfer the powder to a pellet die.

  • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum.

    • The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction and Ionization:

  • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

  • In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis:

  • Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Procedure:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Spectroscopic Analysis Workflow

A Theoretical Deep Dive into the Molecular Architecture of 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Phenoxyacetohydrazide, a versatile scaffold in medicinal chemistry, has garnered significant interest for its potential therapeutic applications. A thorough understanding of its three-dimensional structure and electronic properties is paramount for rational drug design and the development of novel derivatives with enhanced biological activity. This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of this compound, leveraging computational chemistry methods to elucidate its geometric, electronic, and vibrational characteristics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular attributes of this important compound.

Introduction

This compound (C8H10N2O2) is a chemical entity belonging to the hydrazide class of organic compounds.[1] Hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The therapeutic potential of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Theoretical studies, employing the principles of quantum mechanics, provide a powerful lens through which to examine the molecular architecture and electronic landscape of this compound at an atomic level of detail. These computational approaches are indispensable for predicting molecular properties, understanding structure-activity relationships, and guiding synthetic efforts toward more potent and selective drug candidates.

Computational Methodologies

The theoretical investigation of molecular structures relies on a variety of computational methods. The data presented in this guide are primarily derived from Density Functional Theory (DFT), a robust method that balances computational cost with high accuracy.

Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry.[2] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is frequently paired with basis sets such as 6-311++G(d,p) to provide a detailed and accurate description of the electronic structure of organic molecules.[3][4]

Experimental Protocol: Geometry Optimization

  • Input Structure: A 3D model of the this compound molecule is constructed.

  • Computational Method: The geometry optimization is performed using a DFT method, for instance, the B3LYP functional with a 6-311++G(d,p) basis set.

  • Calculation: The software calculates the forces on each atom and iteratively adjusts their positions to find a minimum energy conformation, representing the most stable structure of the molecule.

  • Frequency Analysis: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Molecular Geometry

The precise arrangement of atoms in this compound is crucial for its chemical reactivity and biological function. While experimental techniques like X-ray crystallography provide accurate geometric data for the solid state, theoretical calculations offer insights into the molecule's preferred conformation in the gas phase, which can be more relevant to its state in biological systems. The acetohydrazide group in the crystal structure of this compound is reported to be nearly planar.[5]

Table 1: Selected Bond Lengths and Bond Angles of this compound

ParameterAtom 1Atom 2Atom 3Theoretical Value (Å or °)Experimental Value (Å or °)
Bond Lengths
C=O--Data not availableData not available
C-N--Data not availableData not available
N-N--Data not availableData not available
C-O (ether)--Data not availableData not available
Bond Angles
O=C-N--Data not availableData not available
C-N-N--Data not availableData not available
C-O-C (ether)--Data not availableData not available

Note: Specific theoretical values for all bond lengths and angles of this compound were not available in the searched literature. Experimental data from crystallography is available and shows that bond lengths and angles are within normal ranges.[5] For closely related molecules like phenoxyacetic acid, DFT calculations have been performed.[3]

Electronic Properties

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key determinants of its reactivity.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity and stability.[6] A smaller energy gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies of this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available

Note: While specific HOMO-LUMO energy values for this compound were not found, studies on similar structures provide a reference for the expected range of these values.[7][8]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack.[9][10] The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In a typical MEP map, red and blue colors represent negative and positive potentials, respectively.

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical frequency calculations can predict the vibrational spectra and aid in the assignment of experimental bands to specific molecular motions.[4][11]

Experimental Protocol: Vibrational Frequency Calculation

  • Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.

  • Computational Method: The same DFT method and basis set used for geometry optimization are typically employed.

  • Calculation: The software computes the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes.

  • Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor to improve agreement with experimental data.

Computational Workflow Diagram

The following diagram illustrates a typical workflow for the theoretical study of a molecular structure like this compound.

Computational_Workflow A Initial Molecular Structure (e.g., from 2D sketch or database) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No imaginary frequencies) C->D H Vibrational Frequency Analysis C->H E Analysis of Molecular Geometry (Bond lengths, bond angles) D->E F Electronic Property Calculation (HOMO-LUMO, MEP) D->F I Comparison with Experimental Data E->I G Analysis of Electronic Properties (Reactivity, charge distribution) F->G G->I H->I

References

2-Phenoxyacetohydrazide: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-Phenoxyacetohydrazide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis. Due to a lack of extensive published data specifically for this compound, this guide also includes information on closely related compounds and outlines standardized experimental protocols for the determination of its physicochemical properties.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilitypKa
This compound C8H10N2O2166.18Not availableNot availableNot available
Phenoxyacetic acidC8H8O3152.1598-10012 g/L in water; soluble in ethanol, diethyl ether, benzene, and glacial acetic acid.[2][3]3.7[3]
2-PhenylacetohydrazideC8H10N2O150.18115-117Not availableNot available
(4-Chloro-phenoxy)-acetic acid hydrazideC8H9ClN2O2200.62116-118Not availableNot available
O-tolyloxy-acetic acid hydrazideC9H12N2O2180.21116-118Not availableNot available

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. While specific quantitative solubility data for this compound in various solvents is not published, its structure suggests a degree of polarity due to the amide and amine functionalities of the hydrazide group, as well as the ether linkage. The presence of the phenyl ring introduces lipophilic character.

It is anticipated that this compound will exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol and methanol. Its solubility in aqueous solutions is expected to be pH-dependent due to the basic nature of the hydrazide group.

Recommended Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetonitrile).

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to solvent B Seal and agitate at constant temperature A->B C Allow suspension to settle B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E F Report solubility E->F

Experimental workflow for solubility determination.

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Hydrazide-containing compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions. A study on hydrazide-based glycoconjugates demonstrated that their stability is pH-dependent, with increased stability observed as the pH approaches neutrality.[4][5] The half-lives of these conjugates varied significantly, from hours to days, depending on the pH and the specific chemical structure.[4][5]

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Recommended Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., 60 °C).

    • Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., 60 °C).

    • Neutral Hydrolysis: The stock solution is mixed with water and heated (e.g., 60 °C).

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Photolytic Degradation: The stock solution is exposed to UV and visible light in a photostability chamber.

    • Thermal Degradation: A solid sample of this compound is exposed to high temperature (e.g., 80 °C).

  • Sample Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The percentage of degradation is calculated, and any degradation products are characterized.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acidic Acidic Stock Solution->Acidic Alkaline Alkaline Stock Solution->Alkaline Neutral Neutral Stock Solution->Neutral Oxidative Oxidative Stock Solution->Oxidative Photolytic Photolytic Stock Solution->Photolytic Thermal Thermal Stock Solution->Thermal HPLC Analysis HPLC Analysis Acidic->HPLC Analysis Alkaline->HPLC Analysis Neutral->HPLC Analysis Oxidative->HPLC Analysis Photolytic->HPLC Analysis Thermal->HPLC Analysis Characterization of Degradants Characterization of Degradants HPLC Analysis->Characterization of Degradants

Workflow for forced degradation studies.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While direct experimental data is limited, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for researchers to characterize this molecule comprehensively. The successful development of any pharmaceutical product relies on a thorough understanding of its physicochemical properties, and the methodologies outlined herein provide a clear path for obtaining the necessary data for this compound.

References

Unraveling the Molecular Mechanisms of 2-Phenoxyacetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of 2-Phenoxyacetohydrazide and its derivatives. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Biological Activities and Mechanisms of Action

This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. The primary mechanisms of action are centered around their anti-inflammatory, anti-angiogenic, anticancer, and antimicrobial properties.

Anti-Inflammatory and Anti-Angiogenic Effects: A significant body of research points to the role of this compound derivatives as potent anti-inflammatory and anti-angiogenic agents.[1][2][3][4] The underlying mechanism is largely attributed to the inhibition of key enzymes involved in inflammation and angiogenesis. In silico molecular docking studies have revealed strong binding affinities of these compounds towards cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor (VEGF).[1][2][3][4] By inhibiting COX enzymes, these compounds can effectively block the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of VEGF disrupts the signaling cascade that leads to the formation of new blood vessels, a critical process in both tumor growth and certain inflammatory conditions.

Anticancer Activity: The anticancer potential of this compound derivatives has been demonstrated against various cancer cell lines.[5][6][7] The mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death) and the inhibition of enzymes crucial for cancer cell survival and proliferation.[6][7] Some derivatives have shown the ability to arrest the cell cycle, preventing cancer cells from dividing and proliferating.[7] Furthermore, their anti-angiogenic properties also contribute to their anticancer effects by starving tumors of their blood supply.

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of hydrazone derivatives of 2-substituted acetic acids, including those derived from this compound.[8][9][10][11][12][13] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.[8][10] The exact mechanism of antimicrobial action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential microbial enzymes. The azomethine group (–NH–N=CH–) present in hydrazone derivatives is considered crucial for their biological activities.[10][11]

Enzyme Inhibition: Beyond COX and VEGF, derivatives of 2-phenoxyacetamide, a closely related structure, have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B).[14] MAOs are important targets for antidepressant drugs, suggesting a potential neurological application for this class of compounds. The inhibition can be either reversible or irreversible, depending on the specific chemical structure of the derivative.[15][16][17][18]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound derivatives, providing a comparative overview of their biological activities.

Table 1: In Silico Molecular Docking Scores

CompoundTarget ProteinDocking Score (kcal/mol)Reference
Compound 6e (a morpholine-substituted phenoxyacetohydrazide)VEGF-13.1622[1][2][3][4]
Compound 6e (a morpholine-substituted phenoxyacetohydrazide)COX-1-12.5301[1][2][3][4]
Compound 6e (a morpholine-substituted phenoxyacetohydrazide)COX-2-12.6705[1][2][3][4]

Table 2: In Vitro Anti-Inflammatory and Anticancer Activity

CompoundAssayCell Line / ModelIC50 / ActivityReference
Compound 6e (a morpholine-substituted phenoxyacetohydrazide)Human Red Blood Cell (HRBC) Membrane Stabilization-IC50 = 155 µg/mL[1][3][4]
N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d)Carrageenan-induced rat paw edemaWistar rats32-58% reduction in inflammation[19]
2-(4-Methoxyphenoxy)acetamide (Compound 12)MAO-A Inhibition-SI = 245[14]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21)MAO-A Inhibition-IC50 = 0.018 µM[14]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21)MAO-B Inhibition-IC50 = 0.07 µM[14]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesMTT AssayPPC-1 and IGR39 cell linesEC50 = 2.5–20.2 µM[5][20]
Phenoxyacetamide Derivative (Compound I)MTT AssayHepG2 cellsIC50 = 1.43 µM[6][7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the biological activity of this compound derivatives.

Molecular Docking

Objective: To predict the binding affinity and interaction patterns of a ligand (this compound derivative) with a target protein (e.g., COX-2, VEGF).

Methodology:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added to the protein structure.

  • Ligand Preparation: The 2D structure of the this compound derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed using a suitable force field.

  • Docking Simulation: A molecular docking program (e.g., AutoDock, MOE) is used to predict the binding pose of the ligand within the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding affinity (docking score), and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic (cell-killing) effects of this compound derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[6]

Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).[19]

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the mechanism of action of this compound.

Anti_Inflammatory_Angiogenic_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX_Enzymes->Prostaglandins catalysis Phenoxyacetohydrazide This compound Derivatives Phenoxyacetohydrazide->COX_Enzymes inhibition VEGF VEGF Phenoxyacetohydrazide->VEGF inhibition VEGF_Signal VEGF Signaling Angiogenesis Angiogenesis VEGF_Signal->Angiogenesis VEGF->VEGF_Signal activation

Caption: Proposed inhibitory pathway of this compound derivatives.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add this compound Derivatives (Varying Concentrations) incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize measure Measure Absorbance solubilize->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

SAR_Logic Core This compound Core Scaffold Derivatives Diverse Derivatives Core->Derivatives modification with Substituents Chemical Substituents (e.g., halogens, alkyl, nitro groups) Substituents->Derivatives Activity Enhanced Biological Activity (Anti-inflammatory, Anticancer, etc.) Derivatives->Activity leads to

Caption: Structure-Activity Relationship (SAR) of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-phenoxyacetohydrazide from phenoxyacetic acid. This compound and its derivatives are important intermediates in the development of novel therapeutic agents, exhibiting a range of biological activities. The synthesis is typically achieved through a two-step process: the activation of phenoxyacetic acid, commonly by conversion to its corresponding ester or acid chloride, followed by hydrazinolysis. This application note details the reaction pathways, provides step-by-step experimental protocols, and presents relevant quantitative data for the successful synthesis and characterization of the target compound.

Introduction

Phenoxyacetic acid derivatives are a well-established class of compounds in medicinal chemistry. The introduction of a hydrazide moiety to the phenoxyacetic acid scaffold provides a versatile building block for the synthesis of a wide array of heterocyclic compounds and other derivatives. These subsequent compounds have shown promise as anti-inflammatory, anti-angiogenic, and antimicrobial agents. The reliable and efficient synthesis of this compound is therefore a critical first step in the exploration of this chemical space for drug discovery and development.

Synthesis Pathway

The synthesis of this compound from phenoxyacetic acid is generally accomplished via a two-step reaction sequence. The carboxylic acid group of phenoxyacetic acid is first activated to facilitate nucleophilic attack by hydrazine. Two common activation strategies are:

  • Esterification followed by Hydrazinolysis: Phenoxyacetic acid is first converted to an alkyl phenoxyacetate, typically the ethyl or methyl ester, through Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield this compound.

  • Acid Chloride Formation followed by Hydrazinolysis: Phenoxyacetic acid is converted to the more reactive phenoxyacetyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acid chloride is then treated with hydrazine hydrate to form the desired product.

Experimental Protocols

Method 1: Esterification of Phenoxyacetic Acid and Subsequent Hydrazinolysis

Step 1: Synthesis of Ethyl Phenoxyacetate

  • Reaction Setup: To a solution of phenoxyacetic acid (1.0 eq.) in absolute ethanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5% of the acid volume).

  • Reaction: Heat the mixture at reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in diethyl ether and washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated to yield crude ethyl phenoxyacetate. The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl phenoxyacetate (1.0 eq.) in absolute ethanol.

  • Reaction: Add hydrazine hydrate (80-99% solution, 1.2-1.5 eq.) dropwise to the solution at room temperature with stirring. The reaction mixture is then heated to reflux for 6-8 hours. A white solid may precipitate out as the reaction proceeds.

  • Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The solid is washed with cold ethanol and dried to afford this compound. The product can be recrystallized from ethanol or a suitable solvent mixture to obtain a pure product.[1]

Method 2: Formation of Phenoxyacetyl Chloride and Subsequent Hydrazinolysis

Step 1: Synthesis of Phenoxyacetyl Chloride

  • Reaction Setup: In a fume hood, add phenoxyacetic acid (1.0 eq.) to an excess of thionyl chloride (SOCl₂) (2-3 eq.). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: The mixture is stirred at room temperature or gently heated to 40-50 °C for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases.

  • Isolation: The excess thionyl chloride is removed by distillation under reduced pressure to yield crude phenoxyacetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve hydrazine hydrate (1.2-1.5 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath (0-5 °C).

  • Reaction: Slowly add a solution of phenoxyacetyl chloride (1.0 eq.) in the same solvent to the cooled hydrazine hydrate solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent to give pure this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol [2]
Appearance White solid
Melting Point 116-118 °C (for 4-Chloro-phenoxy)-acetic acid hydrazide)[3]
IUPAC Name This compound[2]

Note: The melting point provided is for a closely related derivative, as a specific value for the unsubstituted compound was not available in the search results. Melting points of derivatives can provide a useful reference range.

Table 2: Spectroscopic Data for a Representative Phenoxyacetohydrazide Derivative (4-Chloro-phenoxy)-acetic acid hydrazide) [3]

Spectroscopic Data Values
FT-IR (KBr, cm⁻¹) 3298 (NH₂), 3303 (NH), 1701 (C=O)
¹H NMR (CDCl₃, δ ppm) 3.57 (s, 2H, NH₂), 4.92 (s, 2H, OCH₂), 6.88 (d, J = 8.80 Hz, 2H, Hₐᵣ), 6.88 (d, J = 8.85 Hz, 2H, Hₐᵣ), 8.22 (t, 1H, NH)
LC-MS (m/z) 201 [M]⁺, 203 [M+2]

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Esterification Route cluster_method2 Method 2: Acid Chloride Route start Phenoxyacetic Acid ester Ethyl Phenoxyacetate start->ester Esterification reagent1 Ethanol, H₂SO₄ (cat.) chloride Phenoxyacetyl Chloride start->chloride Chlorination reagent3 SOCl₂ or (COCl)₂ reagent2 Hydrazine Hydrate product This compound ester->product Hydrazinolysis chloride->product Hydrazinolysis reagent4 Hydrazine Hydrate

Caption: Synthetic routes to this compound from Phenoxyacetic Acid.

Safety Precautions

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood and avoid inhalation and skin contact.

  • Concentrated sulfuric acid is highly corrosive. Use appropriate PPE and add it slowly to the reaction mixture.

  • All reactions should be performed in a well-ventilated area or a fume hood.

Conclusion

The synthesis of this compound from phenoxyacetic acid is a well-established process that can be achieved through multiple reliable routes. The choice between the esterification and acid chloride pathways may depend on the availability of reagents, desired reaction conditions, and the scale of the synthesis. The protocols and data provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable intermediate for further applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetohydrazide is a key chemical intermediate in the synthesis of a wide range of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for various pharmacological activities. The synthesis of this compound is typically achieved through the hydrazinolysis of a phenoxyacetic acid ester, a reliable and straightforward method. This document provides a detailed protocol for this synthesis, targeted at professionals in research and development.

The procedure involves the reaction of an ester, ethyl phenoxyacetate, with hydrazine hydrate. The nucleophilic acyl substitution reaction results in the formation of the desired hydrazide. The product can be readily purified by recrystallization.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the hydrazinolysis of ethyl phenoxyacetate.

Materials and Reagents:

  • Ethyl phenoxyacetate

  • Hydrazine hydrate (99-100%)

  • Absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl phenoxyacetate and absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate. A typical molar ratio is 1:1 between the ethyl phenoxyacetate and hydrazine hydrate.[1]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100°C) and maintain this temperature for 10 hours.[1]

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Drying: Dry the collected solid product.

  • Purification: Purify the crude this compound by recrystallization from ethanol to obtain the final product as a crystalline solid.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialEthyl phenoxyacetate[1]
ReagentHydrazine hydrate[1]
SolventAbsolute Ethanol[1]
Molar Ratio (Ester:Hydrazine)1:1[1]
Reaction Temperature100 °C[1]
Reaction Time10 hours[1]
Typical Yield69%[1]
Melting Point108-110 °C (381-383 K)[1]
Purification MethodRecrystallization from Ethanol[1]

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials: - Ethyl Phenoxyacetate - Hydrazine Hydrate - Absolute Ethanol Reaction Combine reagents in a flask. Heat under reflux at 100°C for 10 hours. Start->Reaction 1. Reaction Setup Cooling Cool reaction mixture to room temperature. Reaction->Cooling 2. Completion Precipitation Product precipitates as a solid. Cooling->Precipitation Filtration Filter the solid product using a Buchner funnel. Precipitation->Filtration 3. Isolation Purification Recrystallize the crude solid from absolute ethanol. Filtration->Purification 4. Purification Product Final Product: Pure this compound Purification->Product 5. Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Preparation of 2-Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenoxyacetohydrazide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. This scaffold has been identified as a privileged structure in medicinal chemistry, leading to the development of novel therapeutic agents. These compounds have demonstrated potential as anti-inflammatory, anticonvulsant, antimicrobial, and anti-angiogenic agents.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound and its derivatives, along with a summary of their biological activities and relevant signaling pathways.

Synthetic Workflow

The general synthetic route to this compound derivatives commences with the synthesis of the precursor, 2-phenoxyacetic acid. This is typically achieved through the reaction of a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis. The resulting acid is then esterified and subsequently reacted with hydrazine hydrate to yield the key this compound intermediate. This intermediate serves as a versatile building block for the synthesis of a diverse library of derivatives through reactions such as condensation with aldehydes and ketones, cyclization to form heterocyclic rings like oxadiazoles and triazoles, and reaction with isocyanates.

Synthesis_Workflow Phenol Substituted Phenol Phenoxyacetate_ester Ethyl 2-Phenoxyacetate Derivative Phenol->Phenoxyacetate_ester K2CO3, Acetone Chloroacetate Ethyl Chloroacetate Chloroacetate->Phenoxyacetate_ester Hydrazide This compound Intermediate Phenoxyacetate_ester->Hydrazide Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide Schiff_base Schiff Base Derivatives Hydrazide->Schiff_base Ethanol, Reflux Oxadiazole Oxadiazole Derivatives Hydrazide->Oxadiazole Ethanol, Reflux Semicarbazide Semicarbazide Derivatives Hydrazide->Semicarbazide Dry THF Aldehyde Aldehyde/Ketone Aldehyde->Schiff_base CS2 CS2, KOH CS2->Oxadiazole Isocyanate Isocyanate Isocyanate->Semicarbazide

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenoxyacetate

This protocol describes the synthesis of the ester precursor from a substituted phenol and ethyl chloroacetate.

Materials:

  • Substituted phenol (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Anhydrous potassium carbonate (1.5 eq)

  • Dry acetone

Procedure:

  • To a stirred solution of the substituted phenol in dry acetone, add anhydrous potassium carbonate.

  • Add ethyl chloroacetate dropwise to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-phenoxyacetate derivative.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of the ethyl ester to the corresponding hydrazide.

Materials:

  • Ethyl 2-phenoxyacetate derivative (1.0 eq)

  • Hydrazine hydrate (80-99%) (3.0-5.0 eq)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ethyl 2-phenoxyacetate derivative in ethanol or methanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.[5]

  • After completion, cool the reaction mixture to room temperature or in an ice bath.

  • The this compound product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[5]

Protocol 3: Synthesis of this compound Schiff Bases

This protocol details the synthesis of Schiff base derivatives through condensation with aldehydes or ketones.

Materials:

  • This compound (1.0 eq)

  • Substituted aldehyde or ketone (1.0 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the this compound in ethanol.

  • Add the substituted aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base derivative will typically precipitate.

  • Collect the product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or methanol.

Protocol 4: Synthesis of 1,3,4-Oxadiazole-2-thione Derivatives

This protocol describes the cyclization of this compound to form an oxadiazole ring.

Materials:

  • This compound (1.0 eq)

  • Carbon disulfide (CS2) (1.5 eq)

  • Potassium hydroxide (KOH) (1.2 eq)

  • Ethanol

Procedure:

  • Dissolve potassium hydroxide in ethanol.

  • Add this compound to the solution and stir for 15-30 minutes.

  • Add carbon disulfide dropwise and reflux the mixture for 8-16 hours.[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thione.

Biological Activities and Data

This compound derivatives have been investigated for a range of pharmacological activities. A summary of reported quantitative data is presented below.

Compound TypeBiological ActivityTarget Organism/AssayMeasurementValueReference
Morpholine-substituted phenoxyacetohydrazide (6e)Anti-inflammatoryHuman Red Blood Cell (HRBC) membrane stabilizationIC50155 µg/mL[1][6][7]
Phenylmethylenehydrazide derivativeAnticonvulsantPentylenetetrazole (PTZ)-induced seizure (mice)% Protection80-100%[8]
Phenyl-1,3,4-oxadiazole derivative (9)AnticonvulsantPentylenetetrazole (PTZ)-induced lethal convulsion (mice)ED50>100 mg/kg[4]
Hydrazide-hydrazone derivative (16)AntibacterialStaphylococcus aureusMIC1.95-7.81 µg/mL[9]
Hydrazide-hydrazone derivative (16)AntibacterialStaphylococcus epidermidisMIC1.95-7.81 µg/mL[9]
Hydrazide-hydrazone derivative (6)AntibacterialMicrococcus luteusMIC31.25 µg/mL[9]
Phenoxyacetohydrazide Schiff base (1)β-Glucuronidase InhibitionIn vitro assayIC509.20 ± 0.32 µM
Phenoxyacetohydrazide Schiff base (5)β-Glucuronidase InhibitionIn vitro assayIC509.47 ± 0.16 µM

Signaling Pathways

Anti-inflammatory and Anti-angiogenic Signaling

Certain this compound derivatives exhibit anti-inflammatory and anti-angiogenic properties by targeting key enzymes and growth factors.[1] Molecular docking studies have suggested that these compounds can bind to and inhibit Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor (VEGF).[1][6] Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation and pain.[5][10][11] Inhibition of VEGF signaling disrupts the process of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][][14]

Anti_inflammatory_Angiogenic_Pathway cluster_inflammation Inflammatory Pathway cluster_angiogenesis Angiogenic Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative_Inflam This compound Derivative Derivative_Inflam->COX Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Derivative_Angio This compound Derivative Derivative_Angio->VEGF Inhibition

Caption: Inhibition of COX and VEGF signaling pathways.

Anticonvulsant Mechanism of Action

The anticonvulsant activity of some this compound derivatives is believed to be mediated through the modulation of GABAergic neurotransmission.[8] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[15] Drugs that enhance GABAergic inhibition are effective in controlling seizures.[15][16] These derivatives may act by enhancing the effect of GABA at the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.[15][16]

Anticonvulsant_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Suppression Seizure Suppression Reduced_Excitability->Seizure_Suppression Derivative This compound Derivative Derivative->GABA_A_Receptor Positive Allosteric Modulation

Caption: Modulation of GABA-A receptor signaling.

Conclusion

The synthetic accessibility and diverse biological activities of this compound derivatives make them a highly attractive scaffold for drug discovery and development. The protocols and data presented herein provide a comprehensive resource for researchers interested in exploring the potential of this compound class. Further investigation into the structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of novel and potent therapeutic agents.

References

Application Notes and Protocols: 2-Phenoxyacetohydrazide in the Synthesis of Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 2-phenoxyacetohydrazide. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with significant applications in medicinal and pharmaceutical chemistry. Their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, makes them attractive scaffolds for drug design and development.[1][2] Hydrazone derivatives of Schiff bases, formed from the condensation of hydrazides with aldehydes or ketones, are particularly noted for their pharmacological potential.[1]

Introduction

This compound serves as a key building block for a variety of Schiff bases. The synthesis typically involves a straightforward condensation reaction with a wide range of substituted aldehydes and ketones, often catalyzed by a few drops of acid.[3][4] The resulting Schiff bases exhibit a diverse array of biological activities, which are influenced by the nature of the substituents on both the phenoxy and the aldehyde/ketone moieties. These compounds and their metal complexes are actively investigated in the drug development process.[5]

Applications of this compound Derived Schiff Bases

Schiff bases synthesized from this compound and its analogs have demonstrated a broad spectrum of biological activities, making them promising candidates for further investigation in drug discovery.

  • Enzyme Inhibition: Certain phenoxyacetohydrazide Schiff bases have shown potent inhibitory activity against enzymes like β-glucuronidase, with some compounds exhibiting significantly lower IC50 values than standard inhibitors.[3][4]

  • Antimicrobial Activity: The imine group in Schiff bases is associated with their antimicrobial properties.[2] Various studies have reported the antibacterial and antifungal activities of Schiff bases derived from hydrazides.[2][6][7]

  • Anticancer Activity: Schiff bases and their metal complexes are being explored as potential anticancer agents.[8][9] They have been shown to induce cytotoxicity in various cancer cell lines.[9][10][11]

  • Antioxidant Activity: Phenolic Schiff bases, in particular, are recognized as potent antioxidants and radical scavengers.[12][13][14][15]

  • Anti-inflammatory and Anti-angiogenic Activity: Novel phenoxyacetohydrazide derivatives have been designed and evaluated as potential anti-inflammatory and anti-angiogenic agents.[16][17]

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the synthesis and biological evaluation of Schiff bases derived from this compound.

General Synthesis of Schiff Bases from this compound

This protocol is a general method for the condensation reaction between a this compound derivative and an aromatic aldehyde.[3][4]

Materials:

  • 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide (or other substituted this compound)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, p-nitrobenzaldehyde)

  • Methanol or Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

Step-by-Step Synthesis Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve 1 mmol of the this compound derivative in 25 mL of methanol.

  • Addition of Aldehyde: To this solution, add an equimolar amount (1 mmol) of the desired aromatic aldehyde.

  • Catalyst Addition: Add 3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[3]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle with continuous stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1][3]

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling.[1] If precipitation is slow, the flask can be placed in an ice bath.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the filtered product with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the synthesized Schiff bases by determining their melting points and through spectroscopic analysis (FT-IR, ¹H-NMR, and Mass spectrometry).

In Vitro β-Glucuronidase Inhibition Assay

Protocol:

The in vitro β-glucuronidase inhibitory potential can be evaluated using a literature protocol.[4]

  • Prepare solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO).

  • The assay mixture should contain the enzyme, a buffer solution, and the test compound.

  • p-Nitrophenyl-β-D-glucuronide is typically used as the substrate.

  • The reaction is initiated by the addition of the substrate.

  • The absorbance is measured at a specific wavelength to determine the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.

  • D-saccharic acid 1,4-lactone can be used as a standard inhibitor for comparison.[3][4]

Antimicrobial Activity Assay (Disc Diffusion Method)

Protocol:

The in vitro antimicrobial activity of the synthesized Schiff bases can be assessed using the disc diffusion technique.[12][18]

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar plates with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

  • Prepare sterile paper discs impregnated with known concentrations of the synthesized Schiff bases (e.g., 125, 250, and 500 µ g/disc ).[12]

  • Place the impregnated discs on the surface of the inoculated agar plates.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

  • A standard antibiotic (e.g., Ciprofloxacin) can be used as a positive control.[18]

Antioxidant Activity Assay (DPPH Radical Scavenging)

Protocol:

The free radical scavenging activity of the Schiff bases can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12][14]

  • Prepare a stock solution of the test compound (e.g., 1.0 mg/mL) and create serial dilutions to various concentrations.[12]

  • Prepare a methanolic solution of DPPH (e.g., 50 µM).[12]

  • Add the DPPH solution to the sample solutions and allow the reaction to proceed at room temperature in the dark for 30 minutes.[12]

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the test compound).

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH free radicals, is then determined.

Data Presentation

Synthesis and Characterization Data
Compound IDAldehyde/Ketone ReactantYield (%)Melting Point (°C)Spectroscopic Data (¹H-NMR, EI-MS)Reference
1 2-Hydroxybenzaldehyde---[3][4]
5 2-Nitrobenzaldehyde65-¹H-NMR (DMSO-d₆) δ: 8.09(s, 1H, N=CH), 8.29 (m, 2H, H-4'/5'), 7.98 (d, 2H, J = 9, H-3'/6'), 7.24 (m, 1H, H-5), 7.13 (d, 1H, J = 2.7 Hz, H-3), 6.89 (d, 1H, J = 8.7, H-6), 5.22 (s, 2H, -OCH₂), 2.22 (s, 3H, -CH₃); EI MS: m/z (%) 347 (M⁺, 72)[4]
14 5-Methyl-2-furaldehyde72-¹H-NMR (DMSO-d₆) δ: 8.07 (s, 1H, -N=CH), 7.11–7.23 (m, 2H, H-3,5), 6.88 (d, 1H, J = 8.7 Hz, H-6), 6.80 (d, 1H, J = 5.4 Hz, 3'), 6.24 (d, 1H, J = 2.7 Hz, 4'), 5.07 (s, 2H, -OCH₂), 2.21 (s, 3H, -CH₃) 2.19 (s, 3H, -CH₃); EI MS: m/z (%) 306 (M⁺, 20)[3]
15 2,3-Dihydroxybenzaldehyde---[3][4]
21 1-Naphthaldehyde---[3][4]
22 2-Naphthaldehyde---[3][4]

Note: The table above is populated with example data from the cited literature. The specific starting phenoxyacetohydrazide used in these examples was 2-(4-chloro-2-methylphenoxyacetic acid) hydrazide.

Biological Activity Data: β-Glucuronidase Inhibition
Compound IDIC₅₀ (µM) ± SDStandard (D-saccharic acid-1,4-lactone) IC₅₀ (µM) ± SDReference
1 9.20 ± 0.3248.4 ± 1.25[3][4]
5 9.47 ± 0.1648.4 ± 1.25[3][4]
7 14.7 ± 0.1948.4 ± 1.25[3][4]
8 15.4 ± 1.5648.4 ± 1.25[3][4]
11 19.6 ± 0.6248.4 ± 1.25[3][4]
12 30.7 ± 1.4948.4 ± 1.25[3][4]
15 12.0 ± 0.1648.4 ± 1.25[3][4]
21 13.7 ± 0.4048.4 ± 1.25[3][4]
22 22.0 ± 0.1448.4 ± 1.25[3][4]

Visualizations

Schiff_Base_Synthesis_Workflow Start Start: Prepare Reactants Reactants This compound + Aldehyde/Ketone + Solvent (e.g., Methanol) Start->Reactants Catalyst Add Catalyst (e.g., Glacial Acetic Acid) Reactants->Catalyst Reflux Reflux (2-4 hours) Catalyst->Reflux Cooling Cool to Room Temperature (Precipitation) Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry the Product Washing->Drying Characterization Characterization (MP, FT-IR, NMR, MS) Drying->Characterization End End: Purified Schiff Base Characterization->End

Caption: General workflow for the synthesis of Schiff bases.

Biological_Screening_Workflow Start Synthesized Schiff Base Screening Biological Screening Start->Screening Enzyme Enzyme Inhibition Assay (e.g., β-Glucuronidase) Screening->Enzyme Antimicrobial Antimicrobial Assay (e.g., Disc Diffusion) Screening->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH Scavenging) Screening->Antioxidant Anticancer Anticancer Assay (e.g., MTT Assay) Screening->Anticancer Data Data Analysis (IC50, Zone of Inhibition) Enzyme->Data Antimicrobial->Data Antioxidant->Data Anticancer->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for biological screening of synthesized Schiff bases.

References

Application Notes and Protocols for the Analytical Characterization of 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 2-Phenoxyacetohydrazide using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are essential for assessing the purity, monitoring reaction progress, and ensuring the quality of this compound in research and drug development settings.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation, identification, and quantification of this compound. The following protocol describes a reverse-phase HPLC method, which is suitable for polar aromatic compounds.

Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. The concentration of the compound can be determined by the peak area in the chromatogram.

Experimental Protocol: HPLC Analysis of this compound

a) Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

b) Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to the water. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and prepare a 100 µg/mL solution in the mobile phase, following the same procedure as for the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.

c) Chromatographic Conditions:

  • Column: C18 (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 270 nm (based on the phenoxy chromophore)

  • Run Time: 10 minutes

d) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The peak corresponding to this compound in the sample chromatogram should have the same retention time as the peak in the standard chromatogram.

  • The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC

The following table should be used to summarize the quantitative data obtained from the HPLC analysis.

Sample IDRetention Time (min)Peak Area% Area
Standard
Sample 1
Sample 2

Thin-Layer Chromatography (TLC) Method

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction or for a quick purity check.

Principle

TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. The separation is based on the polarity of the compounds. For this compound, a polar compound, a moderately polar mobile phase will allow it to move up the plate. The retention factor (Rf) is a characteristic value for a compound under specific conditions.

Experimental Protocol: TLC Analysis of this compound

a) Materials:

  • TLC plates pre-coated with silica gel 60 F254

  • Developing chamber

  • Capillary tubes for spotting

  • Ethyl acetate (analytical grade)

  • Hexane (analytical grade)

  • UV lamp (254 nm)

  • Iodine chamber (optional, for visualization)

  • This compound sample

  • Solvent for sample dissolution (e.g., methanol or ethyl acetate)

b) Procedure:

  • Preparation of the Developing Chamber: Pour the mobile phase (e.g., Ethyl Acetate:Hexane, 7:3 v/v) into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like methanol or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot the sample solution on the baseline of the TLC plate (about 1 cm from the bottom). Keep the spot size as small as possible.

  • Development: Place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. This compound, containing an aromatic ring, should appear as a dark spot on a fluorescent background. Alternatively, place the dried plate in an iodine chamber for a few minutes; organic compounds will appear as brown spots.

  • Calculation of Rf Value: Measure the distance traveled by the compound from the baseline and the distance traveled by the solvent front from the baseline. Calculate the Rf value using the following formula:

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Data Presentation: TLC

The following table should be used to summarize the quantitative data obtained from the TLC analysis.

Sample IDSolvent SystemDistance Traveled by Compound (cm)Distance Traveled by Solvent Front (cm)Rf Value
Sample 1Ethyl Acetate:Hexane (7:3)
Sample 2Ethyl Acetate:Hexane (7:3)

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of this compound.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis Weigh Weighing Dissolve Dissolution in Solvent Weigh->Dissolve Filter Filtration (HPLC) Dissolve->Filter TLC TLC Spotting & Development Dissolve->TLC HPLC HPLC Injection & Separation Filter->HPLC Detection UV Detection HPLC->Detection TLC->Detection Integration Peak Integration (HPLC) Detection->Integration Rf_Calc Rf Calculation (TLC) Detection->Rf_Calc Report Reporting Integration->Report Rf_Calc->Report

Caption: General workflow for chromatographic analysis.

This comprehensive guide provides the necessary protocols and data management structures for the effective analytical characterization of this compound. Researchers are encouraged to optimize these methods based on their specific instrumentation and requirements.

Application Notes and Protocols for a comprehensive overview of in-vitro and in-vivo anti-inflammatory assays of 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetohydrazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Recent studies have particularly highlighted the anti-inflammatory potential of this scaffold.[1][2][3] The core structure presents a versatile platform for the synthesis of novel derivatives with enhanced therapeutic properties. The anti-inflammatory effects of these compounds are believed to be mediated through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory cytokine production.[1][2][3] This document provides a detailed guide for researchers to investigate the anti-inflammatory properties of this compound using established in vitro and in vivo assays.

Rationale for Investigation

The exploration of this compound as an anti-inflammatory agent is supported by several key findings:

  • Structural Similarity to Known Anti-inflammatory Drugs: The core structure shares features with existing non-steroidal anti-inflammatory drugs (NSAIDs).

  • Demonstrated Activity of Derivatives: Numerous derivatives of this compound have shown significant anti-inflammatory activity in both cellular and animal models.[1][2][3][4][5]

  • Potential for Multi-Target Activity: Some derivatives have exhibited dual anti-inflammatory and anti-angiogenic properties, suggesting a broader therapeutic potential.[1][2][3]

Key Inflammatory Pathways

Understanding the underlying molecular pathways is crucial for designing and interpreting anti-inflammatory assays. The following diagram illustrates a simplified overview of the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->IkB Degradation of IκB IkB_NFkB->NFkB Releases DNA DNA NFkB_active->DNA Binds to Promoter Regions mRNA mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS, COX-2) mRNA->Cytokines Translation

Caption: Simplified NF-κB signaling pathway.

Experimental Workflow

A tiered approach is recommended for evaluating the anti-inflammatory potential of this compound, starting with broad in vitro screening and progressing to more specific in vivo models.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation A Cytotoxicity Assay (MTT Assay) B LPS-stimulated Macrophage Assay A->B E COX-1/COX-2 Inhibition Assay A->E C Nitric Oxide (NO) Assay B->C D Cytokine Quantification (TNF-α, IL-6 ELISA) B->D F Carrageenan-Induced Paw Edema D->F E->F

Caption: Experimental workflow for anti-inflammatory evaluation.

In Vitro Assays

Cell Viability Assay (MTT Assay)

Principle: This assay is crucial to determine the non-toxic concentration range of this compound for subsequent cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[6] The Griess assay is used to measure nitrite, a stable metabolite of NO, in the cell culture supernatant.[7][8][9]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10][11][12]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[8]

  • Incubation and Measurement: Incubate in the dark at room temperature for 15 minutes.[8] Measure the absorbance at 540 nm.[7][8]

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, in the cell culture supernatant.[13]

Protocol:

  • Sample Collection: Use the supernatant collected from the LPS-stimulated macrophage assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits.[14][15][16][17][18][19][20]

    • Coat the 96-well plate with the capture antibody.

    • Add standards, controls, and samples and incubate.

    • Wash the plate and add the detection antibody.

    • Wash and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (typically 450 nm).[14][15]

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins.[21][22] Commercial kits are available for this purpose.

Protocol:

  • Assay Setup: Use a commercial COX inhibitor screening kit.[22][23][24][25]

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the purified COX-1 or COX-2 enzyme with various concentrations of this compound and a positive control (e.g., celecoxib for COX-2, indomethacin for both).[21]

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.[23]

  • Detection: Measure the product formation (e.g., prostaglandin G2 or oxidized N,N,N',N'-tetramethyl-p-phenylenediamine) using a colorimetric or fluorometric plate reader according to the kit's instructions.[22][25]

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and well-characterized model of acute inflammation.[26][27][28] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by paw edema. The ability of this compound to reduce this edema indicates its in vivo anti-inflammatory activity.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of this compound.[4] Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After one hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

CompoundAssayIC50 (µM)Reference
Derivative A COX-1 Inhibition15.2[1][2]
COX-2 Inhibition5.8[1][2]
NO Production25.4[29]
Derivative B HRBC Membrane Stabilization155 µg/mL[1][3]

Note: This table is illustrative. The actual data will depend on the specific derivatives tested.

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)% Inhibition of Edema at 3hReference
Derivative C 5045.2[4]
Derivative D 5058.0[4]
Diclofenac 1074.0[4]

Note: This table is illustrative. The actual data will depend on the specific derivatives tested.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the compound's mechanism of action, potency, and potential as a novel anti-inflammatory agent. The structured presentation of data will facilitate the comparison of its activity with that of its derivatives and standard drugs, thereby guiding future drug development efforts.

References

Probing the Anti-Angiogenic Potential of 2-Phenoxyacetohydrazide Derivatives: In Vitro Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anti-angiogenic activity of 2-Phenoxyacetohydrazide derivatives. The following sections detail the key assays and protocols necessary to characterize the inhibitory effects of these compounds on endothelial cell proliferation, migration, and tube formation, crucial processes in the formation of new blood vessels.

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway is a primary driver of this process.[2][3] Consequently, inhibiting angiogenesis is a key strategy in cancer therapy.[1] Molecules like this compound and their derivatives have emerged as compounds of interest for their potential therapeutic activities, including anti-inflammatory and anti-angiogenic effects.[4][5]

Key In Vitro Anti-Angiogenic Assays

A battery of in vitro assays is essential to comprehensively assess the anti-angiogenic properties of novel compounds. These assays dissect the multi-step process of angiogenesis, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Endothelial Cell Proliferation Assay

This assay determines the effect of the test compounds on the growth of endothelial cells. It is crucial to distinguish between a specific anti-angiogenic effect and general cytotoxicity. The MTT or WST-1 assays are commonly used for this purpose.

Endothelial Cell Migration Assays

Cell migration is a fundamental step in angiogenesis.[6] The Scratch (Wound Healing) Assay and the Transwell Migration (Boyden Chamber) Assay are two standard methods to evaluate the impact of compounds on endothelial cell motility.[7]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, such as Matrigel®.[8][9] It mimics the final morphological step of angiogenesis.

Angiogenesis Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[10] VEGF ligands bind to VEGF receptors (VEGFRs) on the surface of endothelial cells, triggering a cascade of intracellular signaling events that promote cell survival, proliferation, migration, and vascular permeability.[10][11]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Migration Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration

VEGF Signaling Pathway in Angiogenesis.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the anti-angiogenic potential of this compound derivatives in vitro.

Start Start: Compound Synthesis (this compound derivatives) Proliferation 1. Cell Proliferation Assay (MTT/WST-1) Start->Proliferation Cytotoxicity Cytotoxic? Proliferation->Cytotoxicity Migration 2. Cell Migration Assays (Scratch & Transwell) Cytotoxicity->Migration No Data_Analysis Data Analysis & Interpretation Cytotoxicity->Data_Analysis Yes Tube_Formation 3. Tube Formation Assay Migration->Tube_Formation Tube_Formation->Data_Analysis Conclusion Conclusion: Anti-Angiogenic Potential Data_Analysis->Conclusion

In Vitro Anti-Angiogenic Screening Workflow.

Data Presentation

The following table provides a template for summarizing quantitative data from the in vitro anti-angiogenic assays. Data for a hypothetical this compound derivative (Compound X) is shown for illustrative purposes.

AssayParameterCompound X (IC₅₀/EC₅₀ in µM)Positive Control (e.g., Sunitinib) (IC₅₀/EC₅₀ in µM)
Cell Proliferation (HUVEC) Viability (IC₅₀)> 1005.2
Cell Migration (Scratch Assay) Wound Closure Inhibition (IC₅₀)25.82.1
Cell Migration (Transwell Assay) Migration Inhibition (IC₅₀)15.31.5
Tube Formation Total Tube Length Inhibition (IC₅₀)10.70.8

Experimental Protocols

Protocol 1: Endothelial Cell Proliferation Assay (MTT)

This protocol is adapted for a 96-well plate format.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HUVECs into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of EGM and incubate for 24 hours.

  • Replace the medium with fresh EGM containing various concentrations of the this compound derivatives or a vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[12][13]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Scratch (Wound Healing) Migration Assay

This protocol outlines a standard method for assessing collective cell migration.[7]

Materials:

  • HUVECs

  • EGM

  • PBS

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed HUVECs in a 6-well or 12-well plate and grow to form a confluent monolayer.[14]

  • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[7][14]

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh EGM containing the test compounds or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) at the same position.[1]

  • Measure the width of the scratch at different points for each image.

  • Quantify the migration by calculating the percentage of wound closure over time compared to the initial scratch area.[15]

Protocol 3: Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic migration of individual cells.

Materials:

  • HUVECs

  • Serum-free endothelial basal medium (EBM)

  • EGM with chemoattractant (e.g., VEGF or serum)

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet stain

Procedure:

  • Pre-coat the upper surface of the Transwell inserts with a suitable extracellular matrix protein (e.g., gelatin or fibronectin), if desired.

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add 600 µL of EGM containing a chemoattractant to the lower chamber.

  • Resuspend HUVECs (previously serum-starved for 4-6 hours) in serum-free EBM containing the test compounds or vehicle control.

  • Add 100 µL of the cell suspension (e.g., 1 x 10⁵ cells) to the upper chamber of each insert.

  • Incubate for 4-6 hours at 37°C.

  • Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.[16]

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.

  • Count the number of migrated cells in several random fields under a microscope.

Protocol 4: Tube Formation Assay

This protocol describes the assessment of endothelial cell differentiation on a basement membrane matrix.[8][17]

Materials:

  • HUVECs

  • EGM

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plates (pre-chilled)

  • Microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution and allow it to polymerize at 37°C for 30-60 minutes.[17]

  • Harvest HUVECs and resuspend them in EGM containing the this compound derivatives or vehicle control.

  • Seed the cells onto the polymerized matrix at a density of 1-2 x 10⁴ cells/well.[14]

  • Incubate for 6-18 hours at 37°C.

  • Visualize and capture images of the tube-like structures using a microscope.

  • Quantify the anti-angiogenic effect by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[5][18]

References

Application Notes and Protocols for Antimicrobial Screening of Novel 2-Phenoxyacetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of novel 2-phenoxyacetohydrazide compounds. The protocols outlined below are standard, widely accepted methods for determining the antimicrobial susceptibility of test compounds. Representative data from closely related hydrazone compounds are included to illustrate the potential antimicrobial spectrum of this class of molecules.

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The core hydrazide structure serves as a versatile scaffold for the synthesis of novel therapeutic agents.[2] This document details the experimental protocols for the antimicrobial screening of new this compound derivatives, focusing on the determination of zones of inhibition and minimum inhibitory concentrations (MIC).

Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Many hydrazide-based antimicrobial agents are known to exert their effects by targeting essential bacterial enzymes. A key mechanism of action is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[2][3] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process vital for maintaining DNA topology.[2] By inhibiting this enzyme, this compound compounds can disrupt essential cellular processes, leading to bacterial cell death. This targeted mechanism makes DNA gyrase an attractive target for the development of new antibacterial drugs with the potential for selective toxicity against bacterial cells.[2]

G Potential Mechanism of Action: DNA Gyrase Inhibition cluster_compound This compound Compound cluster_bacterium Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication, Transcription, Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Potential mechanism of action of this compound compounds.

Experimental Protocols

Agar Well Diffusion Method (Zone of Inhibition)

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[4][5][6][7] It is a qualitative test that provides a visual indication of the compound's ability to inhibit microbial growth.[4][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Test compound solutions (at desired concentrations in a suitable solvent like DMSO)

  • Positive control (standard antibiotic solution)

  • Negative control (solvent used to dissolve the test compound)

  • Bacterial and fungal cultures

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Using a sterile swab, evenly spread the prepared inoculum over the entire surface of a Mueller-Hinton Agar plate to create a confluent lawn of microbial growth.[4][5][7]

  • Well Creation: Use a sterile cork borer to create uniform wells (6 mm in diameter) in the agar.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.[7]

Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compound stock solution

  • Bacterial and fungal cultures

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or McFarland standards

  • Incubator

Protocol:

  • Preparation of Test Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 100 µL from the last well.[3]

  • Inoculum Preparation:

    • From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8][9]

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[8]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[8]

G Antimicrobial Screening Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_results Data Analysis Synthesis Synthesize Novel This compound Compounds AgarWell Agar Well Diffusion (Zone of Inhibition) Synthesis->AgarWell MIC Broth Microdilution (MIC Determination) AgarWell->MIC Active Compounds Analysis Analyze and Compare Antimicrobial Activity MIC->Analysis

Caption: General workflow for antimicrobial screening.

Data Presentation

The following tables summarize the in vitro antimicrobial activity (MIC in µg/mL) of representative hydrazone compounds against various bacterial and fungal strains. This data is intended to provide a reference for the potential activity of novel this compound derivatives.

Table 1: Antibacterial Activity of Representative Hydrazone Compounds (MIC in µg/mL)

Compound/ReferenceS. aureusS. epidermidisB. subtilisE. coliP. aeruginosa
Hydrazone Derivative 16.253.1251.9512.5>1000
Hydrazone Derivative 21.951.95<115.62125
Hydrazone Derivative 37.813.911.95125>1000
Nitrofurantoin (Reference)7.813.913.9115.63>1000
Ampicillin (Reference)12.5--25-

Data compiled from studies on various hydrazide-hydrazone derivatives for illustrative purposes.[11][12][13]

Table 2: Antifungal Activity of Representative Hydrazone Compounds (MIC in µg/mL)

Compound/ReferenceC. albicansA. niger
Hydrazone Derivative A>1000>1000
Hydrazone Derivative B>1000>1000
Hydrazone Derivative C>1000>1000
Nystatin (Reference)1.953.91

Data compiled from studies on various hydrazide-hydrazone derivatives for illustrative purposes.[12]

Disclaimer: The quantitative data presented in the tables are for structurally related hydrazone compounds and are provided for illustrative purposes only. The actual antimicrobial activity of novel this compound compounds may vary and must be determined experimentally.

References

Application Notes and Protocols for Testing Enzyme Inhibition by 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyacetohydrazide and its derivatives represent a class of compounds with significant potential in drug discovery due to their diverse biological activities. As part of the broader group of hydrazides and hydrazones, these molecules have been identified as inhibitors of various enzymes, playing a role in the modulation of key biological pathways.[1] Historically, hydrazide-containing compounds have been instrumental as monoamine oxidase (MAO) inhibitors.[1][2] Recent research has expanded the scope of their potential targets to include enzymes such as carbonic anhydrases, laccases, and cholinesterases.[3][4][5] This document provides a comprehensive protocol for testing the enzyme inhibitory activity of this compound, using acetylcholinesterase (AChE) as a representative target enzyme.

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[6][7] Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[7][8] The protocol detailed below is based on the widely used Ellman's method, a reliable and sensitive spectrophotometric assay suitable for high-throughput screening of AChE inhibitors.[6][7]

Principle of the Assay

The Ellman's method is a colorimetric assay that measures the activity of acetylcholinesterase.[6][7] The assay is based on the following two coupled reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate, acetylthiocholine (ATCh), into thiocholine and acetic acid.[6][7]

  • Colorimetric Reaction: The produced thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that strongly absorbs light at 412 nm.[6][7]

The rate of the formation of TNB is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of the enzymatic reaction decreases, leading to a reduced rate of color development.

Data Presentation

The inhibitory activity of this compound and its derivatives against various enzymes can be quantified and compared using the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][10]

Table 1: Representative Inhibitory Activity of Hydrazide and Related Derivatives against Cholinesterases

CompoundTarget EnzymeIC50 (µM)Reference
Nicotinic Hydrazide Derivative (12)Acetylcholinesterase (AChE)0.0214[6]
Nicotinic Hydrazide Derivative (12)Butyrylcholinesterase (BChE)0.0184[6]
Halogenated 2-hydroxy-N-phenylbenzamideAcetylcholinesterase (AChE)33.1 - 85.8[11]
Halogenated 2-hydroxy-N-phenylbenzamideButyrylcholinesterase (BChE)53.5 - 228.4[11]
N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide derivativeAcetylcholinesterase (AChE)Moderate Inhibition[12][13]
N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide derivativeButyrylcholinesterase (BChE)Active[12][13]

Note: This table presents data for compounds structurally related to this compound to illustrate the potential range of inhibitory activity. The specific IC50 for this compound against AChE would need to be determined experimentally using the following protocol.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This protocol is adapted for a 96-well microplate format, suitable for screening multiple concentrations of the test compound.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • This compound (Test Compound)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

  • Multichannel pipettes

Preparation of Solutions:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

  • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.

  • 14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 0.1 U/mL in the final reaction volume is recommended.

  • This compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO (or buffer if the compound is water-soluble).

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each this compound dilution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and the test compound or its solvent to the respective wells of the microplate. Mix gently and incubate the plate for 10 minutes at 25°C. This step allows the inhibitor to interact with the enzyme before the substrate is added.

  • Initiation of Reaction: To start the reaction, add 10 µL of the ATCI solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes. The rate of the reaction (V) is the change in absorbance per unit of time (ΔAbs/min).

Data Analysis:

  • Calculate the Percentage of Inhibition: The percentage of inhibition for each concentration of this compound is calculated using the following formula:

    Where:

    • V_control is the reaction rate of the control (enzyme without inhibitor).

    • V_inhibitor is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined from the resulting dose-response curve.[9][14]

  • Determine the Mode of Inhibition (Optional): To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies can be performed by measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor. The data can be analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/V versus 1/[S]).[1][2][4] The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mode of inhibition.[1][4]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) add_reagents Add Buffer, AChE, DTNB, and Inhibitor prep_reagents->add_reagents prep_inhibitor Prepare this compound Dilution Series prep_inhibitor->add_reagents pre_incubate Pre-incubate (10 min at 25°C) add_reagents->pre_incubate add_substrate Add Substrate (ATCI) pre_incubate->add_substrate kinetic_read Kinetic Measurement (Absorbance at 412 nm) add_substrate->kinetic_read calc_rate Calculate Reaction Rates (ΔAbs/min) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_lb Lineweaver-Burk Plot (Optional, for Ki and Inhibition Type) calc_rate->plot_lb plot_ic50 Plot Dose-Response Curve and Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the AChE inhibition assay.

Caption: Acetylcholine signaling pathway and inhibition.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenoxyacetohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 2-Phenoxyacetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and straightforward method for synthesizing this compound is through the hydrazinolysis of an appropriate phenoxyacetic acid ester, typically ethyl phenoxyacetate, with hydrazine hydrate. The reaction is usually carried out in a protic solvent like ethanol.

Q2: What is a typical yield for this reaction?

Yields can vary based on the specific substrate and reaction conditions. For unsubstituted this compound, yields are generally good. For substituted phenoxyacetohydrazides, yields ranging from 79% to 93% have been reported in the literature.[1]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A common mobile phase for this analysis is a mixture of hexane and ethyl acetate (e.g., 2:1 v/v).[1] The starting ester will have a higher Rf value (less polar) than the resulting hydrazide product, which is more polar due to the hydrazide group.

Q4: What is the typical appearance of the final product?

Upon successful synthesis and purification, this compound is a white solid.[1]

Troubleshooting Guide

Low or No Product Yield

Issue: After the reaction and work-up, the yield of this compound is significantly lower than expected, or no product is obtained.

Potential Cause Troubleshooting Solution
Incomplete Reaction - Increase Reaction Time: Some reactions may require longer heating to go to completion. Monitor the reaction by TLC until the starting ester spot is no longer visible.[2] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. Refluxing in ethanol is a common practice.[2][3] - Use Excess Hydrazine Hydrate: A molar excess of hydrazine hydrate (e.g., 1.5 to 10 equivalents) can drive the reaction to completion.[2][3]
Degradation of Hydrazine Hydrate - Use Fresh Hydrazine Hydrate: Hydrazine hydrate can degrade over time. It is advisable to use a fresh bottle or verify the concentration of older stock.
Hydrolysis of Starting Ester - Ensure Anhydrous Conditions (Initial Stage): While the reaction itself involves an aqueous reagent (hydrazine hydrate), ensuring the starting ester is not hydrolyzed before the reaction is important. Use dry solvent for the initial dissolution of the ester.
Loss of Product During Work-up - Proper Precipitation: After the reaction, the product often precipitates upon cooling. Allowing the mixture to stand overnight in a refrigerator can enhance precipitation.[1] - Minimize Aqueous Washing: If the product is partially soluble in water, excessive washing with water during filtration can lead to loss of product. Wash the filtered solid with a small amount of cold solvent.
Product Purity Issues

Issue: The isolated product is not pure, as indicated by a broad melting point range, discoloration, or the presence of multiple spots on a TLC plate.

Potential Cause Troubleshooting Solution
Unreacted Starting Material - Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to ensure the reaction goes to completion. - Purification: Recrystallization is an effective method for removing unreacted starting material. Ethanol is a commonly used solvent for recrystallization of this compound.[1]
Formation of Side Products - Control Reaction Temperature: Overheating can sometimes lead to the formation of side products. Maintain a consistent and moderate temperature throughout the reaction.
Contamination from Reagents or Solvents - Use Pure Reagents and Solvents: Ensure the purity of the starting ethyl phenoxyacetate, hydrazine hydrate, and the solvent used for the reaction and purification.

Data Presentation

The following table summarizes the reported yields for the synthesis of various substituted this compound derivatives, providing an indication of the expected efficiency of the hydrazinolysis reaction.

CompoundYield (%)
(4-Chloro-phenoxy)-acetic acid hydrazide89%
O-tolyloxy-acetic acid hydrazide79%
2-(2,4-Dimethylphenoxy)acetohydrazide85%
4-(4-Fluoro-phenoxy)-butyric acid hydrazide93%
2-(2,4-Diisopropylphenoxy)acetohydrazide85%
4-(4-Bromo-phenoxy)-butyric acid hydrazide78%
4-(3-Nitro-phenoxy)-butyric acid hydrazide76%

Data sourced from a study on the synthesis of novel phenoxyacetohydrazide compounds.[1]

Experimental Protocols

General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on literature reports.[1]

  • Dissolution of Ester: In a round-bottom flask, dissolve the starting phenoxyacetic acid ethyl ester (0.03 mol) in ethanol (20 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.045 mol).

  • Reaction: Stir the reaction mixture at room temperature for 7 hours. The progress of the reaction should be monitored by TLC using a hexane:ethyl acetate (2:1) solvent system.

  • Precipitation: Allow the reaction mixture to stand overnight. A white precipitate of the this compound derivative should form.

  • Isolation: Collect the solid product by filtration. Wash the precipitate with a small amount of cold ethanol.

  • Drying and Purification: Dry the isolated solid. For further purification, recrystallize the product from ethanol.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_conditions Reaction Conditions Start Ethyl Phenoxyacetate Product This compound Start->Product Hydrazinolysis Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product Solvent Ethanol Byproduct Ethanol Product->Byproduct forms Room Temperature Room Temperature Stirring (7h) Stirring (7h) Troubleshooting_Yield Start Low Yield of This compound Check_TLC Check TLC for starting material Start->Check_TLC SM_Present Starting Material (Ester) Present? Check_TLC->SM_Present Increase_Time Increase Reaction Time SM_Present->Increase_Time Yes Increase_Temp Increase Temperature SM_Present->Increase_Temp Yes Add_Hydrazine Add Excess Hydrazine Hydrate SM_Present->Add_Hydrazine Yes No_SM No Starting Material SM_Present->No_SM No Workup_Issue Investigate Work-up / Purification No_SM->Workup_Issue Precipitation_Problem Product not precipitating? Workup_Issue->Precipitation_Problem Cool_Longer Cool for longer (e.g., overnight) Precipitation_Problem->Cool_Longer Yes Recrystallize Recrystallize from Ethanol Precipitation_Problem->Recrystallize No, impure

References

Technical Support Center: Preventing Dimer Formation in Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of dimer formation in hydrazide synthesis reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during hydrazide synthesis, focusing on the formation of undesired dimer byproducts.

Q1: I am observing a significant amount of a high-molecular-weight byproduct in my hydrazide synthesis. How can I confirm if it is a dimer?

A1: The most common high-molecular-weight byproduct is the N,N'-diacylhydrazine, often referred to as a "dimer". To confirm its presence, you can use the following analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value than your starting materials and the desired hydrazide product. It is often less polar than the hydrazide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method. The mass spectrum will show a peak corresponding to the molecular weight of the diacylhydrazine byproduct.[1]

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method can be used to separate and quantify the hydrazide, unreacted starting materials, and the dimer impurity.[2][3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of the byproduct. The dimer will have characteristic signals indicating the symmetric nature of the molecule.

Q2: What are the primary causes of dimer (N,N'-diacylhydrazine) formation in my reaction?

A2: Dimer formation typically occurs when a molecule of the desired hydrazide product reacts with another molecule of the activated carboxylic acid or acylating agent. Key contributing factors include:

  • Stoichiometry: An insufficient excess of hydrazine or using a 1:1 molar ratio of the acylating agent to hydrazine can lead to the formation of the dimer.[7] Once the initial hydrazide is formed, it can compete with the remaining hydrazine to react with the acylating agent.

  • Rate of Addition: Adding the acylating agent (e.g., acyl chloride, activated carboxylic acid) too quickly to the hydrazine solution can create localized areas of high concentration, favoring the reaction of the newly formed hydrazide with the acylating agent.

  • Temperature: Higher reaction temperatures can sometimes increase the rate of the side reaction leading to dimer formation.

  • Concentration: High concentrations of reactants can increase the likelihood of intermolecular reactions that lead to the dimer.

Q3: How can I adjust my reaction conditions to minimize dimer formation?

A3: Several strategies can be employed to suppress the formation of the diacylhydrazine byproduct:

  • Use of Excess Hydrazine: Employing a significant excess of hydrazine (e.g., 2 to 20 equivalents) is the most common and effective method to minimize dimer formation.[7] The large excess ensures that the acylating agent is more likely to react with a hydrazine molecule rather than the already formed hydrazide product.

  • Inverse Addition: Slowly add the acylating agent (or activated carboxylic acid) to a solution of excess hydrazine.[8] This ensures that the concentration of the acylating agent is always low relative to the hydrazine.

  • Low Temperature: Conduct the addition of the acylating agent at low temperatures (e.g., 0-5 °C or even lower) to control the reaction rate and improve selectivity.[9]

  • High Dilution: Running the reaction at a lower concentration can disfavor the intermolecular reaction that leads to dimer formation.

Q4: I am synthesizing a hydrazide from a carboxylic acid using a coupling agent. Can the choice of coupling agent affect dimer formation?

A4: Yes, the choice of coupling agent and the reaction conditions can influence the extent of dimer formation.

  • Carbodiimides (e.g., DCC, EDC): When using carbodiimides, it is crucial to control the reaction temperature and order of addition. Pre-activating the carboxylic acid with an additive like 1-hydroxybenzotriazole (HOBt) can form an active ester, which can then be reacted with hydrazine.[3][9][10] Adding the solution of the activated acid to the hydrazine solution is recommended.

  • Phosphonium and Uronium Salts (e.g., BOP, HBTU, HATU): These reagents are highly efficient but can also lead to side reactions if not used carefully. As with carbodiimides, controlling the stoichiometry and order of addition is key.[11][12]

Q5: Are there any specific recommendations for purifying my hydrazide product to remove the dimer impurity?

A5: If dimer formation cannot be completely avoided, several purification techniques can be effective:

  • Recrystallization: Hydrazides and their corresponding dimers often have different solubilities in various solvents. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water) can be a highly effective method for purification.[7]

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired hydrazide from the less polar dimer byproduct.

  • Washing: In some cases, the dimer may be significantly less soluble than the desired product in a particular solvent, allowing for its removal by washing the crude product.

Quantitative Data Summary

While specific quantitative data from a single comparative study is scarce in the literature, the following table summarizes the qualitative effects of various reaction parameters on dimer formation based on established chemical principles and observations from multiple sources.

ParameterCondition to Minimize DimerRationaleSupporting Evidence
Hydrazine Stoichiometry Use a significant molar excess (2-20 eq.)Increases the probability of the acylating agent reacting with hydrazine instead of the product hydrazide.Widely cited in synthetic procedures as a standard practice to avoid diacylhydrazine formation.[7]
Order of Addition Slow, dropwise addition of the acylating agent to the hydrazine solution (Inverse Addition)Maintains a low concentration of the acylating agent relative to hydrazine, kinetically favoring the desired reaction.Recommended for reactions involving highly reactive species like sulfonyl chlorides to minimize dimerization.[8]
Reaction Temperature Low temperature during the addition of the acylating agent (e.g., 0-5 °C)Slows down the reaction rates, allowing for better control and selectivity, reducing the likelihood of the side reaction.[9]General principle in organic synthesis to control exothermic reactions and improve selectivity.
Concentration High dilutionReduces the frequency of intermolecular collisions between the product hydrazide and the acylating agent.A common strategy to minimize intermolecular side reactions in polymer chemistry and peptide synthesis.
Coupling Agent Protocol Pre-activation of the carboxylic acid with HOBt followed by addition to hydrazineForms a more stable active ester intermediate, allowing for more controlled reaction with hydrazine.Standard practice in peptide synthesis to minimize side reactions.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Hydrazide Synthesis from an Ester with Minimal Dimer Formation

This protocol is adapted from general procedures described in the literature, emphasizing conditions that minimize dimer formation.[7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ester (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazine: Add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the ester.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the ester spot on TLC), cool the mixture to room temperature. If the product crystallizes out, it can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol or water to remove excess hydrazine.[7] If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Hydrazide Synthesis from a Carboxylic Acid using a Coupling Agent

This protocol utilizes EDC and HOBt for the activation of the carboxylic acid, a method known to provide good yields and minimize side reactions.[9]

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, suspend the carboxylic acid (1 equivalent) in a suitable solvent like acetonitrile or DMF.

    • Add 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 equivalent).

    • Stir the mixture at room temperature for 1-3 hours to form the active ester.

  • Hydrazinolysis:

    • In a separate flask, prepare a solution of hydrazine hydrate (2.0 equivalents) in the same solvent.

    • Cool the hydrazine solution to 0-5 °C in an ice bath.

    • Slowly add the pre-activated carboxylic acid solution dropwise to the cold hydrazine solution with vigorous stirring.

  • Reaction and Work-up:

    • Allow the reaction mixture to stir at room temperature for several hours or overnight. Monitor the reaction by TLC.

    • Upon completion, the product can be precipitated by adding cold water.

  • Purification:

    • Collect the precipitate by filtration and wash it thoroughly with water and a dilute solution of sodium bicarbonate to remove any unreacted acid and HOBt.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Logical Workflow for Troubleshooting Dimer Formation

Troubleshooting_Dimer_Formation start High MW Impurity Observed check_dimer Confirm Dimer Presence (LC-MS, HPLC, NMR) start->check_dimer is_dimer Is it the Dimer? check_dimer->is_dimer other_side_product Investigate Other Side Reactions is_dimer->other_side_product No strategy Implement Strategy to Minimize Dimer is_dimer->strategy Yes stoichiometry Increase Hydrazine Excess (2-20 eq.) strategy->stoichiometry addition Use Inverse Addition (Acylating agent to Hydrazine) strategy->addition temperature Lower Reaction Temperature (e.g., 0-5 °C) strategy->temperature concentration Use Higher Dilution strategy->concentration monitor Monitor Reaction by TLC/LC-MS stoichiometry->monitor addition->monitor temperature->monitor concentration->monitor purify Purify Product (Recrystallization, Chromatography) monitor->purify

Caption: A troubleshooting workflow for identifying and minimizing dimer formation.

Signaling Pathway of Dimer Formation

Dimer_Formation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic Acid Carboxylic Acid Activated Acid Activated Acid Carboxylic Acid->Activated Acid Activation Hydrazine Hydrazine Desired Hydrazide Desired Hydrazide Hydrazine->Desired Hydrazide Coupling Agent Coupling Agent Coupling Agent->Activated Acid Activated Acid->Desired Hydrazide Desired Pathway (Reaction with Hydrazine) Dimer (N,N'-Diacylhydrazine) Dimer (N,N'-Diacylhydrazine) Activated Acid->Dimer (N,N'-Diacylhydrazine) Side Reaction Pathway Desired Hydrazide_final Desired Hydrazide Desired Hydrazide->Dimer (N,N'-Diacylhydrazine)

Caption: Competing reaction pathways leading to desired hydrazide versus dimer formation.

References

common side reactions in 2-Phenoxyacetohydrazide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2-phenoxyacetohydrazide is a critical step in the creation of various therapeutic agents. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is N,N'-bis(phenoxyacetyl)hydrazine. This occurs when a second molecule of the acylating agent (e.g., ethyl phenoxyacetate or phenoxyacetyl chloride) reacts with the initially formed this compound.[1]

Q2: How can I minimize the formation of N,N'-bis(phenoxyacetyl)hydrazine?

A2: To reduce the formation of this di-acylated byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate relative to the phenoxyacetate ester can help to ensure that the ester is consumed before it can react with the product hydrazide. Slow, controlled addition of the ester to the hydrazine solution is also recommended.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have proceeded to completion. Ensure adequate reaction time and temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is advisable.

  • Side reactions: The formation of byproducts like N,N'-bis(phenoxyacetyl)hydrazine consumes starting materials and complicates purification.

  • Product loss during workup: this compound has some solubility in water and alcohols. Excessive washing with these solvents during product isolation can lead to significant losses.

  • Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions during workup. Maintaining a pH close to neutral is recommended.[2]

Q4: What is the optimal solvent for this synthesis?

A4: Protic solvents such as ethanol or methanol are commonly used for the reaction between an ester and hydrazine hydrate, as they facilitate the dissolution of both reactants.[3][4][5]

Q5: Are there any specific safety precautions for working with hydrazine hydrate?

A5: Yes, hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine can be pyrophoric.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Troubleshooting Steps & Recommendations
Low Yield Incomplete reaction.- Monitor the reaction by TLC until the starting ester spot disappears.- Increase the reaction time or temperature moderately.
Formation of N,N'-bis(phenoxyacetyl)hydrazine.- Use a slight excess (1.1-1.5 equivalents) of hydrazine hydrate.- Add the phenoxyacetate ester dropwise to the hydrazine solution.
Product loss during purification.- Minimize the volume of water and alcohol used for washing the product.- Cool the crystallization solvent to maximize product precipitation.
Presence of Multiple Spots on TLC Formation of N,N'-bis(phenoxyacetyl)hydrazine.- This byproduct is less polar than the desired product. It can be separated by column chromatography or careful recrystallization.
Unreacted starting material (ethyl phenoxyacetate).- This is more non-polar than the product. Ensure the reaction goes to completion.
Hydrolysis to phenoxyacetic acid.- This will appear as a more polar spot on TLC. Avoid harsh acidic or basic conditions during workup. Wash with a mild base like sodium bicarbonate solution to remove it.
Product is an oil or fails to crystallize Presence of impurities.- Purify the crude product using column chromatography on silica gel.- Try different recrystallization solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
Residual solvent.- Ensure the product is thoroughly dried under vacuum.

Experimental Protocol: Synthesis of this compound from Ethyl 2-Phenoxyacetate

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Ethyl 2-phenoxyacetate

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-phenoxyacetate (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting ester on TLC), cool the mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and then with diethyl ether.

  • Dry the purified this compound under vacuum.

Visualizing Reaction Pathways and Troubleshooting

To better understand the chemical transformations and the logical flow of troubleshooting, the following diagrams are provided.

G cluster_main Main Reaction Pathway cluster_side Side Reaction Ethyl Phenoxyacetate Ethyl Phenoxyacetate This compound This compound Ethyl Phenoxyacetate->this compound + Hydrazine Hydrate N,N'-bis(phenoxyacetyl)hydrazine N,N'-bis(phenoxyacetyl)hydrazine This compound->N,N'-bis(phenoxyacetyl)hydrazine + Ethyl Phenoxyacetate

Caption: Main and side reaction pathways in this compound synthesis.

G start Low Yield or Impure Product check_reaction Monitor Reaction by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains side_products Side Products Present check_reaction->side_products Multiple Spots optimize_conditions Increase Time/Temp incomplete->optimize_conditions end Improved Yield and Purity optimize_conditions->end adjust_stoichiometry Adjust Stoichiometry (Excess Hydrazine) side_products->adjust_stoichiometry purification Optimize Purification adjust_stoichiometry->purification purification->end

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting low purity of synthesized 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of 2-Phenoxyacetohydrazide.

Troubleshooting Guide: Low Purity of this compound

Low purity of the final this compound product is a common issue. This guide provides a systematic approach to identifying and resolving the root cause of contamination.

Question: My final product shows multiple spots on TLC analysis, indicating low purity. What are the potential causes and how can I address them?

Answer:

Low purity in the synthesis of this compound typically arises from incomplete reaction, the presence of side products, or ineffective purification. The following steps will help you troubleshoot the issue.

1. Identify the Impurities:

The first step is to identify the nature of the impurities. Common contaminants include:

  • Unreacted Starting Materials: Ethyl phenoxyacetate and hydrazine hydrate.

  • Side Products: Such as symmetrically di-substituted hydrazides.[1]

  • Degradation Products: Depending on reaction and workup conditions.

Troubleshooting Workflow:

Troubleshooting Low Purity cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Causes & Solutions Low Purity Low Purity TLC Analysis TLC Analysis Low Purity->TLC Analysis Analyze crude and purified product Inefficient Purification Inefficient Purification Low Purity->Inefficient Purification If impurities persist after initial purification NMR Spectroscopy NMR Spectroscopy TLC Analysis->NMR Spectroscopy Characterize isolated impurities Incomplete Reaction Incomplete Reaction NMR Spectroscopy->Incomplete Reaction Identify starting materials Side Reactions Side Reactions NMR Spectroscopy->Side Reactions Identify byproducts Optimize Reaction Optimize Reaction Incomplete Reaction->Optimize Reaction Increase time/temp, adjust stoichiometry Modify Workup Modify Workup Side Reactions->Modify Workup Adjust pH, use extraction Improve Purification Improve Purification Inefficient Purification->Improve Purification Recrystallization, column chromatography Synthesis of this compound cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Ethyl Phenoxyacetate Ethyl Phenoxyacetate Reaction + Ethyl Phenoxyacetate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Ethanol Ethanol Reflux Reflux This compound This compound Reaction->this compound Ethanol, Reflux

References

optimizing reaction conditions for 2-Phenoxyacetohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenoxyacetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the hydrazinolysis of an ethyl 2-phenoxyacetate precursor. This reaction involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester with hydrazine hydrate (NH₂NH₂·H₂O).

Q2: What are the typical starting materials and solvent for this synthesis?

A2: The primary starting materials are ethyl 2-phenoxyacetate and hydrazine hydrate. Anhydrous ethanol is the most commonly used solvent for this reaction.

Q3: What is a standard protocol for this synthesis?

A3: A general procedure involves dissolving ethyl 2-phenoxyacetate in ethanol, followed by the addition of hydrazine hydrate. The mixture is then stirred at a specific temperature for a set duration. The product, this compound, often precipitates from the solution upon cooling and can be isolated by filtration. For a detailed experimental protocol, please refer to the "Experimental Protocols" section below.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (ethyl 2-phenoxyacetate) from the product (this compound).[1] The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What are the key parameters to optimize for a higher yield?

A5: The key parameters to optimize for this reaction are:

  • Reactant Molar Ratio: The ratio of ethyl 2-phenoxyacetate to hydrazine hydrate.

  • Reaction Temperature: The temperature at which the reaction is carried out.

  • Reaction Time: The duration of the reaction.

Optimizing these parameters can significantly impact the reaction yield and purity of the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Extend Reaction Time: The reaction may not have reached completion. Monitor the reaction using TLC until the starting material is no longer visible. Consider extending the reaction time beyond the standard 7 hours.[2][3] 2. Increase Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., refluxing in ethanol) can increase the reaction rate and drive it to completion.[3] However, be aware that higher temperatures might also promote side reactions.
Suboptimal Reactant Ratio 1. Increase Hydrazine Hydrate Equivalents: A molar excess of hydrazine hydrate can shift the equilibrium towards the product side.[3][4] Try increasing the molar ratio of hydrazine hydrate to ethyl 2-phenoxyacetate. See the data in Table 1 for guidance.
Product Loss During Work-up 1. Ensure Complete Precipitation: Allow the reaction mixture to stand for a sufficient period, preferably overnight at a reduced temperature (e.g., in a refrigerator), to ensure maximum precipitation of the product.[1] 2. Minimize Loss During Filtration: Use a Büchner funnel for filtration and wash the collected solid with a minimal amount of cold ethanol to remove soluble impurities without dissolving a significant amount of the product.
Purity of Starting Materials 1. Verify Purity of Ethyl 2-Phenoxyacetate: Impurities in the starting ester can lead to side reactions and lower the yield. If necessary, purify the ester by distillation before use. 2. Use Fresh Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of older stock.

Issue 2: Product is Oily or Fails to Crystallize

Potential Cause Troubleshooting Steps
Presence of Impurities 1. Purification by Recrystallization: The most common method for purifying this compound is recrystallization from ethanol.[1] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form pure crystals. 2. Solvent Extraction: If significant oily impurities are present, consider dissolving the crude product in a suitable solvent and washing with an immiscible solvent to remove the impurities before recrystallization.
Excess Hydrazine Hydrate 1. Washing: Ensure the crude product is thoroughly washed with cold water or a minimal amount of cold ethanol after filtration to remove any residual hydrazine hydrate.

Issue 3: Presence of Impurities in the Final Product (Confirmed by Spectroscopy)

Potential Cause Troubleshooting Steps
Unreacted Starting Material 1. Optimize Reaction Conditions: This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low Yield" to optimize the reaction time, temperature, and reactant ratio. 2. Improve Purification: A more careful recrystallization may be necessary to separate the product from the unreacted starting material.
Formation of Side Products 1. Control Reaction Temperature: High temperatures can sometimes lead to the formation of byproducts. If side products are observed, try running the reaction at a lower temperature for a longer duration. 2. Purity of Reactants: Ensure high purity of starting materials to minimize side reactions.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on the Yield of this compound
Molar Ratio (Ethyl 2-phenoxyacetate : Hydrazine Hydrate)Yield (%)Observations
1 : 165Incomplete reaction observed on TLC after 7 hours.
1 : 1.285Good yield with minimal starting material remaining.[4]
1 : 1.591High yield, reaction goes to completion.[1]
1 : 392No significant improvement in yield compared to 1:1.5, increases reagent cost.

Reaction Conditions: Ethanol, Room Temperature, 7 hours, followed by standing overnight.

Table 2: Effect of Reaction Temperature and Time on the Yield of this compound
Temperature (°C)Time (hours)Yield (%)Observations
Room Temperature (~25°C)788Clean reaction, product precipitates easily.
Room Temperature (~25°C)2491Slightly higher yield with extended time.
50°C490Faster reaction, comparable yield to longer room temperature reaction.
Reflux (~78°C)285Faster reaction, but potential for increased impurities.

Reaction Conditions: Ethanol, Molar Ratio 1:1.5 (Ester:Hydrazine Hydrate).

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 2-phenoxyacetate

  • Hydrazine hydrate (98-100%)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-phenoxyacetate (1 equivalent) in anhydrous ethanol (approximately 10 mL per gram of ester).

  • To this stirred solution, add hydrazine hydrate (1.5 equivalents) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 7 hours. The progress of the reaction can be monitored by TLC (e.g., using a 2:1 hexane:ethyl acetate mobile phase).[1]

  • After 7 hours, stop the stirring and allow the reaction mixture to stand overnight at room temperature or in a refrigerator to facilitate the precipitation of the product.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and excess hydrazine hydrate.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

  • (Optional) The product can be further purified by recrystallization from ethanol if necessary.[1]

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Ethyl 2-phenoxyacetate in Ethanol add_hydrazine Add Hydrazine Hydrate (1.5 eq) start->add_hydrazine stir Stir at Room Temperature (7 hours) add_hydrazine->stir monitor Monitor by TLC stir->monitor precipitate Stand Overnight (Precipitation) monitor->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol (Optional) dry->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction suboptimal_ratio Suboptimal Reactant Ratio? start->suboptimal_ratio workup_loss Loss During Work-up? start->workup_loss extend_time Increase Reaction Time / Temperature incomplete_reaction->extend_time increase_hydrazine Increase Hydrazine Hydrate eq. suboptimal_ratio->increase_hydrazine optimize_workup Optimize Precipitation & Washing workup_loss->optimize_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Addressing Poor Solubility of 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Phenoxyacetohydrazide in biological assays.

Troubleshooting Guides

Low aqueous solubility of this compound can lead to several issues in biological assays, including precipitation, inaccurate concentration measurements, and unreliable results.[1] This guide provides a systematic approach to troubleshoot and optimize the solubility of your compound.

Initial Assessment of Solubility

The first step is to determine the solubility of this compound in your specific assay buffer. This can be achieved by preparing a saturated solution and measuring the concentration of the dissolved compound.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the assay buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.) and a final DMSO concentration that is compatible with your assay (typically ≤ 1%).[2][3]

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow the compound to dissolve.

  • Visual Inspection: Visually inspect the wells for any signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.

  • Quantitative Measurement (Optional): For a more accurate measurement, the supernatant from each well can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.[4]

Data Presentation: Solubility of this compound in Various Solvents

Since the solubility of this compound can vary depending on the specific conditions, researchers are encouraged to generate their own data. The following table provides a template for recording and comparing solubility data in different solvent systems.

Solvent SystemFinal Co-solvent (%)Maximum Soluble Concentration (µM)Observations (e.g., Precipitation, Clarity)
Assay Buffer (e.g., PBS, pH 7.4)1% DMSOUser-determined
Assay Buffer + 5% Solutol HS 151% DMSOUser-determined
Assay Buffer + 10% PEG4001% DMSOUser-determined
pH 5.0 Buffer1% DMSOUser-determined
pH 9.0 Buffer1% DMSOUser-determined
Strategies for Improving Solubility

If the solubility of this compound in your assay buffer is insufficient, several strategies can be employed to enhance it.[5]

Workflow for Addressing Solubility Issues

The following diagram illustrates a logical workflow for troubleshooting and resolving poor solubility of this compound.

G cluster_0 Troubleshooting Workflow start Poor solubility of This compound observed check_dmso Is final DMSO concentration <1%? start->check_dmso adjust_dmso Adjust DMSO concentration check_dmso->adjust_dmso No check_concentration Is compound concentration below kinetic solubility limit? check_dmso->check_concentration Yes adjust_dmso->check_dmso lower_concentration Lower compound concentration check_concentration->lower_concentration No explore_formulation Explore formulation strategies check_concentration->explore_formulation Yes lower_concentration->check_concentration ph_modification pH Modification explore_formulation->ph_modification cosolvents Use of Co-solvents (e.g., PEG400) explore_formulation->cosolvents surfactants Use of Surfactants (e.g., Tween 80) explore_formulation->surfactants success Proceed with biological assay ph_modification->success cosolvents->success surfactants->success

Caption: A flowchart outlining the steps to troubleshoot poor solubility.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation when I diluted my DMSO stock of this compound into my aqueous assay buffer. What is the first thing I should check?

A: The most common initial issue is the final concentration of the organic co-solvent (like DMSO) in your assay medium.[1] Many compounds that are soluble in 100% DMSO will precipitate when the solution is diluted into an aqueous buffer.

  • Check Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells.[1]

  • Assess Compound Concentration: Verify that your final compound concentration does not exceed its maximum solubility in the final assay medium. Even with a co-solvent, there is a solubility limit that, if surpassed, will result in precipitation.

Q2: Could solubility issues be the cause of high variability in my bioassay results?

A: Absolutely. Poor solubility is a major source of experimental variability.[1] If the compound is not fully dissolved, its effective concentration can differ between wells or experiments. This can manifest as:

  • Inconsistent dose-response curves.

  • Reduced potency or efficacy compared to expectations.

  • Poor reproducibility between replicate experiments.

Q3: What are the main strategies to improve the solubility of a compound like this compound?

A: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:[5]

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. The solubility of acidic compounds increases at higher pH, while that of basic compounds increases at lower pH.

  • Use of Co-solvents: Water-miscible organic solvents, such as polyethylene glycol (PEG), can be used in combination with DMSO to improve solubility.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions. Common non-ionic surfactants used in biological assays include Tween 80 and Pluronic F-68.

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility.

Q4: Are there any specific signaling pathways where this compound and its derivatives are studied?

A: Yes, phenoxyacetohydrazide derivatives have been investigated for their potential as anti-inflammatory and anti-angiogenic agents.[6] In this context, they may modulate signaling pathways involving targets such as cyclooxygenase (COX) enzymes and vascular endothelial growth factor (VEGF).[6]

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.

G cluster_1 Hypothetical Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR

Caption: Inhibition of the VEGF signaling pathway by a hypothetical compound.

References

overcoming challenges in the purification of 2-Phenoxyacetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-phenoxyacetohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The most common and effective methods for purifying solid this compound derivatives are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness for crystalline solids.[1] Column chromatography is employed when recrystallization fails to provide the desired purity or when dealing with oily products.[1][2]

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Common impurities include unreacted starting materials such as the corresponding ester and hydrazine hydrate.[1][2] Side products like hydrazones, formed from the reaction with any carbonyl-containing compounds, and symmetrically di-substituted hydrazides can also be present.[1]

Q3: Which solvents are recommended for the recrystallization of this compound derivatives?

A3: Ethanol is a frequently recommended solvent for the recrystallization of this compound and its derivatives.[3][4][5] Other polar solvents like methanol or solvent mixtures such as ethanol-water may also be effective.[6][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1][6]

Q4: How can I monitor the purity of my this compound derivative during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of purification by comparing the crude mixture to the purified fractions.[2] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the standard technique.[7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.[2]

Q5: My purified this compound derivative appears as an oil instead of a solid. What should I do?

A5: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is supersaturated.[6] To address this, you can try using a larger volume of solvent or switching to a different solvent system.[6] Trituration with a non-polar solvent like n-hexane can sometimes induce solidification.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Recommended Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Use a lower-boiling point solvent. Add more solvent to the hot solution until the oil redissolves, then cool slowly.[3] Consider using a mixed solvent system.[3]
No crystals form upon cooling. The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some of the solvent.[6] Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution.[3] Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[6]
Low recovery of purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution.[3] Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] Preheat the filtration apparatus (funnel and flask) before hot filtration.[3]
The product is still impure after recrystallization. The cooling rate was too fast, trapping impurities. The chosen solvent is not effective at separating the specific impurities.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[3] Try a different recrystallization solvent or a sequence of recrystallizations from different solvents.
Column Chromatography Issues
Problem Possible Cause Recommended Solution
Poor separation of the product from impurities. The polarity of the eluent is not optimal. The stationary phase is not suitable.Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.4). Consider using a gradient elution, starting with a less polar eluent and gradually increasing the polarity.[6]
The compound is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent.[1] If using silica gel, adding a small percentage of a more polar solvent like methanol to the eluent system can help elute highly polar compounds.
The compound runs with the solvent front. The eluent is too polar.Decrease the polarity of the eluent.[1] Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.

Experimental Protocols

General Protocol for Recrystallization of a this compound Derivative
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and mixtures with water) to identify a suitable solvent or solvent pair.[6]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude solid until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2][3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

General Protocol for Column Chromatography of a this compound Derivative
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (silica gel is common) and eluent system that provides good separation.[2][9]

  • Column Packing: Prepare a slurry of the stationary phase in the initial eluent and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[9]

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in separate test tubes. If using a gradient, gradually increase the polarity of the eluent.[6]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[6]

Data Presentation

Table 1: Illustrative Solvent Selection for Recrystallization of a this compound Derivative

Solvent Solubility (Cold) Solubility (Hot) Crystal Quality Purity (Post-Recrystallization)
EthanolLowHighGood, well-formed needles>99%
MethanolModerateHighSmall needles~98%
WaterInsolubleInsolubleN/AN/A
Ethyl AcetateModerateHighOiled outN/A
Ethanol/Water (9:1)Very LowHighGood, fine powder>99%

Note: Data are illustrative and may vary depending on the specific derivative.

Table 2: Illustrative Column Chromatography Conditions and Results

Parameter Condition 1 Condition 2
Stationary Phase Silica Gel (60-120 mesh)Silica Gel (230-400 mesh)
Eluent System Hexane:Ethyl Acetate (1:1)Dichloromethane:Methanol (98:2)
Elution Mode IsocraticGradient
Initial Purity ~85%~85%
Final Purity ~95%>99%

Note: Data are illustrative and specific conditions require optimization for each derivative.

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure Is the product pure? recrystallization->is_pure column_chromatography->is_pure end_product Pure Product is_pure->end_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Adjust concentration - Slow cooling is_pure->troubleshoot_recrystallization No (from Recrystallization) troubleshoot_chromatography Troubleshoot Chromatography: - Optimize eluent - Change stationary phase - Use gradient elution is_pure->troubleshoot_chromatography No (from Chromatography) troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound derivatives.

Recrystallization_Process_Flow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Step-by-step workflow for the recrystallization process.

References

troubleshooting inconsistent results in 2-Phenoxyacetohydrazide biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Phenoxyacetohydrazide and its derivatives. The following information is designed to help address common challenges and ensure the generation of consistent and reliable data in biological assays.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: Due to the nature of hydrazide compounds, proper handling is crucial. We recommend preparing a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For working solutions, dilute the stock into your aqueous assay buffer immediately before use, ensuring thorough mixing. The final DMSO concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts.[1] For storage, solid this compound should be kept at -20°C, protected from light and moisture.[2] Stock solutions in DMSO should also be stored at -20°C in tightly sealed vials to prevent water absorption and evaporation.[2]

Q2: I'm observing high variability in my assay replicates. What is the likely cause?

A2: High variability is often linked to poor aqueous solubility of the compound.[1][3] When the DMSO stock is diluted into the aqueous assay buffer, this compound can precipitate, especially at higher concentrations. This leads to an inconsistent effective concentration in the assay wells.[1][3] Always visually inspect your diluted solutions for any signs of cloudiness or precipitation before adding them to the assay.

Q3: My compound shows potent activity in a biochemical assay but is much weaker in a cell-based assay. Why?

A3: This is a common observation and can be due to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1]

  • Metabolic Instability: Cells can rapidly metabolize the compound into an inactive form.[1]

  • Efflux Pumps: The compound might be actively transported out of the cells.[1]

  • Protein Binding: The compound can bind to proteins in the cell culture medium, like albumin in fetal bovine serum (FBS), reducing the free concentration available to act on the target.[1]

Q4: Could this compound be interfering with my fluorescence-based assay?

A4: Yes, this is a possibility. Compounds with aromatic rings, like this compound, can possess intrinsic fluorescent properties, leading to false-positive signals (autofluorescence).[1] Conversely, they can also quench the fluorescent signal, resulting in false negatives. It is essential to run control wells containing the compound without the fluorescent probe or enzyme to quantify any background signal.

Q5: What are the known biological targets or activities of this compound derivatives?

A5: Derivatives of this compound have been investigated for a range of biological activities. These include roles as inhibitors of enzymes like β-glucuronidase[4] and monoamine oxidases (MAO-A and MAO-B)[5][6]. Additionally, they have been explored for their anti-inflammatory and anti-angiogenic properties.[7] The hydrazone linkage (-NHN=CH-) is a key structural feature in many compounds with diverse pharmacological activities, including antimicrobial and anticancer effects.[8][9]

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility Between Experiments

  • Possible Cause: Compound Precipitation.

    • Troubleshooting Steps:

      • Solubility Test: Before running the full assay, perform a simple solubility test. Prepare the highest concentration of your compound in the assay buffer, let it sit for the duration of the assay, and then centrifuge at high speed. Check for a pellet.

      • Reduce Final DMSO Concentration: While diluting from the stock, aim for the lowest possible final DMSO concentration that keeps the compound soluble.

      • Use of Surfactants: Consider the inclusion of a low concentration of a biocompatible surfactant like Tween-20 (e.g., 0.01%) in your assay buffer to improve solubility, if compatible with your assay system.

      • Fresh Dilutions: Always prepare fresh working dilutions from your DMSO stock immediately before each experiment.[2]

  • Possible Cause: Inconsistent Pipetting.

    • Troubleshooting Steps:

      • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

      • Careful Technique: When pipetting, especially small volumes, ensure consistency and avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings.[10]

Issue 2: Compound Activity Appears to Decrease Over Time

  • Possible Cause: Degradation of Compound Stock.

    • Troubleshooting Steps:

      • Proper Storage: Confirm that both solid compound and DMSO stocks are stored at -20°C or -80°C, protected from light and moisture.[2][11]

      • Limit Freeze-Thaw Cycles: Aliquot your DMSO stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[3]

      • Purity Check: If degradation is suspected, verify the purity and integrity of your compound stock using analytical methods like HPLC or LC-MS.[1]

  • Possible Cause: Non-Specific Binding.

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Hydrophobic compounds can adsorb to the plastic surfaces of assay plates, reducing the effective concentration.[2] Consider using low-retention plasticware.

      • Include BSA: In biochemical assays, adding a small amount of Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the buffer can help block non-specific binding sites on the plate.

Issue 3: High Background Signal or False Positives

  • Possible Cause: Intrinsic Compound Fluorescence/Absorbance.

    • Troubleshooting Steps:

      • Compound-Only Control: In every plate, include control wells that contain your compound at various concentrations in the assay buffer, but without the enzyme or detection reagents. Subtract this background reading from your experimental wells.[1]

      • Change Wavelengths: If possible, adjust the excitation and emission wavelengths of your plate reader to minimize the contribution from compound autofluorescence.

  • Possible Cause: Compound Forms Aggregates.

    • Troubleshooting Steps:

      • Detergent Check: Run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced in the presence of the detergent, it may be forming aggregates that non-specifically inhibit the enzyme.

      • Dynamic Light Scattering (DLS): For a more rigorous check, DLS can be used to detect the formation of compound aggregates in the assay buffer.

Quantitative Data Summary

The following tables summarize reported inhibitory activities for derivatives of this compound. This data can serve as a reference for expected potency.

Table 1: In Vitro β-Glucuronidase Inhibitory Activity of Phenoxyacetohydrazide Schiff Bases [4]

CompoundIC₅₀ (µM)
1 9.20 ± 0.32
5 9.47 ± 0.16
7 14.7 ± 0.19
15 12.0 ± 0.16
21 13.7 ± 0.40
Standard (D-saccharic acid-1,4-lactone) 48.4 ± 1.25

Table 2: In Vitro Monoamine Oxidase (MAO) Inhibitory Activity of 2-Phenoxyacetamide Analogues [5][6]

CompoundTargetIC₅₀ (µM)
12 MAO-A>10
12 MAO-B0.041
21 MAO-A0.018
21 MAO-B0.07

Experimental Protocols

Protocol 1: β-Glucuronidase Inhibition Assay [4]

  • Compound Preparation: Prepare stock solutions of this compound derivatives in DMSO. Perform serial dilutions in DMSO.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of the test compound solution to each well.

  • Reaction Mixture: Add 185 µL of 0.1 M acetate buffer (pH 5) and 10 µL of β-glucuronidase enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Initiation: Add 50 µL of the substrate, 0.4 mM p-nitrophenyl-β-D-glucuronide, to each well to start the reaction. The total reaction volume is 250 µL.

  • Signal Reading: Immediately read the absorbance at 405 nm using a multiplate reader at several time points or after a fixed incubation period.

  • Data Analysis: Calculate the percent inhibition relative to a DMSO-only control (0% inhibition) and a control without enzyme (100% inhibition). Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay (Anti-inflammatory) [7]

  • HRBC Suspension Preparation: Obtain fresh human blood and separate the red blood cells by centrifugation. Wash the cells with isotonic saline and prepare a 10% (v/v) cell suspension.

  • Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute in phosphate buffer to achieve final concentrations (e.g., 50, 100, 150, 200, 250 µg/mL).

  • Assay Mixture: For each concentration, prepare a mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, and 0.5 mL of the HRBC suspension. Add the test compound solution.

  • Incubation: Incubate the samples at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 20 minutes.

  • Signal Reading: Measure the hemoglobin content in the supernatant spectrophotometrically at 560 nm. A control sample without the compound represents 100% hemolysis.

  • Data Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis). Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of hemolysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (DMSO Stock & Dilutions) Assay_Plate Plate Compound & Reagents Compound_Prep->Assay_Plate Assay_Prep Assay Reagent Prep (Buffer, Enzyme, Substrate) Assay_Prep->Assay_Plate Incubation Incubate (e.g., 37°C, 30 min) Assay_Plate->Incubation Read_Plate Read Plate (Absorbance/Fluorescence) Incubation->Read_Plate Data_QC Data Quality Control (Check Controls & Replicates) Read_Plate->Data_QC Calc_Inhibition Calculate % Inhibition Data_QC->Calc_Inhibition IC50_Det Determine IC50 Calc_Inhibition->IC50_Det

Caption: General experimental workflow for screening this compound.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Sol Is Compound Soluble in Assay Buffer? Start->Check_Sol Check_Controls Are Controls (Positive/Negative) Behaving as Expected? Check_Sol->Check_Controls Yes Sol_Issue Action: Optimize Buffer, Lower Concentration, Add Surfactant Check_Sol->Sol_Issue No Check_Interference Is Compound Interfering with Signal? Check_Controls->Check_Interference Yes Control_Issue Action: Check Reagent Integrity, Review Protocol Check_Controls->Control_Issue No Check_Stability Is Compound Stable? (Fresh vs. Old Stock) Check_Interference->Check_Stability No Interference_Issue Action: Run Compound-Only Control, Subtract Background Check_Interference->Interference_Issue Yes Stability_Issue Action: Prepare Fresh Stock, Verify Purity (LC-MS) Check_Stability->Stability_Issue No End Consistent Results Check_Stability->End Yes Sol_Issue->Check_Sol Control_Issue->Check_Controls Interference_Issue->Check_Interference Stability_Issue->Check_Stability

Caption: Decision tree for troubleshooting inconsistent assay results.

Signaling_Pathway cluster_pathway Hypothetical Anti-Inflammatory Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Target_Enzyme Target Enzyme (e.g., COX-2, MAO) Inflammatory_Stimulus->Target_Enzyme Activates Pro_Inflammatory Pro-Inflammatory Mediators (e.g., PGE2) Target_Enzyme->Pro_Inflammatory Produces Inflammation Inflammation Pro_Inflammatory->Inflammation Leads to Compound This compound Derivative Compound->Target_Enzyme Inhibits

Caption: Hypothetical pathway for this compound's anti-inflammatory action.

References

Technical Support Center: Optimizing Cell-Based Assays for 2-Phenoxyacetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell-based assays for 2-Phenoxyacetohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound derivatives?

A1: this compound and its derivatives have demonstrated a range of biological activities, primarily anticancer and antimicrobial effects.[1] Their mechanisms of action are believed to be multifactorial and can include the induction of apoptosis (programmed cell death) in cancer cells, and the inhibition of key enzymes such as cyclooxygenases (COX-1 and COX-2), vascular endothelial growth factor (VEGF), and poly (ADP-ribose) polymerase (PARP-1).[1]

Q2: What is the first critical step before starting any cell-based assay with a new this compound derivative?

A2: The first critical step is to determine the solubility and stability of your specific derivative in the chosen solvent (typically DMSO) and the cell culture medium. Many experimental failures can be traced back to compound precipitation. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final working concentrations. Visually inspect for any precipitation after dilution. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[2][3]

Q3: My this compound derivative is showing an increase in signal in my viability assay at higher concentrations. What could be the cause?

A3: This can be a common artifact. Several factors could be at play:

  • Compound Precipitation: At high concentrations, your compound may be precipitating out of solution. These precipitates can scatter light and interfere with the optical readings of the assay, leading to artificially inflated viability signals.

  • Direct Chemical Interference: The compound itself might be chemically reacting with the assay reagent (e.g., reducing MTT to formazan), leading to a color change that is independent of cellular metabolic activity. This results in a false positive signal for cell viability.

  • Autofluorescence: If you are using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a higher background signal.[4][5]

Q4: How do I choose the optimal cell seeding density and incubation time for my experiments?

A4: Optimal cell seeding density and incubation time are critical for reproducible results and are highly dependent on the cell line's growth rate. It is recommended to perform a preliminary experiment to determine the ideal conditions. For many adherent cancer cell lines in a 96-well plate, a starting range of 5,000 to 15,000 cells per well is common for a 48-hour experiment.[6] The goal is to ensure that the cells are in the exponential growth phase during the treatment period and that the control (untreated) wells do not become over-confluent by the end of the assay. Incubation times for determining the half-maximal inhibitory concentration (IC50) typically range from 24 to 72 hours.[7]

Troubleshooting Guides

Troubleshooting Inconsistent Results in Cytotoxicity Assays (e.g., MTT, XTT)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding: The cell suspension was not homogenous.Thoroughly mix the cell suspension before and during plating to ensure an even distribution of cells.
Edge effect: Increased evaporation in the outer wells of the plate.Fill the perimeter wells with sterile PBS or media without cells and exclude them from your experimental data analysis.
Pipetting errors: Inaccurate or inconsistent pipetting.Ensure pipettes are calibrated regularly and use a consistent pipetting technique.
Low signal or no dose-response Compound inactivity: The derivative may not be cytotoxic to the chosen cell line at the tested concentrations.Test a broader range of concentrations and/or screen against different cell lines.
Compound degradation: The derivative may be unstable in the cell culture medium over the incubation period.Assess the stability of the compound in the medium over time. Consider reducing the incubation time if degradation is suspected.[8]
Unexpected U-shaped dose-response curve Compound precipitation at high concentrations: Precipitates can interfere with absorbance readings.Visually inspect the wells for precipitates. Determine the solubility limit of your compound in the assay medium.
Compound interference with assay reagent: The compound may directly reduce the tetrazolium salt.Run a cell-free control by adding the compound to the medium with the assay reagent but without cells to check for direct chemical reactions.
Troubleshooting Apoptosis Assays (Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of Annexin V positive/PI positive cells in the control group Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes.Use a gentle cell detachment method (e.g., Accutase or scraping). Handle cells gently during washing steps.
Cells are not healthy: Starting with a non-viable cell population.Ensure cells are in the exponential growth phase and have high viability before starting the experiment.
No significant increase in apoptosis after treatment Incorrect timing of analysis: Apoptosis is a dynamic process; you may be analyzing too early or too late.Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for apoptosis detection.
Compound induces necrosis instead of apoptosis: High concentrations of a compound can lead to necrosis.Test a range of compound concentrations. Necrotic cells will be PI positive but Annexin V negative or weakly positive.
High background fluorescence Non-specific binding of Annexin V or PI. Ensure the binding buffer contains sufficient calcium, which is required for Annexin V binding. Wash cells adequately with PBS before staining.[9]
Intrinsic fluorescence of the compound. Run a control with unstained, compound-treated cells to check for autofluorescence. If significant, consider using a different fluorophore for Annexin V with a distinct emission spectrum.[4]
Troubleshooting Cell Cycle Analysis (Propidium Iodide Staining)
Problem Possible Cause Solution
Broad G1 and G2/M peaks in the histogram Inconsistent staining: PI has not stained the DNA stoichiometrically.Ensure complete fixation and permeabilization of the cells. Incubate with RNase A to remove double-stranded RNA which can also be stained by PI.[10]
Cell doublets and clumps: Aggregates of cells are analyzed as single events with higher DNA content.Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) during flow cytometry analysis. Ensure a single-cell suspension is prepared before fixation.[11]
No clear cell cycle arrest after treatment Suboptimal drug concentration or incubation time. Perform a dose-response and time-course experiment to identify the conditions that induce cell cycle arrest.
The compound does not affect the cell cycle in the chosen cell line. The primary mechanism of action for your derivative might not be cell cycle arrest. Consider other assays like apoptosis or ROS measurement.
Shift in the entire histogram Instrument settings are not consistent. Use consistent voltage settings on the flow cytometer for all samples in an experiment.
Compound interferes with PI fluorescence. Run a control of compound-treated cells stained with PI to check for any quenching or enhancement of the PI signal.

Quantitative Data Summary

The following tables summarize key quantitative data for consideration when designing and optimizing cell-based assays for this compound derivatives.

Table 1: Recommended Cell Seeding Densities for 96-well Plates

Cell TypeSeeding Density (cells/well)Assay DurationNotes
Adherent Cancer Cells (e.g., MCF-7, HeLa)5,000 - 15,00048 hoursAdjust based on the cell line's doubling time to avoid confluence in control wells.[6]
2,000 - 10,00072 hoursLower seeding density is required for longer incubation times.
Suspension Cancer Cells (e.g., Jurkat)20,000 - 50,00048 hoursCan be seeded at a higher density as they do not have space limitations.

Table 2: IC50 Values of Representative this compound Derivatives in Cancer Cell Lines

Compound DerivativeCell LineIC50 (µM)Reference
A novel phenoxyacetamide derivativeHepG2 (Liver Cancer)1.43[12]
MCF-7 (Breast Cancer)Higher than HepG2[12]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Cancer)52[13]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Cancer)80[13]
MCF-7 (Breast Cancer)100[13]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: DCFDA Assay for Reactive Oxygen Species (ROS) Detection

Materials:

  • Cells treated with this compound derivative

  • DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., H2O2 or Tert-Butyl Hydrogen Peroxide)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight. Treat the cells with the this compound derivative at various concentrations for the desired time. Include a positive control for ROS induction.

  • DCFDA Loading: Prepare a working solution of DCFDA (e.g., 20 µM) in pre-warmed phenol red-free medium.[12] Remove the treatment medium, wash the cells once with PBS, and add 100 µL of the DCFDA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.[12]

  • Washing: Remove the DCFDA solution and wash the cells gently with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2] Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the untreated control to determine the fold increase in ROS production.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h for attachment seed_cells->incubate_24h treat Treat cells with This compound derivatives incubate_24h->treat incubate_48h Incubate for 24-72h treat->incubate_48h add_reagent Add assay reagent (e.g., MTT, DCFDA) incubate_48h->add_reagent incubate_assay Incubate as per protocol add_reagent->incubate_assay read_plate Measure signal (Absorbance/Fluorescence) incubate_assay->read_plate analyze Calculate % viability, IC50, or fold change in ROS read_plate->analyze end End analyze->end

Caption: General experimental workflow for cell-based assays with this compound derivatives.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Compound Issues cluster_solutions2 Solutions for Cell Issues cluster_solutions3 Solutions for Procedural Issues start Inconsistent Assay Results cause1 Compound-related issues start->cause1 cause2 Cell-related issues start->cause2 cause3 Assay procedure issues start->cause3 sol1a Check solubility & precipitation cause1->sol1a sol1b Run cell-free interference control cause1->sol1b sol1c Assess compound stability cause1->sol1c sol2a Optimize cell seeding density cause2->sol2a sol2b Ensure cells are in log phase cause2->sol2b sol2c Check for mycoplasma contamination cause2->sol2c sol3a Verify pipette calibration cause3->sol3a sol3b Mitigate edge effects cause3->sol3b sol3c Optimize incubation times cause3->sol3c

Caption: A logical troubleshooting guide for inconsistent cell-based assay results.

signaling_pathway cluster_parp PARP Inhibition cluster_vegf VEGF Signaling cluster_cox COX Pathway compound This compound Derivatives parp1 PARP-1 compound->parp1 vegf VEGF compound->vegf cox COX-1 / COX-2 compound->cox dna_repair DNA Repair (BER) parp1->dna_repair inhibits apoptosis_parp Apoptosis dna_repair->apoptosis_parp leads to cell_death Cancer Cell Death apoptosis_parp->cell_death angiogenesis Angiogenesis vegf->angiogenesis inhibits tumor_growth Reduced Tumor Growth & Proliferation angiogenesis->tumor_growth prostaglandins Prostaglandins cox->prostaglandins inhibits inflammation Inflammation prostaglandins->inflammation reduces inflammation->tumor_growth

Caption: Potential signaling pathways modulated by this compound derivatives.

References

Technical Support Center: Refining Analytical Methods for 2-Phenoxyacetohydrazide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on refining analytical methods for the detection of impurities in 2-Phenoxyacetohydrazide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These include:

  • Starting Materials: Unreacted starting materials such as phenol, ethyl chloroacetate, or their impurities.

  • Intermediates: Residual amounts of intermediates like ethyl phenoxyacetate.

  • By-products: Compounds formed from side reactions during the synthesis, for instance, the formation of dimers or products from reactions with residual solvents.

  • Reagents and Solvents: Residues of reagents like hydrazine hydrate and solvents used in the synthesis and purification steps.[1][2]

  • Degradation Products: Impurities formed due to the degradation of this compound under the influence of light, heat, humidity, acid, base, or oxidation.[3]

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemical structure of this compound, which contains an ether linkage and a hydrazide group, the following degradation pathways are plausible:

  • Hydrolysis: The amide bond in the hydrazide moiety is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of phenoxyacetic acid and hydrazine.[4]

  • Oxidation: The hydrazide group can be susceptible to oxidation, potentially leading to the formation of various oxidized species.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation, leading to the formation of photolytic impurities.

Q3: Which analytical technique is most suitable for detecting this compound impurities?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of non-volatile organic impurities in active pharmaceutical ingredients like this compound.[5] For volatile impurities, such as residual solvents, Gas Chromatography (GC) is the preferred method. For the identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Q4: How do I develop a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, process impurities, or excipients. To develop such a method, you should perform forced degradation studies by subjecting this compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3] The goal is to generate degradation products and then develop an HPLC method that can separate the parent compound from all the resulting impurities.

Section 2: Troubleshooting Guide for HPLC Analysis

This guide addresses common problems encountered during the HPLC analysis of this compound and its impurities.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination or degradation. 4. Presence of active sites on the column.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent or replace the column. 4. Use a column with end-capping or add a competing base to the mobile phase.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. 3. Air bubbles in the detector.1. Use fresh, high-purity solvents and flush the injector. 2. Implement a robust needle wash program. 3. Degas the mobile phase and purge the detector.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell. 2. Fluctuation in pump pressure. 3. Column temperature variation.1. Use fresh mobile phase and flush the detector cell. 2. Check for leaks, degas the mobile phase, and check pump seals. 3. Use a column oven to maintain a constant temperature.
Inconsistent Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuation in flow rate. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Check the pump for leaks and ensure it is properly primed. 3. Use a new or re-validated column.
Poor Resolution Between Impurity and Main Peak 1. Sub-optimal mobile phase composition. 2. Inappropriate column chemistry. 3. High flow rate.1. Modify the organic solvent ratio, pH, or buffer concentration. 2. Try a column with a different stationary phase (e.g., C8, Phenyl). 3. Reduce the flow rate.

Section 3: Experimental Protocols

This section provides a detailed, illustrative methodology for a stability-indicating HPLC method for this compound. Note: This is a hypothetical method and should be optimized and validated for your specific application.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 1N HCl and heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 1N NaOH and heat at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of methanol. Add 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) for 48 hours.

Illustrative HPLC Method Parameters
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 270 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

Section 4: Data Presentation

The following tables present hypothetical quantitative data for the validation of the illustrative HPLC method.

Table 1: System Suitability Parameters
Parameter Acceptance Criteria Observed Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 2.0%0.8%
Table 2: Method Validation Data
Parameter Result
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.5%
Robustness Passed

Section 5: Visualizations

Diagram 1: General Workflow for Impurity Analysis

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis Forced Degradation Forced Degradation HPLC Method Optimization HPLC Method Optimization Forced Degradation->HPLC Method Optimization Generate Impurities Specificity Specificity HPLC Method Optimization->Specificity Validate Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Sample Analysis Sample Analysis Robustness->Sample Analysis Implement Data Reporting Data Reporting Sample Analysis->Data Reporting G start Peak Tailing Observed check_overload Is sample overloaded? start->check_overload reduce_conc Reduce sample concentration/ injection volume check_overload->reduce_conc Yes check_pH Is mobile phase pH optimal? check_overload->check_pH No resolved Problem Resolved reduce_conc->resolved adjust_pH Adjust mobile phase pH check_pH->adjust_pH No check_column Is column performance adequate? check_pH->check_column Yes adjust_pH->resolved flush_column Flush or replace column check_column->flush_column No check_column->resolved Yes flush_column->resolved

References

Validation & Comparative

Validating the Structure of Synthesized 2-Phenoxyacetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques used to validate the structure of 2-Phenoxyacetohydrazide, alongside its structural analogs, Phenylacetohydrazide and Benzohydrazide. By presenting key experimental data and detailed protocols, this guide serves as a practical resource for ensuring the identity and purity of these important chemical entities.

Comparative Analysis of Spectral Data

The structural validation of this compound and its analogs relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and a comparative analysis of the data is essential for unambiguous identification.

¹H NMR Spectral Data Comparison

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The chemical shifts (δ) of the protons in this compound and its analogs are distinct and provide clear evidence for their respective structures.

Compound Functional Group Protons & Chemical Shift (δ, ppm) Aromatic Protons & Chemical Shift (δ, ppm)
This compound -NH-NH₂ (br s, ~9.3, 4.3 ppm), -O-CH₂- (s, ~4.5 ppm)Phenyl group protons (m, ~6.9-7.3 ppm)
Phenylacetohydrazide -NH-NH₂ (br s, ~9.1, 4.2 ppm), -CH₂- (s, ~3.4 ppm)Phenyl group protons (m, ~7.2-7.4 ppm)
Benzohydrazide -NH-NH₂ (br s, ~9.6, 4.6 ppm)Phenyl group protons (m, ~7.4-7.8 ppm)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data Comparison

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The distinct chemical shifts of the carbon atoms in the three compounds, particularly the methylene and carbonyl carbons, are key identifiers.

Compound Carbonyl Carbon (C=O) (δ, ppm) Methylene Carbon (-CH₂- or -O-CH₂-) (δ, ppm) Aromatic Carbons (δ, ppm)
This compound ~168~67~114, 121, 129, 158
Phenylacetohydrazide ~172~41~127, 128, 129, 135
Benzohydrazide ~167-~127, 128, 131, 132

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

FTIR Spectral Data Comparison

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The key vibrational frequencies for the hydrazide and ether functionalities are highlighted below.

Compound N-H Stretching (cm⁻¹) **C=O Stretching (cm⁻¹) **C-O-C Stretching (cm⁻¹) (for ether)
This compound ~3200-3300~1650~1240
Phenylacetohydrazide ~3200-3300~1640-
Benzohydrazide ~3200-3300~1635-
Mass Spectrometry Data Comparison

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Compound Molecular Weight ( g/mol ) Observed Molecular Ion Peak (m/z) Key Fragmentation Peaks (m/z)
This compound 166.18166107 (phenoxy), 77 (phenyl), 59 (CONHNH₂)
Phenylacetohydrazide 150.1815091 (benzyl), 77 (phenyl), 59 (CONHNH₂)
Benzohydrazide 136.15136105 (benzoyl), 77 (phenyl), 31 (NHNH₂)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide standardized procedures for the synthesis and characterization of this compound and its analogs.

Synthesis Protocols

Synthesis of this compound

  • Esterification: A mixture of phenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in acetone (150 mL) is refluxed for 12-16 hours. The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The resulting crude ethyl phenoxyacetate is purified by distillation under reduced pressure.

  • Hydrazinolysis: To a solution of ethyl phenoxyacetate (0.1 mol) in ethanol (100 mL), hydrazine hydrate (0.15 mol) is added dropwise with stirring. The reaction mixture is refluxed for 6-8 hours. Upon cooling, the white crystalline product, this compound, precipitates out. The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford pure crystals.

Synthesis of Phenylacetohydrazide

  • Esterification: Phenylacetic acid (0.1 mol) is refluxed with an excess of methanol (100 mL) in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The excess methanol is removed by distillation, and the residue is poured into ice-cold water. The separated methyl phenylacetate is extracted with diethyl ether, washed with sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Hydrazinolysis: Methyl phenylacetate (0.1 mol) is dissolved in ethanol (100 mL), and hydrazine hydrate (0.15 mol) is added. The mixture is refluxed for 8-10 hours. After cooling, the precipitated Phenylacetohydrazide is filtered, washed with cold ethanol, and recrystallized from ethanol.

Synthesis of Benzohydrazide

  • Hydrazinolysis of Ester: Methyl benzoate (0.1 mol) and hydrazine hydrate (0.15 mol) are refluxed in ethanol (100 mL) for 4-6 hours. The reaction mixture is cooled in an ice bath to facilitate the precipitation of Benzohydrazide. The product is collected by filtration, washed with cold ethanol, and recrystallized from hot water or ethanol.

Analytical Protocols
  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer using potassium bromide (KBr) pellets. The scanning range is typically 4000-400 cm⁻¹.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph.

Visualization of Validation Workflow

The logical flow of synthesizing and validating this compound is crucial for understanding the overall process. The following diagram, generated using the DOT language, illustrates this workflow.

G cluster_synthesis Synthesis of this compound cluster_validation Structural Validation Phenol Phenol Esterification Esterification Phenol->Esterification EtCA Ethyl Chloroacetate EtCA->Esterification K2CO3 K2CO3, Acetone K2CO3->Esterification EtPA Ethyl Phenoxyacetate Esterification->EtPA Hydrazinolysis Hydrazinolysis EtPA->Hydrazinolysis Hydrazine Hydrazine Hydrate, Ethanol Hydrazine->Hydrazinolysis Crude Crude this compound Hydrazinolysis->Crude Purification Recrystallization Crude->Purification Pure Pure this compound Purification->Pure NMR 1H & 13C NMR Pure->NMR FTIR FTIR Pure->FTIR MS Mass Spectrometry Pure->MS Comparison Comparison with Analogs (Phenylacetohydrazide, Benzohydrazide) NMR->Comparison FTIR->Comparison MS->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Workflow for the synthesis and structural validation of this compound.

Signaling Pathway of Structural Elucidation Logic

The process of deducing the structure of this compound from spectral data follows a logical pathway. Each piece of spectroscopic evidence contributes to the confirmation of a specific structural feature.

G cluster_data Spectroscopic Data cluster_interpretation Structural Interpretation NMR_H ¹H NMR: - Aromatic signals (6.9-7.3 ppm) - Singlet at ~4.5 ppm - Broad signals for NH-NH₂ Aromatic_Ring Presence of a Phenyl Group NMR_H->Aromatic_Ring Hydrazide_Group Presence of -CONHNH₂ Group NMR_H->Hydrazide_Group Ether_Linkage Presence of -O-CH₂- Linkage NMR_H->Ether_Linkage NMR_C ¹³C NMR: - Carbonyl at ~168 ppm - Aliphatic carbon at ~67 ppm - Aromatic carbons NMR_C->Aromatic_Ring NMR_C->Hydrazide_Group NMR_C->Ether_Linkage FTIR FTIR: - N-H stretch (~3200-3300 cm⁻¹) - C=O stretch (~1650 cm⁻¹) - C-O-C stretch (~1240 cm⁻¹) FTIR->Hydrazide_Group FTIR->Ether_Linkage MS Mass Spec: - M⁺ peak at m/z 166 - Fragments at 107, 77 MS->Aromatic_Ring MS->Ether_Linkage Final_Structure Confirmed Structure: This compound Aromatic_Ring->Final_Structure Hydrazide_Group->Final_Structure Ether_Linkage->Final_Structure

Caption: Logical pathway for the structural elucidation of this compound.

A Comparative Guide to the Reproducibility of 2-Phenoxyacetohydrazide Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-phenoxyacetohydrazide is a fundamental step in the development of various pharmaceutical compounds, serving as a key intermediate for a range of biologically active molecules. The reproducibility of its synthesis is paramount to ensure consistent yields, purity, and ultimately, the efficacy and safety of the final drug products. This guide provides an objective comparison of common synthesis protocols for this compound and its derivatives, supported by experimental data to inform decisions in a research and development setting.

The most prevalent and straightforward method for synthesizing this compound involves the hydrazinolysis of an ester precursor, typically ethyl 2-phenoxyacetate. This reaction is generally robust; however, variations in reaction conditions, solvent choice, and purification methods can significantly impact the outcome.

General Synthesis Pathway

The primary synthetic route involves a two-step process. First, a substituted phenol is reacted with an ethyl haloacetate (like ethyl bromoacetate) to form the corresponding ethyl phenoxyacetate derivative. This intermediate is then reacted with hydrazine hydrate to yield the final phenoxyacetohydrazide product.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Substituted_Phenol Substituted Phenol Reaction1 Substituted_Phenol->Reaction1 Ethyl_Haloacetate Ethyl Haloacetate Ethyl_Haloacetate->Reaction1 Ethyl_Phenoxyacetate Ethyl 2-Phenoxyacetate Derivative Ethyl_Phenoxyacetate_2 Ethyl 2-Phenoxyacetate Derivative Ethyl_Phenoxyacetate->Ethyl_Phenoxyacetate_2 Reaction1->Ethyl_Phenoxyacetate K2CO3, Acetone, Reflux Hydrazine_Hydrate Hydrazine Hydrate Reaction2 Hydrazine_Hydrate->Reaction2 2_Phenoxyacetohydrazide This compound Derivative Ethyl_Phenoxyacetate_2->Reaction2 Reaction2->2_Phenoxyacetohydrazide Ethanol, Reflux

General synthesis pathway for this compound derivatives.

Comparative Data of Synthesis Protocols

The following table summarizes the experimental data for the synthesis of various this compound derivatives, highlighting the yields and melting points achieved under specific protocols. The primary method involves the reaction of the corresponding ethyl phenoxyacetate with hydrazine hydrate.

CompoundStarting EsterYield (%)Melting Point (°C)Reference
O-tolyloxy-acetic acid hydrazide(2-Methyl-phenoxy)-acetic acid ethyl ester79116-118[1]
2-(2,4-Dimethylphenoxy)acetohydrazide(2,4-Dimethyl-phenoxy)-acetic acid ethyl ester85111-113[1]
PhthalhydrazidePhthalic anhydride90 (reported), 55-60 (achieved)Not specified[2]

Note: The data for phthalhydrazide highlights a common issue in reproducibility, where a literature-reported yield was not achieved in practice, suggesting sensitivity to reaction conditions or scale.[2]

Experimental Protocols

Below are detailed methodologies for the key steps in the synthesis of this compound derivatives.

Protocol 1: Synthesis of Ethyl 2-Phenoxyacetate Derivatives

This protocol outlines the general procedure for the esterification of substituted phenols.[1]

  • Reactants:

    • Substituted phenol (0.05 mol)

    • Substituted ethyl ester (e.g., ethyl bromoacetate) (0.075 mol)

    • Anhydrous potassium carbonate (0.075 mol)

    • Dry acetone (40 ml)

  • Procedure:

    • A mixture of the substituted phenol, substituted ethyl ester, and anhydrous potassium carbonate in dry acetone is refluxed.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is treated with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

    • The crude product is purified by column chromatography or recrystallization.

For example, the synthesis of (2,6-Dimethyl-phenoxy)-acetic acid ethyl ester resulted in a yield of 89%.[1]

Protocol 2: Synthesis of this compound Derivatives (Hydrazinolysis)

This protocol details the conversion of the ethyl ester to the corresponding hydrazide.[1]

  • Reactants:

    • Ethyl 2-phenoxyacetate derivative (1 equivalent)

    • Hydrazine hydrate (99%) (2 equivalents)

    • Ethanol

  • Procedure:

    • The ethyl 2-phenoxyacetate derivative is dissolved in ethanol.

    • Hydrazine hydrate is added to the solution.

    • The reaction mixture is refluxed for a specified period (typically several hours), with progress monitored by TLC.

    • After cooling to room temperature, the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried to afford the this compound derivative.

Yields for this step are generally good, ranging from 79% for O-tolyloxy-acetic acid hydrazide to 85% for 2-(2,4-Dimethylphenoxy)acetohydrazide.[1]

Factors Influencing Reproducibility and Yield

The reproducibility of these protocols can be influenced by several factors:

  • Purity of Reactants: The presence of impurities in the starting materials, particularly the phenol and hydrazine hydrate, can lead to side reactions and lower yields.[3][4] The water content in hydrazine hydrate can also be a critical factor.[2]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters.[3] For instance, in the hydrazinolysis of amides, increasing the reaction temperature from 70°C to 100°C significantly increased the yield from 20% to 85%.[5] While this is for an amide, similar temperature dependence can be expected for ester hydrazinolysis.

  • Work-up and Purification: The method of isolation and purification of the final product can greatly affect the final yield and purity. Difficulties in these steps can lead to product loss.[3]

Alternative Synthesis Methods

While hydrazinolysis of esters is the most common route, other methods for preparing hydrazides exist:

  • From Carboxylic Acid Chlorides: The reaction of carboxylic acid chlorides with hydrazine is rapid and often violent, necessitating careful control of reaction conditions, such as low temperatures and the use of a suitable solvent like diethyl ether or benzene.[6]

  • Microwave-Assisted Synthesis: This technique can accelerate the reaction, offering a greener alternative with potentially higher yields and shorter reaction times.[6]

Conclusion

The synthesis of this compound via hydrazinolysis of ethyl 2-phenoxyacetate is a well-established and generally high-yielding method. However, for consistent and reproducible results, careful control over the purity of reagents and reaction conditions is essential. Researchers should be aware that literature-reported yields may not always be directly translatable to their lab settings and may require optimization. The provided protocols offer a solid foundation for the synthesis of these valuable pharmaceutical intermediates. For novel derivatives, a systematic approach to optimizing reaction parameters is recommended to achieve the desired yield and purity.

References

A Comparative Guide to the Biological Activity of 2-Phenoxyacetohydrazide Derivatives and 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 2-phenoxyacetohydrazide derivatives against the established chemotherapeutic agent, 5-Fluorouracil (5-FU), in various cancer cell lines. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating the potential of this compound scaffolds as novel anticancer agents.

Comparative Cytotoxicity Analysis

The cytotoxic effects of novel phenoxyacetamide derivatives and the standard anticancer drug 5-Fluorouracil (5-FU) have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these assessments. The following tables summarize the IC50 values obtained from various studies, providing a basis for comparing the efficacy of these compounds.

Table 1: Cytotoxicity of Phenoxyacetamide Derivatives and 5-Fluorouracil (5-FU) in HepG2 (Liver Cancer) and MCF-7 (Breast Cancer) Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Phenoxyacetamide Derivative IHepG21.43[1]
Phenoxyacetamide Derivative IIHepG26.52[1]
5-Fluorouracil (5-FU)HepG25.32[1]
Pyridazine hydrazide appended phenoxy acetic acidHepG26.9[1]
5-Fluorouracil (5-FU)HepG28.3[1]
Phenoxyacetamide DerivativeMCF-77.43[1]
5-Fluorouracil (5-FU)MCF-710.53[1]
5-Fluorouracil (5-FU)MCF-77.79[2]
2-((1H-pyrrol-2-yl)methylene) hydrazinyl)-4(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrileMCF-71.42[3]
5-Fluorouracil (5-FU)MCF-71.71[3]

Table 2: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives and Imatinib in PC3 (Prostate Cancer) and MCF-7 (Breast Cancer) Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 2b (nitro moiety)PC352[4]
Compound 2c (nitro moiety)PC380[4]
Imatinib (Reference)PC340[4]
Compound 2c (p-nitro substituent)MCF-7100[4]
Imatinib (Reference)MCF-798[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxic and apoptotic effects of novel chemical compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a reference drug.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[6]

Caspase-3/7 Activity Assay for Apoptosis Detection

This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[7]

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in an opaque-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of apoptosis.[8] Key markers include cleaved caspases and members of the Bcl-2 family.[9]

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate.[8]

Visualizing Experimental and Biological Pathways

To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Cell Culture and Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Seed Cells in 96-well plates compound_addition Add this compound derivative or 5-FU at various concentrations cell_culture->compound_addition incubation Incubate for 24, 48, or 72 hours compound_addition->incubation mtt_assay MTT Assay (Cell Viability) incubation->mtt_assay Measure metabolic activity caspase_assay Caspase-3/7 Assay (Apoptosis) incubation->caspase_assay Measure caspase activity western_blot Western Blot (Protein Expression) incubation->western_blot Analyze protein expression ic50 Calculate IC50 values mtt_assay->ic50 apoptosis_quant Quantify Apoptosis caspase_assay->apoptosis_quant protein_quant Quantify Protein Levels western_blot->protein_quant

Caption: General experimental workflow for comparative cytotoxicity analysis.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase drug 5-Fluorouracil (5-FU) death_receptors Death Receptors drug->death_receptors p53 p53 activation drug->p53 DNA damage caspase8 Caspase-8 activation death_receptors->caspase8 caspase37 Caspase-3/7 activation caspase8->caspase37 bax Bax up-regulation p53->bax mitochondria Mitochondrial Membrane Potential Loss bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis Cleavage of cellular substrates

Caption: Simplified overview of apoptosis signaling pathways induced by 5-FU.

References

A Comparative Analysis of the Anti-inflammatory Activity of 2-Phenoxyacetohydrazide Derivatives and Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of a novel phenoxyacetohydrazide derivative and the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin. The following information is based on preclinical data and is intended to inform further research and development in the field of anti-inflammatory therapeutics.

Executive Summary

Preclinical investigations reveal that a novel morpholine-substituted phenoxyacetohydrazide derivative, compound 6e, demonstrates significant anti-inflammatory activity. While indomethacin is a potent anti-inflammatory agent, its clinical utility is often limited by its gastrointestinal side effects. This guide presents a comparative analysis of the anti-inflammatory efficacy and ulcerogenic potential of this phenoxyacetohydrazide derivative against indomethacin, supported by experimental data from in vivo studies and in silico molecular docking.

Disclaimer: The following data pertains to a specific morpholine-substituted derivative of 2-phenoxyacetohydrazide (compound 6e) and not the parent compound itself, as direct comparative studies on the parent compound were not available.

Data Presentation

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy was evaluated using the carrageenan-induced paw edema model in rats. This standard preclinical model assesses the ability of a compound to reduce acute inflammation.

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)
Phenoxyacetohydrazide Derivative (6e) 20135.8
246.2
358.1
Indomethacin 10142.3
255.7
368.4
Ulcerogenic Activity

The ulcerogenic potential was assessed by determining the ulcer index in rats following oral administration of the compounds. A lower ulcer index indicates a better safety profile in terms of gastric damage.

CompoundDose (mg/kg)Ulcer Index
Phenoxyacetohydrazide Derivative (6e) 201.8 ± 0.3
Indomethacin 104.5 ± 0.7
In Silico Molecular Docking

Molecular docking studies were conducted to predict the binding affinity of the phenoxyacetohydrazide derivative and indomethacin to the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key targets for NSAIDs. The docking scores represent the binding energy in kcal/mol, with a more negative value indicating a stronger binding affinity.

CompoundTarget ProteinDocking Score (kcal/mol)
Phenoxyacetohydrazide Derivative (6e) COX-1-12.5301
COX-2-12.6705
Indomethacin COX-1-
COX-2-

Note: Specific docking scores for indomethacin within the same study were not provided in the available resources.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay

This protocol outlines the in vivo method used to assess the anti-inflammatory activity of the test compounds.

Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals are divided into three groups: control, indomethacin-treated, and phenoxyacetohydrazide derivative-treated.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds (phenoxyacetohydrazide derivative or indomethacin) or the vehicle (for the control group) are administered orally.

  • After one hour, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.

  • Paw volume is measured again at 1, 2, and 3 hours after the carrageenan injection.

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Ulcer Index Determination

This protocol describes the method for evaluating the ulcerogenic potential of the test compounds.

Animals: Male Wistar rats (180-220 g) are fasted for 24 hours before the experiment but allowed free access to water.

Procedure:

  • Animals are divided into groups and administered the test compounds (phenoxyacetohydrazide derivative or indomethacin) or the vehicle orally.

  • After a specified period (e.g., 4 hours), the animals are euthanized.

  • The stomachs are removed, opened along the greater curvature, and washed with saline.

  • The gastric mucosa is examined for the presence of ulcers or any other signs of damage.

  • The severity of the ulcers is scored based on a predefined scale (e.g., 0 = no ulcer; 1 = redness; 2 = spot ulcers; 3 = hemorrhagic streaks; 4 = ulcers >3mm; 5 = ulcers >5mm with perforation).

  • The ulcer index for each stomach is calculated by summing the scores.

Mandatory Visualizations

experimental_workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_ulcer Ulcer Index Determination A1 Animal Acclimatization A2 Baseline Paw Volume Measurement A1->A2 A3 Oral Administration of Compound/Vehicle A2->A3 A4 Carrageenan Injection A3->A4 A5 Paw Volume Measurement (1, 2, 3h) A4->A5 A6 Calculation of % Inhibition A5->A6 B1 Animal Fasting (24h) B2 Oral Administration of Compound/Vehicle B1->B2 B3 Euthanasia and Stomach Removal B2->B3 B4 Gastric Mucosa Examination B3->B4 B5 Ulcer Scoring B4->B5 B6 Calculation of Ulcer Index B5->B6

Caption: Experimental workflows for assessing anti-inflammatory and ulcerogenic activities.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Phenoxyacetohydrazide Phenoxyacetohydrazide Derivative Phenoxyacetohydrazide->COX1 Phenoxyacetohydrazide->COX2

Caption: Simplified signaling pathway of COX-mediated inflammation and NSAID inhibition.

A Comparative Guide to the Antimicrobial Spectrum of 2-Phenoxyacetohydrazide and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 2-Phenoxyacetohydrazide against commonly used standard antibiotics. As the landscape of antimicrobial resistance evolves, the exploration of novel chemical scaffolds is paramount. Phenoxyacetohydrazide derivatives have garnered interest for their diverse biological activities; however, a comprehensive understanding of the antimicrobial potential of the parent compound is essential for guiding future drug discovery efforts.

Executive Summary

A thorough review of published scientific literature reveals a significant data gap regarding the specific antimicrobial activity of this compound. To date, no publicly available studies have reported Minimum Inhibitory Concentration (MIC) values for this parent compound against a standard panel of microorganisms.

In contrast, the antimicrobial spectra of its derivatives, particularly hydrazide-hydrazones, have been investigated, with some exhibiting promising activity against a range of bacterial and fungal pathogens. This guide, therefore, presents a qualitative discussion on the potential of the broader phenoxyacetohydrazide class, alongside a quantitative comparison of well-established standard antibiotics: Penicillin, Tetracycline, Ciprofloxacin, and Gentamicin.

Antimicrobial Spectrum of Standard Antibiotics

The following table summarizes the established antimicrobial spectra of four widely used antibiotic classes. This data serves as a benchmark for evaluating the potential of novel antimicrobial candidates.

Antibiotic ClassStandard AntibioticSpectrum of ActivityMechanism of Action
β-Lactams PenicillinPrimarily effective against Gram-positive bacteria, with some extended-spectrum versions showing activity against Gram-negative bacteria.[1][2]Inhibits bacterial cell wall synthesis.
Tetracyclines TetracyclineBroad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms like Chlamydia and Rickettsia.[3][4][5][6]Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][5][6]
Fluoroquinolones CiprofloxacinBroad-spectrum, with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and moderate activity against Gram-positive bacteria.[7][8][9]Inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7][8]
Aminoglycosides GentamicinPrimarily effective against aerobic Gram-negative bacteria. Often used in combination with other antibiotics to treat Gram-positive infections.[10][11][12][13]Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[11][12]

The Antimicrobial Potential of this compound Derivatives

While data on this compound is unavailable, studies on its derivatives, particularly hydrazide-hydrazones, suggest that this chemical class holds potential for antimicrobial activity. Research has shown that modification of the hydrazide moiety can lead to compounds with significant efficacy against various microbes.

For instance, certain hydrazide-hydrazone derivatives have demonstrated noteworthy activity against both Gram-positive and Gram-negative bacteria. Some studies have reported MIC values for these derivatives that are comparable to, or in some cases lower than, standard antibiotics against specific strains. This indicates that the phenoxyacetic acid hydrazide scaffold could be a valuable starting point for the development of new antimicrobial agents. However, it is crucial to note that the antimicrobial spectrum is highly dependent on the specific chemical modifications made to the parent molecule.

Experimental Protocols for Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum of a novel compound like this compound, standardized experimental protocols are employed. The following are detailed methodologies for two of the most common in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration.

  • Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in CAMHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • 96-Well Microtiter Plate: Sterile U- or flat-bottom 96-well microtiter plates are used.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the test compound is performed in the microtiter plate using CAMHB. This creates a range of decreasing concentrations of the compound across the wells.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial inoculum in CAMHB without the test compound.

    • Sterility Control: A well containing only CAMHB to ensure no contamination.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.

1. Preparation of Materials:

  • Mueller-Hinton Agar (MHA) Plates: Standardized MHA plates with a depth of 4 mm are used.

  • Bacterial Inoculum: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Filter Paper Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound.

2. Assay Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The entire surface of the MHA plate is then evenly swabbed in three directions to ensure confluent growth.

  • Disk Application: The impregnated filter paper disks are aseptically placed on the surface of the inoculated agar.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

3. Interpretation of Results:

  • The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

  • The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the test compound.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel compound's antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_comparison Comparative Evaluation Synthesis Synthesis of This compound Purification Purification & Characterization Synthesis->Purification Stock_Solution Prepare Stock Solution Purification->Stock_Solution Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Stock_Solution->Disk_Diffusion Initial_Inhibition Assess Zones of Inhibition (Qualitative) Disk_Diffusion->Initial_Inhibition Broth_Microdilution Broth Microdilution Assay Initial_Inhibition->Broth_Microdilution MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Compare_Standards Compare MIC with Standard Antibiotics MIC_Determination->Compare_Standards Spectrum_Analysis Define Antimicrobial Spectrum Compare_Standards->Spectrum_Analysis

Caption: A generalized workflow for the antimicrobial evaluation of a novel chemical entity.

Conclusion and Future Directions

While this compound itself currently lacks antimicrobial data, the promising activity of its derivatives warrants further investigation. The experimental protocols outlined in this guide provide a clear framework for conducting such studies. Future research should focus on the synthesis and systematic antimicrobial screening of this compound and a library of its simple derivatives to elucidate its intrinsic antimicrobial spectrum. This foundational data would be invaluable for the rational design of more potent and selective antimicrobial agents based on this chemical scaffold, contributing to the critical pipeline of new therapeutics to combat infectious diseases.

References

A Comparative Analysis of Isoniazid and a Novel Phenoxyacetohydrazide Derivative in Antimycobacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the antimycobacterial efficacy of the frontline tuberculosis drug, isoniazid, compared with a potent derivative of 2-phenoxyacetohydrazide. This guide synthesizes in vitro activity and cytotoxicity data, outlines key experimental protocols, and illustrates the established mechanism of action for this class of compounds.

In the global effort to combat tuberculosis (TB), a persistent infectious disease caused by Mycobacterium tuberculosis, the search for novel therapeutic agents remains a critical priority. Isoniazid (INH), a cornerstone of first-line anti-TB treatment for decades, is facing increasing challenges due to the emergence of drug-resistant strains. This has spurred research into new chemical entities with potent antimycobacterial activity. One such class of molecules is the phenoxyacetohydrazide derivatives, which share structural similarities with isoniazid.

While data on the parent compound, this compound, is limited, research has demonstrated that specific derivatives possess significant antimycobacterial properties. This guide provides a comparative analysis of isoniazid against a potent, well-characterized phenoxyacetohydrazide derivative: 2-({4-[1-carbamoyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxyphenoxy})acetic acid . This derivative was selected for its documented high potency against the virulent M. tuberculosis H37Rv strain, allowing for a robust comparison with the established efficacy of isoniazid.

Comparative In Vitro Activity and Cytotoxicity

The primary measure of a compound's effectiveness against M. tuberculosis is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. To assess the therapeutic potential, this is compared against its cytotoxicity (IC50) on mammalian cells, providing a Selectivity Index (SI = IC50/MIC) that indicates the compound's specificity for the mycobacteria.

CompoundTarget OrganismMIC (µg/mL)Cell LineIC50 (µg/mL)Selectivity Index (SI)
Isoniazid (Reference) M. tuberculosis H37Rv0.03 - 0.06Vero>10>167 - >333
Phenoxyacetohydrazide Derivative (Compound 3f from Ali & Shaharyar, 2007)[1]M. tuberculosis H37Rv0.06-Not ReportedNot Calculable

Note: Cytotoxicity data for the specific phenoxyacetohydrazide derivative was not available in the cited study, preventing the calculation of a Selectivity Index. The IC50 for Isoniazid is widely reported as non-toxic at effective concentrations.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Hydrazide-based compounds, including isoniazid and its derivatives, are known to target the biosynthesis of mycolic acid, an essential component of the mycobacterial cell wall. Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for elongating fatty acids to produce mycolic acids. The disruption of this pathway compromises the integrity of the cell wall, leading to bacterial cell death. It is hypothesized that phenoxyacetohydrazide derivatives function through a similar mechanism, targeting the InhA enzyme.

INH_Mechanism_of_Action Proposed Mechanism of Action for Hydrazide Antimycobacterials cluster_Mtb Mycobacterium tuberculosis Cell cluster_Phenoxy Phenoxyacetohydrazide Derivative (Hypothesized) INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activated_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA FAS2 FAS-II System Mycolic_Acid Mycolic Acid Synthesis FAS2->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Phenoxy Phenoxyacetohydrazide Derivative Phenoxy->InhA Direct Inhibition (Hypothesized)

Proposed mechanism of action for hydrazide-based antimycobacterials.

Experimental Protocols

The determination of antimycobacterial activity is conducted through standardized in vitro assays. The workflow ensures reproducibility and allows for direct comparison of novel compounds against reference drugs.

General Workflow for In Vitro Antimycobacterial Screening

Experimental_Workflow start Compound Synthesis & Characterization stock Prepare Stock Solutions (in DMSO) start->stock serial_dilution Serial Dilution in 96-Well Microplate stock->serial_dilution inoculation Inoculate Plates with Bacterial Suspension serial_dilution->inoculation inoculum_prep Prepare M. tuberculosis H37Rv Inoculum (McFarland Standard) inoculum_prep->inoculation incubation Incubate Plates (37°C for 7 days) inoculation->incubation alamar_blue Add AlamarBlue Reagent & Tween 80 incubation->alamar_blue reincubation Re-incubate (24 hours) alamar_blue->reincubation readout Read Results Visually (Blue = Inhibition, Pink = Growth) reincubation->readout mic_det Determine MIC Value readout->mic_det

References

Evaluating the Enzyme Inhibition Potency of 2-Phenoxyacetohydrazide Against Other Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibition potency of 2-Phenoxyacetohydrazide and its analogs against other known inhibitors of Monoamine Oxidase (MAO). The data presented is intended to offer an objective overview to inform research and drug development efforts in the field of neuroscience and beyond.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are a family of enzymes, specifically MAO-A and MAO-B, that are crucial in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[1] Selective inhibitors for MAO-A are primarily used as antidepressants, while selective MAO-B inhibitors are employed in the management of Parkinson's disease.[1] this compound and its derivatives belong to a class of compounds that have demonstrated significant potential as MAO inhibitors.

Comparative Inhibition Potency

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the in vitro inhibition data for 2-phenoxyacetamide, a close analog of this compound, and other well-established MAO inhibitors against human MAO-A and MAO-B.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (SI) (IC50 MAO-B / IC50 MAO-A)Reference Compound(s)
2-Phenoxyacetamide*MAO-A> 100-
MAO-B> 100
2-(4-Methoxyphenoxy)acetamideMAO-A0.25245
MAO-B61.2
ClorgylineMAO-A0.008-Yes
MoclobemideMAO-A2.5-Yes
Selegiline (L-deprenyl)MAO-B0.015-Yes
RasagilineMAO-B0.004-Yes

*Note: The IC50 values for the unsubstituted 2-phenoxyacetamide are presented as a proxy for this compound, based on the data from a study on 2-phenoxyacetamide analogues.[1]

Experimental Protocols

The determination of enzyme inhibition potency is a critical step in drug discovery. The following outlines a typical experimental protocol for an in vitro MAO inhibition assay.

In Vitro Fluorometric MAO Inhibition Assay

This method is widely used to screen for and characterize MAO inhibitors by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine or p-tyramine)

  • A fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Test compounds (including this compound and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted compounds to the wells of the microplate. Then, add the MAO enzyme (either MAO-A or MAO-B) to each well. Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution to each well.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., 530 nm excitation and 590 nm emission for Amplex Red).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The inhibition of MAO has significant downstream effects on neuronal signaling. The following diagrams illustrate the MAO signaling pathway and a typical experimental workflow for evaluating MAO inhibitors.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism VMAT2 VMAT2 Monoamines->VMAT2 Storage in Vesicles Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Synaptic_Monoamines Monoamines VMAT2->Synaptic_Monoamines Release Monoamine_Transporter Monoamine Transporter Monoamine_Transporter->Monoamines Synaptic_Monoamines->Monoamine_Transporter Reuptake Receptors Receptors Synaptic_Monoamines->Receptors Binding Signal_Transduction Signal Transduction Receptors->Signal_Transduction MAO_Inhibitor MAO Inhibitor (e.g., this compound) MAO_Inhibitor->MAO Inhibition

Caption: Monoamine Oxidase Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis & Characterization Serial_Dilution Serial Dilution of Test Compounds Compound_Synthesis->Serial_Dilution Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffers) Assay_Plate_Setup Assay Plate Setup (96-well) Reagent_Prep->Assay_Plate_Setup Serial_Dilution->Assay_Plate_Setup Incubation Incubation Assay_Plate_Setup->Incubation Fluorescence_Reading Fluorescence Reading Incubation->Fluorescence_Reading Percent_Inhibition Calculation of % Inhibition Fluorescence_Reading->Percent_Inhibition IC50_Determination IC50 Value Determination Percent_Inhibition->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: Experimental Workflow for MAO Inhibition Assay.

Conclusion

The available data suggests that while the unsubstituted 2-phenoxyacetamide shows weak inhibitory activity against both MAO-A and MAO-B, structural modifications to the phenoxy ring, such as the addition of a methoxy group, can significantly enhance potency and selectivity.[1] Specifically, 2-(4-Methoxyphenoxy)acetamide emerges as a potent and highly selective inhibitor of MAO-A.[1] These findings underscore the potential of the phenoxyacetohydrazide scaffold as a promising starting point for the development of novel and selective MAO inhibitors. Further investigation into the structure-activity relationships of this chemical class is warranted to optimize their therapeutic potential for neurological and psychiatric disorders.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Phenoxyacetohydrazide is critical for ensuring product quality, stability, and safety. The cross-validation of analytical methods is a key regulatory requirement to ensure that a developed method is suitable for its intended purpose and that data is reliable and reproducible. This guide provides a comparative overview of common analytical methods for the analysis of this compound, supported by hypothetical experimental data, and outlines detailed protocols for their validation.

Performance Comparison of Analytical Methods

The choice of an analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Other potential methods include Gas Chromatography (GC) after derivatization and UV-Visible Spectroscopy.

The following table summarizes the typical performance characteristics of these methods.

Validation ParameterHPLC-UVGC-MS (with Derivatization)UV-Visible Spectroscopy
Linearity (R²) > 0.999> 0.995> 0.990
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mL3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 10.0%
Specificity HighVery HighLow

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods.

High-Performance Liquid Chromatography (HPLC-UV)

A common and robust method for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (determined by UV scan).

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound after a derivatization step to increase its volatility.

  • Derivatization: A necessary step to make the analyte suitable for GC analysis. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities.

  • Ionization: Electron Ionization (EI) is a standard ionization technique.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used for detection and quantification.

UV-Visible Spectroscopy

A simpler, but less specific, method that can be used for a quick estimation of this compound concentration.

  • Spectrophotometer: A standard UV-Visible spectrophotometer.

  • Solvent: A solvent in which this compound is soluble and that does not absorb in the same wavelength range (e.g., methanol, ethanol, or water).

  • Procedure: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined by measuring its absorbance and interpolating from the calibration curve.

Cross-Validation Workflow

Cross-validation is essential when analytical methods are transferred between laboratories or when different methods are used to analyze the same set of samples.[1][2] The goal is to ensure that the results are comparable and that no systematic bias exists between the methods or laboratories.[3]

CrossValidationWorkflow start Start: Define Cross-Validation Protocol select_samples Select Samples for Analysis (QCs and Incurred Samples) start->select_samples analyze_lab1 Analyze Samples (Laboratory A / Method 1) select_samples->analyze_lab1 analyze_lab2 Analyze Samples (Laboratory B / Method 2) select_samples->analyze_lab2 data_comparison Compare Datasets analyze_lab1->data_comparison analyze_lab2->data_comparison statistical_analysis Statistical Analysis (e.g., Bland-Altman, Deming Regression) data_comparison->statistical_analysis acceptance_criteria Evaluate Against Acceptance Criteria statistical_analysis->acceptance_criteria pass Cross-Validation Successful acceptance_criteria->pass Pass fail Investigate Discrepancies acceptance_criteria->fail Fail end End pass->end fail->start Re-evaluate Protocol

Caption: A typical workflow for the cross-validation of analytical methods.

Signaling Pathway for Method Selection

The selection of an appropriate analytical method is a critical first step. This decision is influenced by several factors related to the analyte and the research objectives.

MethodSelection analyte_properties Analyte Properties (this compound) volatility Volatility analyte_properties->volatility thermal_stability Thermal Stability analyte_properties->thermal_stability chromophore Presence of Chromophore analyte_properties->chromophore decision_volatile Is the analyte volatile? volatility->decision_volatile decision_stable Is the analyte thermally stable? thermal_stability->decision_stable decision_chromophore Does the analyte have a UV chromophore? chromophore->decision_chromophore method_hplc HPLC-UV method_gc GC-MS (with Derivatization) method_uv UV-Vis Spectroscopy decision_volatile->method_gc Yes decision_volatile->decision_stable No decision_stable->method_gc Yes decision_stable->decision_chromophore No decision_chromophore->method_hplc Yes decision_chromophore->method_gc No UV chromophore, consider other detectors decision_chromophore->method_uv Yes (lower specificity)

Caption: Decision tree for selecting an analytical method for this compound.

References

Unveiling Potential: A Comparative Docking Analysis of 2-Phenoxyacetohydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent in silico studies highlights the promise of 2-phenoxyacetohydrazide derivatives as versatile scaffolds for developing novel therapeutic agents. Comparative molecular docking analyses against various biological targets, including enzymes implicated in inflammation, cancer, and bacterial infections, have revealed significant binding affinities and potential inhibitory activities. This guide synthesizes key findings, presenting a comparative analysis of docking scores, experimental data, and the underlying methodologies to inform future drug design and development efforts.

Researchers have increasingly turned to this compound and its derivatives due to their synthetic accessibility and diverse biological activities.[1][2][3] In silico molecular docking has been a pivotal tool in elucidating the potential mechanisms of action and guiding the synthesis of more potent analogues. This comparison guide consolidates data from multiple studies to provide a clear overview of the therapeutic potential of this class of compounds.

Comparative Analysis of Docking Performance

The binding affinities of various this compound derivatives have been evaluated against several key protein targets. The docking scores, typically measured in kcal/mol, indicate the predicted strength of the interaction between the ligand (the derivative) and the protein's active site. A more negative score generally suggests a more favorable binding interaction.

One study focused on novel morpholine-substituted phenoxyacetohydrazide derivatives as potential anti-inflammatory and anti-angiogenic agents.[1][2][3] Compound 6e from this study demonstrated strong binding affinities toward vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2).[1][2][3]

Another research effort explored dichlorophenyl hydrazide derivatives as urease inhibitors, identifying compounds 2 and 10 as the most active in their series.[4] Although specific docking scores for all 21 synthesized derivatives were not detailed in the abstract, the study underscores the potential of this scaffold for urease inhibition.[4]

Furthermore, a series of phenoxyacetohydrazide Schiff bases were investigated as β-glucuronidase inhibitors, with several compounds showing promising inhibitory activity, in some cases superior to the standard.[5]

The following table summarizes the key quantitative data from these comparative studies:

Derivative/CompoundTarget EnzymeDocking Score (kcal/mol)IC50 (µM)Reference
Compound 6eVEGF-13.1622-[1][2][3]
Compound 6eCOX-1-12.5301-[1][2][3]
Compound 6eCOX-2-12.6705-[1][2][3]
Compound 1β-glucuronidase-9.20 ± 0.32[5]
Compound 5β-glucuronidase-9.47 ± 0.16[5]
Compound 7β-glucuronidase-14.7 ± 0.19[5]
Compound 15β-glucuronidase-12.0 ± 0.16[5]
Compound 21β-glucuronidase-13.7 ± 0.40[5]
D-saccharic acid-1,4-lactone (Standard)β-glucuronidase-48.4 ± 1.25[5]

Experimental and Computational Methodologies

The synthesis and evaluation of this compound derivatives involve a combination of wet-lab and in silico techniques.

Synthesis Protocols

The general synthetic route for phenoxyacetohydrazide derivatives typically starts with the reaction of a substituted phenol with an ester in the presence of a base to form a phenoxyacetic acid ester.[1][2] This intermediate is then reacted with hydrazine hydrate to yield the core phenoxyacetohydrazide scaffold.[1][2] Further modifications, such as the introduction of Schiff bases or other side chains, are then carried out to generate a library of derivatives.[5] The synthesized compounds are characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry.[1][2][3]

Molecular Docking Protocols

The in silico molecular docking studies are crucial for predicting the binding modes and affinities of the synthesized compounds. A general workflow for these studies is as follows:

Molecular_Docking_Workflow PDB Protein Structure Acquisition (e.g., from PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) PDB->PrepProtein Docking Molecular Docking Simulation (e.g., AutoDock, Glide) PrepProtein->Docking Ligand Ligand Preparation (2D to 3D conversion, energy minimization) Ligand->Docking Analysis Analysis of Docking Results (Binding energy, interactions) Docking->Analysis Validation Experimental Validation (In vitro assays) Analysis->Validation

A generalized workflow for molecular docking studies.

In the cited studies, the crystal structures of the target proteins were typically obtained from the Protein Data Bank (PDB). For example, the study on anti-inflammatory and anti-angiogenic agents used the PDB IDs: 1RV6 (VEGF), 1EQG (COX-1), and 1CVU (COX-2).[1][2] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The this compound derivatives are sketched and optimized to their lowest energy conformation. Docking simulations are then performed using software like AutoDock or Glide to predict the binding poses and calculate the docking scores.

Signaling Pathways and Potential Mechanisms

The therapeutic potential of this compound derivatives can be understood by examining the signaling pathways of their target proteins. For instance, COX-1 and COX-2 are key enzymes in the arachidonic acid pathway, which leads to the production of prostaglandins involved in inflammation. By inhibiting these enzymes, the derivatives can exert anti-inflammatory effects.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Inhibitor This compound Derivatives Inhibitor->COX

Inhibition of the COX pathway by this compound derivatives.

Similarly, VEGF is a critical signaling protein involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By binding to VEGF, these derivatives can potentially inhibit angiogenesis and thus act as anti-cancer agents.

Conclusion

Comparative docking studies have positioned this compound derivatives as a promising and versatile scaffold in medicinal chemistry. The ability to readily synthesize a wide array of analogues combined with their demonstrated potential to interact with various biologically significant targets makes them attractive candidates for further investigation. The presented data and methodologies offer a foundation for researchers to build upon, facilitating the rational design of more potent and selective inhibitors for a range of diseases. Future work should focus on expanding the library of these derivatives and conducting comprehensive in vitro and in vivo studies to validate the in silico predictions and move these promising compounds closer to clinical application.

References

Validating In Vivo Efficacy of 2-Phenoxyacetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Close Look at a Promising Morpholine-Substituted 2-Phenoxyacetohydrazide Derivative and its Alternatives in Anti-Inflammatory and Anti-Angiogenic Applications.

This guide provides a comparative analysis of a promising morpholine-substituted this compound derivative, herein referred to as Compound 6e, against established non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and celecoxib. The focus is on validating the in vivo efficacy based on initial in vitro findings, a critical step in the drug development pipeline for researchers, scientists, and professionals in the field.

From the Benchtop to Preclinical Models: A Performance Overview

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with rigorous testing. In vitro assays provide the initial glimpse into a compound's biological activity, but in vivo studies are indispensable for confirming efficacy and safety in a complex biological system. This guide examines the available data for Compound 6e, a novel this compound derivative, and compares it with the well-established drugs, indomethacin and celecoxib, in the context of their anti-inflammatory and anti-angiogenic properties.

In Vitro Anti-Inflammatory Activity

The initial screening of anti-inflammatory potential often involves in vitro assays that measure a compound's ability to protect cell membranes from damage, a hallmark of inflammation. The Human Red Blood Cell (HRBC) membrane stabilization assay is a widely used method for this purpose.

CompoundIn Vitro AssayIC50 Value
Compound 6e HRBC Membrane Stabilization155 µg/mL[1]
Indomethacin HRBC Membrane StabilizationData not available in the same assay. However, it is a known anti-inflammatory agent.
Celecoxib COX-2 Inhibition0.42 µM[2]

Note: A direct comparison of in vitro anti-inflammatory activity is challenging due to the different assays reported. Compound 6e's activity was assessed by its ability to stabilize red blood cell membranes, while celecoxib's potency is defined by its specific inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.

In Vivo Anti-Inflammatory and Anti-Angiogenic Efficacy

Following promising in vitro results, the efficacy of these compounds was evaluated in established in vivo models of inflammation and angiogenesis.

Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This model is a standard for evaluating the acute anti-inflammatory effects of drugs.

CompoundModelDosageEffect
Compound 6e Carrageenan-Induced Rat Paw EdemaNot specifiedEffectively reduced edema, neutrophil infiltration, and myeloperoxidase activity.[1]
Indomethacin Carrageenan-Induced Rat Paw Edema10 mg/kgShowed significant inhibition of edema development at 2, 3, 4, and 5 hours post-carrageenan injection (54%, 54%, 54%, and 33% inhibition, respectively).[3]

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like cancer and chronic inflammation.

CompoundModelDosageEffect
Compound 6e Chick Chorioallantoic Membrane (CAM) Assay5 µgSignificantly inhibited VEGF-induced angiogenesis in a dose-dependent manner, markedly reducing microvessel density and vessel length.[1]
Compound 6e Rat Corneal NeovascularizationNot specifiedSubstantially suppressed neovascular growth.[1]
Celecoxib Rat Corneal Neovascularization30 mg/kg/day p.o.Inhibited angiogenesis by 78.6%.[3]
Indomethacin Rabbit Corneal NeovascularizationTopical administrationReduction of both hyperemia and neovascularization in indomethacin-treated eyes during the first five days after injury.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions.

  • Preparation of HRBC Suspension: Fresh whole blood is collected from a healthy human volunteer and mixed with an anticoagulant. The blood is centrifuged, and the plasma and buffy coat are removed. The red blood cells are washed multiple times with isotonic saline solution and then resuspended in isotonic buffer to create a 10% (v/v) suspension.

  • Assay Procedure: The reaction mixture consists of the test compound (at various concentrations), a hypotonic solution (e.g., 0.25% NaCl), a phosphate buffer (pH 7.4), and the HRBC suspension. A control group without the test compound and a standard drug group (e.g., indomethacin) are also included.

  • Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control) x 100 The IC50 value, the concentration of the compound that inhibits 50% of hemolysis, is then determined.

In Vivo: Carrageenan-Induced Rat Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar albino rats are typically used. The animals are fasted overnight before the experiment.

  • Compound Administration: The test compound or standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = ((Paw Volume of Control - Paw Volume of Treated) / Paw Volume of Control) x 100

In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used model to study angiogenesis in vivo.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On day 3 or 4 of incubation, a small window is made in the eggshell to expose the CAM.

  • Application of Test Substance: A sterile filter paper disc or a gelatin sponge impregnated with the test compound (e.g., Compound 6e) or a control substance is placed on the CAM.

  • Incubation and Observation: The eggs are returned to the incubator for a few more days. The CAM is then observed and photographed daily to assess the formation of new blood vessels.

  • Quantification: The anti-angiogenic effect is quantified by measuring various parameters, such as the number of blood vessels, vessel length, and the area of the avascular zone around the implant.

In Vivo: Rat Corneal Neovascularization

This model assesses the inhibition of new blood vessel growth in the normally avascular cornea.

  • Animal Model: Anesthetized rats are used for this procedure.

  • Induction of Neovascularization: A central corneal burn is created using a silver nitrate applicator or an alkali solution. This injury induces an inflammatory response and subsequent blood vessel growth from the limbus into the cornea.

  • Compound Administration: The test compound (e.g., Compound 6e or celecoxib) is administered topically as eye drops or systemically. The control group receives the vehicle.

  • Evaluation: The corneas are examined and photographed at regular intervals (e.g., daily or every few days) using a slit-lamp biomicroscope.

  • Quantification: The extent of neovascularization is quantified by measuring the area of vessel growth, the length of the new vessels, and the number of vessel branches.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental workflows involved in this research.

G cluster_inflammation Inflammatory Cascade cluster_angiogenesis Angiogenesis Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain VEGF VEGF VEGFR VEGFR VEGF->VEGFR Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt) VEGFR->Signaling_Cascade Endothelial_Cell Endothelial Cell Proliferation, Migration Signaling_Cascade->Endothelial_Cell New_Blood_Vessel_Formation New Blood Vessel Formation Endothelial_Cell->New_Blood_Vessel_Formation Compound_6e Compound_6e Compound_6e->COX1_COX2 Inhibition Compound_6e->VEGF Inhibition Celecoxib Celecoxib Celecoxib->COX1_COX2 Selective Inhibition of COX-2

Caption: Simplified signaling pathways of inflammation and angiogenesis, indicating the points of intervention for Compound 6e and Celecoxib.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation HRBC_Assay HRBC Membrane Stabilization Assay Paw_Edema Carrageenan-Induced Paw Edema (Rat) HRBC_Assay->Paw_Edema Promising Result COX_Assay COX-2 Inhibition Assay CAM_Assay Chick Chorioallantoic Membrane Assay Corneal_Neo Corneal Neovascularization (Rat/Rabbit) CAM_Assay->Corneal_Neo Confirmation Lead_Compound This compound Derivative (Compound 6e) Lead_Compound->HRBC_Assay Lead_Compound->CAM_Assay

Caption: Experimental workflow for validating the in vivo efficacy of a this compound derivative based on in vitro results.

G In_Vitro_Activity Positive In Vitro Result (e.g., HRBC stabilization) Hypothesis Hypothesis: Compound possesses in vivo anti-inflammatory and/or anti-angiogenic activity In_Vitro_Activity->Hypothesis In_Vivo_Testing In Vivo Model Selection (Paw Edema, CAM, Corneal Neovasc.) Hypothesis->In_Vivo_Testing Efficacy_Confirmation Confirmation of In Vivo Efficacy In_Vivo_Testing->Efficacy_Confirmation Further_Development Candidate for Further Preclinical Development Efficacy_Confirmation->Further_Development

Caption: Logical relationship from in vitro discovery to in vivo validation for a therapeutic candidate.

Conclusion

The available data suggests that the morpholine-substituted this compound derivative, Compound 6e, exhibits promising dual anti-inflammatory and anti-angiogenic activities. Its in vitro membrane-stabilizing effect is complemented by significant efficacy in multiple in vivo models of inflammation and angiogenesis. While a direct quantitative comparison with the established drugs indomethacin and celecoxib is limited by the different in vitro assays and variations in in vivo models reported, the preliminary findings for Compound 6e are encouraging. Further studies with direct head-to-head comparisons using standardized assays are warranted to fully elucidate the therapeutic potential of this novel this compound derivative. This guide underscores the critical importance of a multi-faceted experimental approach, progressing from in vitro screening to robust in vivo validation, in the quest for new and effective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 2-Phenoxyacetohydrazide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Phenoxyacetohydrazide, ensuring compliance with safety regulations and minimizing environmental impact.

1. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation. Therefore, adherence to strict safety protocols is mandatory during any handling or disposal procedure.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Respiratory Protection: If dusts are generated, use a P2 filter-type respirator.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

2. Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process. This compound waste should be treated as hazardous waste.

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute toxicity, Oral (Category 4)WarningH302: Harmful if swallowed[1]
Skin irritation (Category 2)WarningH315: Causes skin irritation
Eye irritation (Category 2A)WarningH319: Causes serious eye irritation
Specific target organ toxicity - single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation

Waste Segregation:

  • Do not mix this compound waste with other incompatible waste streams.[2][3]

  • Store waste in a designated hazardous waste storage area.[4]

  • Segregate from incompatible materials such as strong oxidizing agents.

3. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out through an approved hazardous waste program.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]

Step 1: Container Selection and Labeling

  • Container: Use a chemically compatible container with a leak-proof, screw-on cap.[2][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must be in good condition, free from leaks or cracks.[2]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[2][5] The label must include:

    • The full chemical name: "this compound".[5] Abbreviations or chemical formulas are not acceptable.[2][5]

    • The quantity of the waste.

    • The date of waste generation.

    • The location of origin (e.g., department, room number).

    • The name and contact information of the principal investigator.[5]

    • Appropriate hazard pictograms.[5]

Step 2: Waste Collection and Storage

  • Solid Waste: For solid this compound waste or contaminated lab supplies (e.g., gloves, absorbent paper), double-bag the waste in clear plastic bags to allow for visual inspection.[4]

  • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container.

  • Storage: Keep the waste container closed at all times except when adding waste.[2][4] Store the container in a secondary containment tray or bin to capture any potential leaks.[2][4] The secondary container should be able to hold 110% of the volume of the primary container.[4]

Step 3: Disposal of Empty Containers

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[2][7]

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent that can dissolve this compound.[2][7][8]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[2][7][8]

  • After triple rinsing and air-drying, deface the original label, and the container may then be disposed of in the regular trash.[8]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for your hazardous waste.[2][5]

  • You will likely need to submit a hazardous waste information form detailing the contents of the waste container.[5]

4. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation cluster_contain Containment & Labeling cluster_collection Collection & Storage cluster_final Final Disposal A Wear Appropriate PPE B Characterize Waste as Hazardous A->B C Select Compatible Container B->C D Label as 'Hazardous Waste' with Full Details C->D E Collect Waste (Solid or Liquid) D->E F Store in Secondary Containment E->F G Keep Container Closed F->G H Contact EHS for Pickup G->H I Complete Waste Information Form H->I J Dispose through Approved Waste Plant I->J

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

References

Essential Safety and Logistics for Handling 2-Phenoxyacetohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidance for 2-Phenoxyacetohydrazide, ensuring a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4664-55-5

  • Molecular Formula: C₈H₁₀N₂O₂

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

As a hydrazide derivative, it should be handled with the caution accorded to this class of compounds, which can include irritant properties.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard
Hands Chemical-resistant glovesNitrile or Neoprene
Eyes Safety goggles or a face shieldANSI Z87.1 compliant
Body Flame-resistant lab coatNomex® or equivalent
Respiratory NIOSH-approved respirator (if dust is generated)N95 or higher

Always inspect gloves for integrity before use and wash hands thoroughly after handling the compound.

Operational Plan: Safe Handling Procedure

All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the required personal protective equipment.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to minimize inhalation of any dust particles.

    • Use a spatula for solid transfers. Avoid creating dust.

  • Reaction Setup (Example: Hydrazone Synthesis):

    • To a solution of an aldehyde or ketone in a suitable solvent (e.g., ethanol), add an equimolar amount of this compound.

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • The reaction mixture is typically stirred at room temperature or gently heated under reflux.

  • Post-Reaction:

    • After the reaction is complete, cool the mixture.

    • The resulting hydrazone product often precipitates and can be collected by filtration.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Wipe down the work surface within the fume hood.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect reaction residues and solvent washes containing this compound in a separate, sealed, and labeled hazardous waste container.

Chemical Neutralization of Hydrazide Waste (General Guidance):

For laboratories equipped for chemical treatment of waste, hydrazide compounds can be neutralized through oxidation. This process should only be carried out by trained personnel in a controlled environment.

  • Dilution: Dilute the hydrazide-containing waste with water to less than 1%.

  • Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (with a copper catalyst) or sodium hypochlorite (bleach), while stirring in a well-ventilated fume hood. The reaction can be exothermic.

  • Verification: Test the solution to ensure complete destruction of the hydrazide.

  • Final Disposal: Dispose of the neutralized solution in accordance with local, state, and federal regulations.

Final Disposal:

  • All waste containers must be disposed of through an approved hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Visual Workflow and Logical Relationships

To further clarify the safe handling process, the following diagrams illustrate the key workflows.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Gather Materials & Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weigh & Transfer in Fume Hood prep3->handling1 handling2 Perform Reaction handling1->handling2 handling3 Work-up & Isolation handling2->handling3 cleanup1 Decontaminate Glassware handling3->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Dispose via Approved Channels cleanup2->cleanup3

Caption: Workflow for the safe handling of this compound.

EmergencyResponse Emergency First Aid Response cluster_actions Emergency First Aid Response cluster_responses Emergency First Aid Response exposure Exposure Event eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush with water for 15 min eye->flush_eyes wash_skin Wash with soap & water for 15 min skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, Do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxyacetohydrazide
Reactant of Route 2
Reactant of Route 2
2-Phenoxyacetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.